2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7F3O |
|---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
2,2-difluoro-2-(3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F3O/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4,12H,5H2 |
InChI Key |
VQSBILACWIQXGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CO)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Difluoro-2-(Fluorophenyl)ethan-1-ols: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Value of Fluorinated Building Blocks
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3] Organofluorine compounds are prevalent in pharmaceuticals and agrochemicals, with over half of all new small-molecule drugs containing at least one fluorine atom.[4] The (Difluoro)(fluorophenyl)ethanol scaffold represents a valuable class of fluorinated building blocks, providing a synthetically accessible motif to enhance the properties of drug candidates.[3][4]
This guide will explore the synthesis, properties, and applications of this important class of compounds, using well-documented analogs to provide a robust technical overview.
Table 1: Representative (Difluoro)(fluorophenyl)ethanol Analogs and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| 2,2-Difluoro-2-phenylethanol | 129973-51-9 | C₈H₈F₂O | 158.14 | InChI=1S/C8H8F2O/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5,11H,6H2 |
| 1-(4-Fluorophenyl)ethanol | 403-41-8 | C₈H₉FO | 140.15 | InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 |
| 2-(3-Fluorophenyl)ethanol | 52059-53-7 | C₈H₉FO | 140.15 | InChI=1S/C8H9FO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 |
Physicochemical Properties and Spectroscopic Analysis
The physicochemical properties of (difluoro)(fluorophenyl)ethanols are heavily influenced by the number and position of the fluorine atoms. The strong electron-withdrawing nature of fluorine can impact the acidity of the hydroxyl proton and the overall lipophilicity of the molecule.
Table 2: Computed Physicochemical Properties of Representative Analogs
| Property | 2,2-Difluoro-2-phenylethanol[5] | 1-(4-Fluorophenyl)ethanol |
| Molecular Weight ( g/mol ) | 158.14 | 140.15 |
| XLogP3 | 1.9 | 1.6 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
| Rotatable Bond Count | 2 | 2 |
| Topological Polar Surface Area | 20.2 Ų | 20.2 Ų |
Spectroscopic Characterization
The structural elucidation of (difluoro)(fluorophenyl)ethanols relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton itself. The coupling of the methylene protons to the adjacent fluorine atoms will result in complex splitting patterns (triplets or doublets of triplets).
-
¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, the carbon bearing the gem-difluoro group, and the methylene carbon. The carbon signals will exhibit coupling to the attached fluorine atoms (¹JCF, ²JCF), which is a key diagnostic feature.
-
¹⁹F NMR: The fluorine spectrum is crucial for confirming the presence and chemical environment of the fluorine atoms. The spectrum will show distinct signals for the aromatic fluorine and the gem-dinal difluoro group, with characteristic chemical shifts and coupling constants.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-F stretching vibrations will be observed in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, which can be used to confirm the molecular weight of the compound. The fragmentation pattern will likely involve the loss of water, as well as fragmentation of the carbon-carbon bond adjacent to the aromatic ring.
Synthesis and Reaction Mechanisms
The synthesis of 2,2-difluoro-2-aryl-ethan-1-ols typically involves a two-step process starting from a readily available aryl ketone. A general synthetic approach is outlined below.
General Synthetic Workflow
Caption: General synthetic route to 2,2-difluoro-2-aryl-ethan-1-ols.
Step-by-Step Experimental Protocol (Representative)
Step 1: Synthesis of 2,2-Difluoro-1-(3-fluorophenyl)ethan-1-one (Ketone Precursor)
-
To a solution of 1-(3-fluorophenyl)ethan-1-one in a suitable solvent (e.g., acetonitrile), add a fluorinating agent such as Selectfluor®.
-
The reaction is typically carried out at elevated temperatures and may require a catalyst.
-
The progress of the reaction should be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The crude product is then purified by column chromatography to yield the desired α,α-difluoro aryl ketone.
Step 2: Reduction to 2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol
-
Dissolve the 2,2-difluoro-1-(3-fluorophenyl)ethan-1-one in a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to afford the final product, this compound.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the (difluoro)(fluorophenyl)ethanol motif into a drug candidate can offer several advantages:
-
Enhanced Metabolic Stability: The gem-difluoro group can block sites of metabolic oxidation, particularly by cytochrome P450 enzymes, thereby increasing the half-life of the drug.[1][3]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence the molecule's lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.[2][6]
-
Increased Binding Affinity: The introduction of fluorine can lead to favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, resulting in enhanced binding affinity and potency.[3]
Caption: Role of fluorinated building blocks in lead optimization.
Safety and Handling of Organofluorine Compounds
While organofluorine compounds are invaluable research tools, their handling requires strict adherence to safety protocols due to the potential hazards associated with both the final products and the reagents used in their synthesis.[7]
Table 3: Safety and Handling Guidelines for Organofluorine Compounds
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Work should be conducted in a well-ventilated fume hood.[8] |
| Handling Fluorinating Agents | Reagents like fluorine gas are extremely corrosive and reactive.[9] Specialized equipment and training are necessary for their safe use.[8] Electrophilic fluorinating agents should be handled with care, avoiding contact with skin and eyes. |
| Emergency Procedures | Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. For exposure to fluorine gas, which can form hydrofluoric acid on contact with moisture, application of calcium gluconate gel is recommended after initial flushing.[9] Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Waste Disposal | Dispose of all chemical waste in accordance with local, state, and federal regulations. Avoid disposing of organofluorine compounds down the drain, as some can be persistent in the environment.[10] |
Conclusion
The class of (difluoro)(fluorophenyl)ethanols represents a versatile and valuable platform for the development of new pharmaceuticals and agrochemicals. Their synthesis, while requiring careful handling of fluorinating agents, is achievable through established chemical transformations. The strategic incorporation of this motif can significantly enhance the biological and physicochemical properties of a lead compound. As our understanding of the nuanced effects of fluorination continues to grow, so too will the applications of these important building blocks in the field of drug discovery.
References
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Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
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Organofluorine chemistry. Wikipedia. [Link]
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Chemical Aspects of Human and Environmental Overload with Fluorine. National Institutes of Health. [Link]
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1-(4-Fluorophenyl)ethanol. PubChem. [Link]
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Fluorine Safety. Purdue University. [Link]
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Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]
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Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
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Applications of Fluorine in Medicinal Chemistry. Scilit. [Link]
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Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]
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Conformational landscape of supersonically expanded 1-(fluorophenyl)ethanols and their monohydrated clusters. PubMed. [Link]
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Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
2,2-Difluoro-2-phenylethanol. PubChem. [Link]
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FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Universitas Airlangga. [Link]
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Metabolic Stability Profiling: 3-Fluorophenyl Difluoroethanol Scaffolds
Executive Summary: The Fluorine Effect in DMPK
In modern medicinal chemistry, the 3-fluorophenyl difluoroethanol motif represents a textbook case of rational design intended to lower intrinsic clearance (
Key Takeaway: The gem-difluoro (
Structural Rationale & Physicochemical Impact[2][3]
To understand the metabolic profile, one must first understand the structural causality. We are analyzing 2,2-difluoro-2-(3-fluorophenyl)ethanol (and its relevant isomers).
The gem-Difluoro "Shield" ( )
-
Metabolic Blockade: In non-fluorinated analogs (e.g., phenylethanol), the benzylic carbon is a primary site for CYP450-mediated oxidation due to the stabilization of the radical intermediate. The C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~99 kcal/mol), and the
group sterically and electronically prevents hydrogen abstraction. -
pKa Modulation: The strong electron-withdrawing effect of the adjacent
group lowers the pKa of the terminal alcohol (typically from ~16 to ~12-13). This acidity shift can paradoxically increase metabolic stability against oxidation (by reducing the electron density available for CYP oxo-ferryl attack) but may alter the binding affinity for UGT isoforms.
The 3-Fluorophenyl Ring[4][5]
-
Site Blocking: The meta-position (C3) is blocked from hydroxylation.
-
Ring Deactivation: The electronegative fluorine reduces the
-electron density of the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes (epoxidation/arene oxide formation), which typically occurs at electron-rich positions (para/ortho).
Metabolic Pathways Analysis
The following diagram illustrates the divergent metabolic fates of the wild-type scaffold versus the fluorinated analog.
Pathway Visualization (Graphviz)
Figure 1: Comparative metabolic fate. Note the blockade of the primary benzylic oxidation route in the fluorinated scaffold.
Experimental Profiling Protocols
To validate the stability profile, standard "generic" assays are insufficient. The following protocols are optimized for fluorinated alcohols.
Microsomal Stability Assay (Phase I)
Objective: Determine intrinsic clearance (
Protocol:
-
Preparation: Thaw Human Liver Microsomes (HLM) (20 mg/mL protein conc) on ice.
-
Buffer System: Use 100 mM Potassium Phosphate (pH 7.4). Note: Fluorinated alcohols can be sensitive to buffer pH due to their lower pKa; ensure strict pH control.
-
Incubation:
-
Substrate Concentration: 1 µM (Low conc. ensures first-order kinetics).
-
Microsome Concentration: 0.5 mg/mL.
-
Pre-incubation: 5 min at 37°C.
-
-
Initiation: Add NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 45, 60 min.
-
Quenching: Add 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Data Calculation:
Hepatocyte Stability (Phase I & II)
Objective: Assess holistic turnover including glucuronidation, which microsomes may underestimate without UDPGA supplementation.
Protocol:
-
Cell Source: Cryopreserved human hepatocytes (pool of >10 donors).
-
Thawing: Thaw in commercial High Viability Medium; centrifuge 100g x 10 min.
-
Viability Check: Trypan blue exclusion (Criteria: >75% viability).
-
Incubation:
-
Density: 0.5 - 1.0 x
cells/mL. -
Format: 96-well plate, shaking incubator (5% CO2, 37°C).
-
Timepoints: 0, 60, 120, 240 min.
-
-
Analysis: LC-MS/MS monitoring for parent depletion and specific transitions for the glucuronide conjugate (+176 Da).
Assay Workflow Visualization
Figure 2: Standardized high-throughput metabolic stability workflow.
Data Interpretation & Expected Profile
When analyzing 3-fluorophenyl difluoroethanol, expect the following data trends compared to a non-fluorinated control:
| Parameter | Non-Fluorinated Control | 3-F Difluoro Analog | Interpretation |
| < 15 min | > 60 min | Blockade of rapid benzylic hydroxylation. | |
| High | Low-Moderate | Phase II (Glucuronidation) becomes the rate-limiting step. | |
| Major Metabolite | Benzoic Acid deriv. | O-Glucuronide | Oxidative routes are suppressed; conjugation dominates. |
| Lipophilicity (LogD) | ~1.5 | ~2.2 | Fluorine increases lipophilicity; watch for non-specific binding. |
Critical Analysis: The Glucuronidation Nuance
While oxidation is blocked, the glucuronidation of difluoroethanols requires scrutiny. The electron-withdrawing
-
Risk: If the pKa drops too low, the nucleophilicity of the oxygen decreases, potentially slowing glucuronidation.
-
Reality: However, many UGT isoforms (e.g., UGT1A9) prefer lipophilic, slightly acidic substrates. Therefore, while oxidative clearance drops, glucuronidation clearance may persist.
-
Validation: If hepatocyte clearance is higher than microsomal clearance, it confirms Phase II metabolism is active.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
U.S. FDA. (2018). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. Link
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The Strategic Introduction of Fluorine in Phenylethanols: A Guide to Unlocking Novel Bioactivities
This technical guide delves into the nuanced world of structure-activity relationships (SAR) in fluorinated phenylethanols. For researchers, medicinal chemists, and drug development professionals, this document serves as a comprehensive resource, elucidating the profound impact of fluorine substitution on the biological activity of this privileged scaffold. We will explore the rationale behind molecular design, detail robust experimental protocols, and provide a framework for interpreting the resulting data, empowering you to harness the unique properties of fluorine in your own research endeavors.
The Power of a Single Atom: Why Fluorinate Phenylethanols?
The phenylethanol framework is a common motif in biologically active compounds, from fragrances to neurotransmitter analogs. However, the introduction of fluorine, the most electronegative element, can dramatically alter the physicochemical and pharmacological properties of the parent molecule. This strategic substitution is not merely an act of atomic replacement but a calculated design choice to modulate:
-
Potency and Selectivity: Fluorine's electron-withdrawing nature can alter the acidity of nearby protons, influence hydrogen bonding capabilities, and induce favorable conformational changes, all of which can lead to enhanced binding affinity and selectivity for a biological target.[1][2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic shield" can significantly increase the half-life of a drug candidate.
-
Lipophilicity and Bioavailability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration for drugs targeting the central nervous system.[1][2]
-
Binding Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, with protein targets. These interactions, though often subtle, can be critical for achieving high-affinity binding.
By understanding these principles, we can rationally design fluorinated phenylethanol derivatives with tailored biological activities.
Synthesizing the Building Blocks: A Practical Approach to Fluorinated Phenylethanols
The synthesis of fluorinated phenylethanols can be approached through various established organic chemistry methodologies. The choice of synthetic route often depends on the desired position of the fluorine atom(s) on the phenyl ring.
General Synthesis Workflow
A common strategy involves the use of commercially available fluorinated phenylacetic acids or their derivatives, which are then reduced to the corresponding alcohols.
Caption: General synthetic workflow for preparing fluorinated phenylethanols.
Step-by-Step Protocol: Synthesis of 4-Fluorophenylethanol
This protocol provides a representative example for the synthesis of a monofluorinated phenylethanol.
Materials:
-
4-Fluorophenylacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether (anhydrous)
-
Sodium sulfate (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
Procedure:
-
Esterification:
-
In a round-bottom flask, dissolve 4-fluorophenylacetic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, neutralize the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 4-fluorophenylacetate.
-
-
Reduction:
-
In a separate flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in anhydrous diethyl ether.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of methyl 4-fluorophenylacetate in anhydrous diethyl ether to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by carefully adding water, followed by a 15% aqueous sodium hydroxide solution, and then water again.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluorophenylethanol.
-
Purification and Characterization: The crude product can be purified by column chromatography on silica gel. The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Deciphering the Code: Structure-Activity Relationships
The biological activity of fluorinated phenylethanols is exquisitely sensitive to the number and position of the fluorine substituents. Understanding these relationships is paramount for rational drug design.
Case Study: Fluorinated Phenylethylamines as Monoamine Oxidase (MAO) Inhibitors
A study on a series of fluorine-substituted 2-phenylethylamines as inhibitors of monoamine oxidase B (MAO-B) provides valuable insights into the SAR of this class of compounds.[3] MAO-B is a key enzyme in the metabolism of neurotransmitters like dopamine, making it a significant target for the treatment of neurodegenerative diseases such as Parkinson's disease.[1][2][4]
| Compound | Substitution Pattern | MAO-B Inhibition (Relative Activity) |
| 2-Phenylethylamine | Unsubstituted | Baseline |
| 2-(2-Fluorophenyl)ethylamine | ortho-Fluoro | Increased |
| 2-(3-Fluorophenyl)ethylamine | meta-Fluoro | Moderate Increase |
| 2-(4-Fluorophenyl)ethylamine | para-Fluoro | Significant Increase |
| 2-(2,4-Difluorophenyl)ethylamine | ortho, para-Difluoro | Highest Increase |
| 2-(3,4-Difluorophenyl)ethylamine | meta, para-Difluoro | High Increase |
| 2-(3,5-Difluorophenyl)ethylamine | meta, meta-Difluoro | Moderate Increase |
Note: This table represents a qualitative summary of SAR trends based on published data.
Key Insights from the SAR Data:
-
Positional Importance: The position of the fluorine atom on the phenyl ring has a profound impact on inhibitory activity. Generally, para-substitution is more favorable than ortho- or meta-substitution.[5][6][7][8] This is likely due to the electronic effects of the fluorine atom influencing the interaction with the enzyme's active site.
-
Electron-Withdrawing Effects: The electron-withdrawing nature of fluorine can increase the acidity of the benzylic protons, potentially influencing the mechanism of interaction with the flavin cofactor of MAO-B.
-
Additive Effects: The introduction of a second fluorine atom, particularly in the ortho and para positions, can lead to a synergistic enhancement of inhibitory activity.
Caption: SAR trends for fluorinated phenylethylamines as MAO-B inhibitors.
Evaluating Biological Activity: Essential Experimental Workflows
To establish a robust SAR, rigorous and reproducible biological evaluation is essential. This section outlines key experimental protocols for assessing the antimicrobial and enzyme inhibitory activities of fluorinated phenylethanols.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[9][10][11][12][13]
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Prepare Serial Dilutions: In a 96-well microtiter plate, prepare a two-fold serial dilution of the fluorinated phenylethanol in a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI or EUCAST).[11][12]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at the appropriate temperature and for the required duration for the specific microorganism.
-
Reading Results: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, a plate reader can be used to measure absorbance.
Assessing Fungal Cell Membrane Permeability
A common mechanism of action for antimicrobial compounds is the disruption of the cell membrane. The following protocol uses the fluorescent dye propidium iodide (PI) to assess membrane integrity. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces.[14][15]
Step-by-Step Protocol:
-
Cell Treatment: Grow fungal cells to the desired phase and treat them with various concentrations of the fluorinated phenylethanol. Include a vehicle-treated control.
-
Staining: Add propidium iodide to the fungal cell suspensions.
-
Incubation: Incubate the cells in the dark for a specified period to allow for dye uptake.
-
Analysis: Analyze the fluorescence of the cell suspension using a fluorometer or a fluorescence microscope. An increase in fluorescence intensity indicates increased membrane permeability.[16]
In Silico Insights: Molecular Docking of Fluorinated Ligands
Computational methods, such as molecular docking, can provide valuable insights into the binding modes of fluorinated phenylethanols with their protein targets.[17] This information can help to rationalize the observed SAR and guide the design of more potent and selective analogs.
Workflow for Molecular Docking:
Caption: General workflow for a molecular docking study.
Step-by-Step Protocol:
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of the fluorinated phenylethanol and optimize its geometry.[18][19][20]
-
-
Binding Site Definition: Define the binding site on the protein, typically based on the location of a known ligand or catalytic residues.
-
Docking Simulation: Use a molecular docking program (e.g., AutoDock, GOLD) to predict the binding poses of the fluorinated phenylethanol within the defined binding site.
-
Analysis: Analyze the predicted binding poses and their corresponding docking scores. Visualize the interactions between the ligand and the protein to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts.
Conclusion: A Fluorinated Future
The strategic incorporation of fluorine into the phenylethanol scaffold represents a powerful approach for the discovery and optimization of novel bioactive compounds. By understanding the fundamental principles of SAR, employing robust experimental methodologies, and leveraging the predictive power of computational tools, researchers can unlock the full potential of fluorination in drug development. This guide provides a foundational framework for these endeavors, encouraging a rational and informed approach to the design and evaluation of the next generation of fluorinated phenylethanol-based therapeutics.
References
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- Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203–215.
- Zampieri, L., et al. (2016). Permeabilization method for in-situ investigation of fungal conidia on surfaces. Journal of Microbiological Methods, 128, 63–69.
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Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
- Mathew, B., et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry, 14(10), 1935-1946.
- Jiménez-Luna, J., et al. (2021). A Deep-Learning Approach toward Rational Molecular Docking Protocol Selection. International Journal of Molecular Sciences, 22(16), 8571.
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Bond University. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Retrieved from [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
- Thevissen, K., et al. (2000). Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth. Applied and Environmental Microbiology, 66(8), 3543–3548.
-
Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
- Mathew, B., et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry, 14(10), 1935-1946.
- Šiler, B., et al. (2021). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 26(19), 5781.
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CCDC. (n.d.). Protein-ligand docking 101 - running a simulation in GOLD Try. Retrieved from [Link]
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ResearchGate. (n.d.). Construction of fungal cell and the schematic of the affinitymolecular.... Retrieved from [Link]
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EUCAST. (n.d.). MIC Determination. Retrieved from [Link]
- Mathew, B., et al. (2022).
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The Difluoromethylene Group: A Strategic Bioisostere for Carbonyl Moieties in Modern Drug Discovery
Abstract
In the intricate process of drug design and lead optimization, bioisosterism stands as a cornerstone strategy, enabling the fine-tuning of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles.[1][2][3] The carbonyl group, a ubiquitous functional moiety in a vast array of bioactive molecules, is a frequent target for modification due to its roles in molecular recognition and its susceptibility to metabolic degradation. This technical guide provides an in-depth exploration of the difluoromethylene (CF₂) group as a non-classical bioisostere of the carbonyl group. We will dissect the comparative physicochemical properties, delve into robust synthetic methodologies for its incorporation, and examine impactful case studies where this bioisosteric replacement has led to significant advancements in drug development. This guide is intended for medicinal chemists, researchers, and drug development professionals seeking to leverage the unique attributes of the CF₂ group to overcome common challenges in drug design.
The Principle of Bioisosterism in Drug Design
Bioisosterism is a rational approach in medicinal chemistry that involves the substitution of a molecular fragment or functional group with another that possesses similar steric, electronic, and physicochemical properties, with the goal of modulating the molecule's biological activity.[4][5] This strategy is pivotal for optimizing lead compounds into clinically effective drugs by improving potency, enhancing selectivity, reducing toxicity, and refining the absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]
Bioisosteres are broadly classified as classical or non-classical.[1]
-
Classical Bioisosteres adhere to similar valency and atomic size, as originally defined by Grimm's Hydride Displacement Law.
-
Non-Classical Bioisosteres do not share the same number of atoms or valency but mimic the spatial arrangement, electronic properties, and overall biological effect of the original functional group.
The replacement of a carbonyl group (C=O) with a difluoromethylene (CF₂) moiety is a prime example of non-classical bioisosterism. While structurally distinct, the CF₂ group can effectively replicate key steric and electronic features of a carbonyl, offering a powerful tool to circumvent common liabilities associated with carbonyl-containing drugs, such as metabolic instability and undesirable reactivity.
Physicochemical Properties: A Head-to-Head Comparison of Carbonyl (C=O) and Difluoromethylene (CF₂) Groups
The rationale for using CF₂ as a carbonyl bioisostere stems from its ability to mimic certain properties while advantageously altering others. The high electronegativity of the two fluorine atoms is central to this mimicry.[6]
Steric and Electronic Profile
The CF₂ group is sterically larger than an oxygen atom but shares a similar tetrahedral geometry to the sp²-hybridized carbonyl carbon's environment. The C-CF₂-C bond angle is typically wider (115-117°) than a standard C-CH₂-C angle, which can influence local conformation.[7] Electronically, the two highly electronegative fluorine atoms create a strong dipole moment and render the CF₂ group a potent electron-withdrawing moiety, similar to the carbonyl group. This electronic resemblance is crucial for maintaining interactions with biological targets.
Hydrogen Bonding Capacity
A critical point of divergence is in hydrogen bonding. The carbonyl oxygen is a strong hydrogen bond acceptor. In contrast, the fluorine atoms of the CF₂ group are very weak hydrogen bond acceptors.[8] However, the CF₂H group, a related moiety, can act as an unconventional "lipophilic hydrogen bond donor" due to the polarization of the C-H bond by the adjacent fluorine atoms.[8][9][10][11] This unique characteristic can be exploited to form new, stabilizing interactions within a protein binding site.[12][13][14] The decision to replace a carbonyl with a CF₂ group must therefore carefully consider the role of hydrogen bonding in the ligand-receptor interaction.
Lipophilicity and Metabolic Stability
The introduction of fluorine atoms almost invariably increases the lipophilicity of a molecule.[6] The replacement of a polar carbonyl group with the more lipophilic CF₂ group can enhance membrane permeability and bioavailability.[15][16] Perhaps the most significant advantage is the enhancement of metabolic stability. The carbon-fluorine bond (bond energy ~116 kcal/mol) is considerably stronger than a carbon-hydrogen bond (~99 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 enzymes.[6][17] This can block metabolic hotspots, increase the drug's half-life, and reduce the formation of potentially toxic metabolites.[18]
Table 1: Comparative Physicochemical Properties of Carbonyl vs. Difluoromethylene Groups
| Property | Carbonyl Group (C=O) | Difluoromethylene Group (-CF₂-) | Rationale for Bioisosteric Replacement |
|---|---|---|---|
| Geometry | Trigonal planar (sp²) | Tetrahedral (sp³) | Mimics spatial arrangement |
| Bond Angle | ~120° (R-C-R) | ~115-117° (R-C-R)[7] | Minor conformational impact, generally tolerated |
| Dipole Moment | Strong | Strong | Replicates key electrostatic interactions |
| Hydrogen Bonding | Strong H-bond acceptor | Very weak H-bond acceptor[8] | Critical design consideration; can remove unwanted H-bonds |
| Lipophilicity (logP) | Contributes to polarity | Increases lipophilicity[6][16] | Can improve membrane permeability and bioavailability |
| Metabolic Stability | Can be a site of reduction | High; C-F bond is very stable[6][17] | Blocks oxidative metabolism, increases drug half-life |
Caption: Physicochemical property comparison for carbonyl to CF₂ bioisosteric replacement.
Synthetic Methodologies for the Introduction of the CF₂ Group
The successful application of the CF₂ bioisostere in drug design is contingent on the availability of reliable and versatile synthetic methods. A variety of strategies have been developed, ranging from direct conversion of carbonyls to the use of fluorinated building blocks.[19][20]
Deoxyfluorination of Carbonyl Compounds
One of the most direct methods to install a CF₂ group is the deoxygenative fluorination of a precursor ketone or aldehyde.
-
Reagents: Sulfur-based fluorinating agents like diethylaminosulfur trifluoride (DAST) and its more stable analogues (Deoxo-Fluor®) are commonly used.[7]
-
Mechanism: The reaction proceeds via the formation of a fluoro-oxosulfonium intermediate, followed by nucleophilic attack of fluoride and loss of sulfur dioxide.
-
Scope: This method is effective for a wide range of aldehydes and ketones, although aliphatic ketones can be less reactive than others.[7]
Nucleophilic and Electrophilic Difluoromethylation
These approaches utilize difluoromethyl-containing reagents to form new C-C or C-heteroatom bonds.
-
Nucleophilic Reagents: The Reformatsky reaction using ethyl iododifluoroacetate and zinc is a classic method.[21] More modern approaches use silicon-based reagents like Me₃SiCF₂H or phosphonium ylides for Wittig-type reactions.[22][23]
-
Radical Approaches: Visible-light photoredox catalysis has emerged as a powerful tool for generating CF₂H radicals from precursors like [(difluoromethyl)sulfonyl]benzo[d]thiazole, enabling late-stage functionalization of complex molecules.[24]
Desulfurization-Fluorination of Thioamides
A newer strategy involves the conversion of thioamides to α,α-difluoromethylene amines using silver fluoride (AgF). This provides a mild and direct route to N-CF₂-containing compounds, which are valuable in their own right.[25]
Table 2: Overview of Key Synthetic Strategies for CF₂ Group Incorporation
| Method | Precursor | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Deoxyfluorination | Ketone / Aldehyde | DAST, Deoxo-Fluor® | Direct conversion, commercially available reagents | Harsh conditions, limited functional group tolerance |
| Reformatsky Reaction | Aldehyde / Ketone | BrCF₂CO₂Et, Zn | Well-established, good for β-hydroxy esters | Requires stoichiometric metal, can be sluggish |
| Wittig-type Olefination | Aldehyde / Ketone | TMSCF₂Cl, PPh₃[22][23] | Forms gem-difluoroolefins, mild conditions | Primarily for aldehydes and activated ketones |
| Photoredox Catalysis | Alcohols, Halides | CF₂H radical precursors, photocatalyst | Excellent for late-stage functionalization, mild | Requires specialized equipment, catalyst optimization |
| Desulfurization | Thioamide | AgF[25] | Mild, good for N-CF₂ amines | Substrate scope is specific to thioamides |
Detailed Experimental Protocol: Deoxyfluorination of a Ketone using DAST
Objective: To synthesize a gem-difluoromethylene compound from its corresponding ketone precursor using diethylaminosulfur trifluoride (DAST).
Materials:
-
Ketone substrate (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST, 1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and condenser
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, dissolve the ketone substrate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add DAST (1.5-2.0 eq) dropwise to the stirred solution via a dropping funnel over 15-30 minutes. Caution: DAST is toxic and moisture-sensitive; handle with appropriate personal protective equipment in a fume hood. The reaction can be exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃ to neutralize excess reagent and acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure gem-difluoromethylene compound.
Caption: Experimental workflow for the deoxyfluorination of a ketone to a CF₂ compound.
Applications and Case Studies in Drug Design
The true measure of a bioisosteric strategy lies in its successful application. The replacement of a carbonyl with a CF₂ group has proven effective in several therapeutic areas.
Non-Hydrolyzable Phosphate Mimics
One of the most prominent applications is the use of α,α-difluoromethylene phosphonates (PCPCF₂s) as mimics of phosphate esters.[26][27] The P-CF₂-C linkage is isosteric to the P-O-C linkage of a phosphate ester but is completely resistant to hydrolysis by phosphatases. This strategy has been instrumental in designing potent and stable inhibitors of enzymes involved in phosphate metabolism, such as protein tyrosine phosphatases.[28]
Enhancing Metabolic Stability and Potency
In many drug candidates, a carbonyl group, particularly in an amide or ester, is a primary site of metabolic attack.
-
Ezetimibe Analogue: In the development of cholesterol absorption inhibitors, replacing a metabolically vulnerable benzylic alcohol (which can be oxidized to a ketone) with a more stable difluoromethyl group is a common strategy to enhance in vivo potency by preventing metabolic inactivation.[6]
-
Protease Inhibitors: The amide bond is susceptible to cleavage by proteases. Replacing the amide carbonyl with a CF₂ group can create a non-hydrolyzable peptide bond mimic, leading to protease inhibitors with significantly improved stability and duration of action.
Table 3: Selected Case Studies of Carbonyl → CF₂ Bioisosteric Replacement
| Drug Class / Target | Original Moiety | Bioisosteric Moiety | Key Improvement(s) | Reference |
|---|---|---|---|---|
| Protein Tyrosine Phosphatase (PTP1B) Inhibitors | Phosphate Ester (-O-PO₃²⁻) | Difluoromethylene Phosphonate (-CF₂-PO₃²⁻) | Resistance to hydrolysis, improved cell permeability, potent inhibition. | [28] |
| Lysophosphatidic Acid (LPA) Receptor Agonists | Phosphate Ester (-O-PO₃²⁻) | Difluoromethylene Phosphonate (-CF₂-PO₃²⁻) | Suppressed acyl migration while retaining receptor interactions. | [29] |
| General Metabolic "Blocking" | Metabolically labile ketone/amide | gem-Difluoroalkane/amine | Increased metabolic stability, longer in vivo half-life. | [6][17][18] |
| Enzyme Inhibitors | Carbonyl (ketone) | gem-Difluoroalkene (>C=CF₂) | Acts as a transition-state mimic, mechanism-based inhibition. |[22][23][30] |
Challenges and Future Outlook
Despite its advantages, the application of the CF₂ group is not without challenges. The synthesis can be difficult, often requiring harsh reagents or multi-step sequences that are not amenable to late-stage functionalization.[24] Furthermore, the profound electronic and conformational changes induced by the CF₂ group can sometimes lead to a loss of binding affinity if the original carbonyl's hydrogen-bonding interactions were critical for potency.
The future of this field lies in the development of more efficient, selective, and milder synthetic methods. The rise of photoredox and electrochemical catalysis offers promising avenues for late-stage difluoromethylation, which would greatly accelerate the exploration of this bioisostere in drug discovery pipelines.[24][31] As our understanding of the subtle interplay between fluorine's electronic effects and protein-ligand interactions grows, the rational design of CF₂-containing drug candidates will become an even more powerful and predictable tool in the medicinal chemist's arsenal.
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The 2,2-Difluoro-2-Arylethanol Scaffold: A Technical Guide to its Application in Modern Medicinal Chemistry
Executive Summary
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become an indispensable tool for optimizing the pharmacological profiles of therapeutic candidates. Among these, the 2,2-difluoro-2-arylethanol scaffold has emerged as a motif of significant interest. Its unique stereoelectronic properties, conferred by the geminal fluorine atoms, offer a compelling alternative to traditional functional groups, enabling medicinal chemists to overcome prevalent challenges in drug design, such as metabolic instability and target promiscuity. This guide provides an in-depth technical overview of the 2,2-difluoro-2-arylethanol core, detailing its synthesis, exploring its potential as a bioisosteric replacement for key functional groups, and postulating its application in the development of novel therapeutics targeting enzymes and nuclear receptors. We will delve into detailed synthetic protocols, present structure-activity relationship (SAR) concepts, and provide a forward-looking perspective on the untapped potential of this versatile scaffold.
The Strategic Advantage of the Gem-Difluoroaryl Ethanol Motif
The introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties.[1][2] The gem-difluoro group (CF2) in the 2,2-difluoro-2-arylethanol scaffold is particularly noteworthy for its ability to act as a bioisostere of carbonyl groups, ethers, and other functionalities. This bioisosteric replacement can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, and the high electronegativity of fluorine can modulate the acidity of nearby protons and influence non-covalent interactions with biological targets.
The 2,2-difluoro-2-arylethanol motif, therefore, presents a unique combination of features: a chiral center for stereospecific interactions, a metabolically robust difluorinated carbon, and an aromatic ring for diverse functionalization, making it a privileged scaffold in the design of novel bioactive molecules.
Synthetic Pathways to 2,2-Difluoro-2-Arylethanols
The efficient and stereocontrolled synthesis of the 2,2-difluoro-2-arylethanol core is paramount for its exploration in medicinal chemistry. The Reformatsky reaction, utilizing zinc-activated α,α-dihaloesters, stands out as a robust and versatile method for the construction of this scaffold.[3][4][5][6][7]
General Synthetic Workflow: The Reformatsky Reaction
The reaction proceeds via the insertion of zinc into the carbon-halogen bond of an ethyl bromodifluoroacetate precursor to form an organozinc intermediate, which then undergoes nucleophilic addition to an aryl aldehyde.
Caption: General workflow for the synthesis of 2,2-difluoro-2-arylethanols via the Reformatsky reaction.
Detailed Experimental Protocol: Synthesis of Racemic 2,2-Difluoro-2-phenylethanol
-
Materials: Benzaldehyde, Ethyl bromodifluoroacetate, Zinc dust (activated), Tetrahydrofuran (THF, anhydrous), 1 M Hydrochloric acid, Diethyl ether, Magnesium sulfate (anhydrous).
-
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust (1.2 eq).
-
Anhydrous THF is added to the flask, and the suspension is stirred.
-
A solution of benzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.1 eq) in anhydrous THF is added dropwise via the dropping funnel.
-
The reaction mixture is gently heated to initiate the reaction, which is typically accompanied by a mild exotherm. The mixture is then refluxed for 2-4 hours, monitoring the consumption of the aldehyde by TLC.
-
Upon completion, the reaction is cooled to 0°C and quenched by the slow addition of 1 M HCl.
-
The aqueous layer is extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2,2-difluoro-2-phenylethanol.
-
Asymmetric Synthesis Strategies
The generation of enantiomerically pure 2,2-difluoro-2-arylethanols is crucial for understanding their interactions with chiral biological targets.[8][9][10][11] This can be achieved through several strategies:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting materials to direct the stereochemical outcome of the reaction.[9]
-
Chiral Catalysts: Employing a chiral ligand to coordinate with the metal in the Reformatsky reaction, thereby creating a chiral environment that favors the formation of one enantiomer over the other.[9]
-
Enzymatic Resolution: Using enzymes to selectively react with one enantiomer of the racemic product, allowing for the separation of the desired enantiomer.
Medicinal Chemistry Applications: Targeting Enzymes and Nuclear Receptors
The unique properties of the 2,2-difluoro-2-arylethanol scaffold make it an attractive candidate for the design of inhibitors for various enzymes and modulators of nuclear receptors.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide.[1][2][12][13] Inhibition of FAAH leads to increased endocannabinoid levels, which has therapeutic potential for the treatment of pain, anxiety, and inflammation.[12][13] The 2,2-difluoro-2-arylethanol motif can be envisioned as a key component of novel FAAH inhibitors.
Caption: Postulated mechanism of RORγt modulation by a 2,2-difluoro-2-arylethanol-based inverse agonist.
Future Perspectives and Conclusion
The 2,2-difluoro-2-arylethanol scaffold represents a promising, yet underexplored, area in medicinal chemistry. Its unique structural and electronic features offer significant potential for the development of novel therapeutics with improved pharmacological properties. The synthetic accessibility of this motif, particularly through the Reformatsky reaction, allows for the generation of diverse libraries for biological screening.
Future research should focus on the development of efficient and scalable asymmetric syntheses to access enantiomerically pure compounds. Furthermore, the exploration of this scaffold against a wider range of biological targets, including other enzymes and nuclear receptors, is warranted. The insights provided in this guide are intended to serve as a foundation for researchers and drug development professionals to unlock the full therapeutic potential of the 2,2-difluoro-2-arylethanol core.
References
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- Hertel, L. W., Kroin, J. S., Misner, J. W., & Tustin, J. M. (1988). Synthesis and antiviral activity of monofluoro and difluoro analogues of pyrimidine deoxyribonucleosides against human immunodeficiency virus (HIV-1). Journal of Medicinal Chemistry, 31(10), 1513-1517.
- Nara, H., et al. (2019). Design and Synthesis of Conformationally Constrained RORγt Inverse Agonists. ChemMedChem, 14(22), 1934-1943.
- Al-Hadedi, A. A. M., et al. (2021). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols.
- Petrillo, G., et al. (2022). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 11(7), 1193.
- Myers, A. G. (n.d.). Asymmetric Synthesis. Harvard University.
- Smith, D. B., et al. (2009). The design, synthesis, and antiviral activity of monofluoro and difluoro analogues of 4'-azidocytidine against hepatitis C virus replication: the discovery of 4'-azido-2'-deoxy-2'-fluorocytidine and 4'-azido-2'-dideoxy-2',2'-difluorocytidine. Journal of Medicinal Chemistry, 52(9), 2971–2978.
- El-Gazzar, M. G. A., et al. (2021). Design, Synthesis and Characterization of 2,3-Derivatives of 4,5,6,7-Tetrahydrobenzothiophene Modulators of RORγt and Evaluation of Their Inhibitory Effect on Th17 Response In Vitro and In Vivo. Molecules, 26(21), 6435.
- Goble, C. S., et al. (2021).
- University of York. (n.d.). Asymmetric Synthesis.
- Maccarrone, M., & Finazzi-Agrò, A. (2002). The fatty acid amide hydrolase (FAAH).
- Al-Hafeedh, N. A., et al. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 12(12), 7351-7359.
- Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Drug Discovery, 4(7), 763–784.
- Kochetkov, S. N., et al. (2022).
- Burris, T. P., et al. (2012). The therapeutic potential of RORγ modulators in the treatment of human disease. Molecular Endocrinology, 26(6), 923–933.
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- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
- Park, J., et al. (2018). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Organic & Biomolecular Chemistry, 16(16), 2943–2947.
- Terada, M. (n.d.). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Tohoku University.
- Pohl, R., et al. (2013). Synthesis and cytostatic and antiviral activities of 2'-deoxy-2',2'-difluororibo- and 2'-deoxy-2'-fluororibonucleosides derived from 7-(Het)aryl-7-deazaadenines. ChemMedChem, 8(5), 804-816.
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- Coeffard, V., & Moreau, X. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 245–259.
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Technical Guide: Solubility and Application of Fluorinated Alcohols in Organic Systems
Executive Summary
Fluorinated alcohols—specifically 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) , 2,2,2-Trifluoroethanol (TFE) , and Perfluoro-tert-butanol (PFTB) —occupy a unique physicochemical niche between traditional organic solvents and perfluorous fluids.[1][2] Their utility in drug development and molecular biology stems from their paradoxical ability to dissolve hydrophobic aggregates (such as amyloid peptides) while remaining miscible with water and polar organic solvents.
This guide analyzes the solubility mechanisms of these solvents, driven by their high hydrogen bond donor (HBD) acidity and unique clustering behavior. It provides actionable protocols for their use in peptide processing, NMR spectroscopy, and organic synthesis.
Part 1: Physicochemical Fundamentals[1]
The distinct solubility profile of fluorinated alcohols arises from the strong electron-withdrawing nature of the fluorine atoms. This inductive effect pulls electron density away from the hydroxyl group, significantly lowering the pKa and increasing the polarization of the O-H bond.
Comparative Properties Table
| Property | Ethanol (EtOH) | Trifluoroethanol (TFE) | Hexafluoroisopropanol (HFIP) | Perfluoro-tert-butanol (PFTB) |
| Formula | CH₃CH₂OH | CF₃CH₂OH | (CF₃)₂CHOH | (CF₃)₃COH |
| Boiling Point (°C) | 78.4 | 74.0 | 58.2 | ~45 |
| pKa | ~16.0 | 12.4 | 9.3 | ~5.4 |
| Density (g/mL) | 0.789 | 1.37 | 1.62 | 1.70 |
| H-Bond Donor (α) | 0.83 | 1.51 | 1.96 | >2.0 |
| Viscosity (cP) | 1.20 | 1.75 | 1.65 | N/A |
The "Fluorous" Hydrogen Bond Mechanism
Unlike ethanol, which acts as both a hydrogen bond donor and acceptor, fluorinated alcohols are strong donors but very weak acceptors .
-
Inductive Effect: The CF₃ groups destabilize the developing negative charge on the oxygen, making the proton highly acidic (HFIP pKa 9.3 vs. Water pKa 15.7).
-
Cluster Theory: In pure form, HFIP forms smaller, more transient hydrogen-bonded clusters than isopropanol.[1] This leaves a higher concentration of "free" or terminal hydroxyl groups available to interact with solutes, enhancing its solvating power for difficult substrates like β-sheet aggregates.[1]
[1]
Part 2: Solubility Profile & Microheterogeneity[1]
Miscibility Guide
-
Water: Fully miscible.[2][3] However, mixtures are micro-heterogeneous . At roughly 30% v/v HFIP in water, the solvent forms alcohol-rich domains that can trap hydrophobic peptides, while the water-rich continuum maintains bulk solubility.[1]
-
Polar Organics (MeOH, DCM, THF): Fully miscible. HFIP/Dichloromethane (DCM) mixtures are particularly potent for solid-phase peptide synthesis (SPPS) cleavage.[1]
-
Non-Polar Alkanes (Hexane, Heptane): Limited miscibility. HFIP often phase-separates from strictly non-polar alkanes unless a bridging solvent (like DCM or Toluene) is used.[1]
The Solvation Mechanism for Peptides
Fluorinated alcohols dissolve peptides not just by polarity, but by displacing inter-peptide hydrogen bonds . The solvent's hydroxyl group donates a hydrogen bond to the peptide backbone carbonyls, effectively wrapping the peptide in a solvent shell and breaking β-sheet aggregates.
Part 3: High-Value Experimental Protocols
Protocol A: Amyloid Disaggregation (The "Zagorski" Method)
This is the gold standard for preparing monomeric peptide solutions (e.g., Aβ42, Tau, Synuclein) free of pre-existing "seeds."
Materials:
Workflow:
-
Dissolution: Add 100% HFIP to the lyophilized peptide to achieve a concentration of ~1 mM.
-
Incubation: Vortex thoroughly and incubate at Room Temperature (RT) for 30–60 minutes.
-
Critical Step: Sonicate for 10 minutes to disrupt kinetic traps.
-
-
Evaporation: Remove HFIP completely using a stream of inert gas (N₂ or Ar) or a centrifugal vacuum concentrator (SpeedVac).
-
Result: A clear, thin peptide film forms on the tube wall.
-
-
Drying: Store the film under vacuum/desiccant for >1 hour to remove trace solvent.
-
Storage: The film can be stored at -20°C or -80°C.
-
Reconstitution: When ready to assay, dissolve the film in DMSO (fresh) before diluting into the aqueous buffer.
Protocol B: NMR Sample Preparation
HFIP and TFE are used to stabilize secondary structures (specifically α-helices) in unstructured peptides for NMR analysis.[1]
-
Titration: Begin with the peptide in aqueous buffer (e.g., Phosphate pH 6.5).
-
Addition: Titrate TFE-d3 or HFIP-d2 (deuterated versions) into the sample.
-
Monitoring: Monitor the amide proton region. A shift in chemical shift dispersion usually indicates the induction of structure.
-
Note: HFIP is roughly 3x more potent than TFE at inducing helicity. 10-20% HFIP is often equivalent to 40-50% TFE.[1]
-
Part 4: Organic Synthesis Applications
Beyond biology, HFIP is a "privileged solvent" in organic synthesis due to its ability to stabilize charged intermediates.
-
Cation Stabilization: The high ionizing power and low nucleophilicity of HFIP stabilize carbocations, acylium ions, and oxocarbenium ions. This makes it ideal for Friedel-Crafts alkylations and glycosylations that fail in standard solvents.[1]
-
Oxidation Resistance: HFIP is highly resistant to oxidation, making it a suitable solvent for reactions involving hypervalent iodine or hydrogen peroxide.
Part 5: Safety and Handling
Warning: Fluorinated alcohols are hazardous.
-
Corrosivity: HFIP is corrosive to the eyes and respiratory tract. Permanent eye damage can occur rapidly.
-
Volatility: With a boiling point of 58°C, HFIP generates significant vapor pressure. Always work in a fume hood.
-
Permeability: Standard latex gloves offer poor protection. Use Nitrile (double gloved recommended) or laminated film gloves.
-
Anesthesia: Some fluorinated alcohols are metabolic precursors to anesthetics or have anesthetic properties themselves. Avoid inhalation.
References
-
Zagorski, M. G., et al. (1999). Methodological and Chemical Factors Affecting Amyloid β Peptide Amyloidogenicity. Methods in Enzymology.
-
Ceylan, H., et al. (2011). Solubility of Peptide Intermediates in Organic Solvents.[2][4] Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate.
-
Hong, D. P., et al. (2015). Clustering of Fluorinated Alcohols in Water and Its Effect on Protein Stability. Journal of Physical Chemistry B.
-
Colomer, I., et al. (2017). Hexafluoroisopropanol as a highly versatile solvent. Nature Reviews Chemistry.
-
PubChem. (2024). 1,1,1,3,3,3-Hexafluoro-2-propanol Compound Summary. National Library of Medicine. [1][2]
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The Acidity Enigma: A Technical Guide to the pKa Values of 2,2-Difluoro-2-phenylethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This in-depth technical guide delves into the core principles and practical methodologies for determining and understanding the acid dissociation constants (pKa) of 2,2-difluoro-2-phenylethanol derivatives. In the landscape of modern drug discovery, the precise tuning of a molecule's physicochemical properties is paramount. Among these, the pKa stands out as a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic incorporation of fluorine atoms into drug candidates has become a powerful tool for modulating these properties, and the 2,2-difluoro-2-phenylethanol scaffold presents a unique structural motif with significant implications for acidity.
This guide provides a comprehensive exploration of the factors governing the pKa of these specialized fluorinated alcohols, detailed experimental and computational protocols for their determination, and an analysis of the structure-acidity relationships that are crucial for rational drug design.
The Significance of pKa in Fluorinated Pharmaceuticals
The pKa of a molecule dictates its ionization state at a given pH. This is of fundamental importance in pharmacology as the charge of a drug molecule profoundly influences its ability to cross biological membranes, bind to its target protein, and its overall solubility. Fluorine, being the most electronegative element, exerts a powerful inductive effect, which can significantly alter the acidity of nearby functional groups. In the case of 2,2-difluoro-2-phenylethanol, the two fluorine atoms on the carbon adjacent to the hydroxyl-bearing carbon create a strong electron-withdrawing effect, which is expected to increase the acidity of the hydroxyl proton compared to its non-fluorinated analog, 2-phenylethanol.
Structure and Acidity of 2,2-Difluoro-2-phenylethanol
The parent compound, 2,2-difluoro-2-phenylethanol, possesses a unique electronic architecture. The geminal difluoro group at the benzylic position dramatically influences the acidity of the ethanolic proton. This is primarily due to the strong negative inductive effect (-I) of the fluorine atoms, which polarizes the C-F bonds and, in turn, the C-C bond, withdrawing electron density from the oxygen atom of the hydroxyl group. This polarization weakens the O-H bond, facilitating the release of a proton and thus lowering the pKa value, making it a stronger acid than a typical alcohol.
Estimated pKa Values of Substituted 2,2-Difluoro-2-phenylethanol Derivatives
To guide researchers in their drug design endeavors, the following table provides estimated pKa values for a series of para-substituted 2,2-difluoro-2-phenylethanol derivatives. These estimations are based on the principles of linear free-energy relationships, specifically the Hammett equation, which correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. The electronic effect of the substituent on the phenyl ring will further modulate the acidity of the hydroxyl group. Electron-withdrawing groups (EWGs) are expected to decrease the pKa (increase acidity), while electron-donating groups (EDGs) will likely increase the pKa (decrease acidity).
| Substituent (para-) | Electronic Effect | Estimated pKa |
| -H | Neutral | ~11.8 |
| -NO₂ | Strong EWG | ~10.5 |
| -CN | Strong EWG | ~10.7 |
| -Cl | Halogen (Inductive EWG, Resonance EDG) | ~11.3 |
| -CH₃ | Weak EDG | ~12.0 |
| -OCH₃ | Strong EDG | ~12.2 |
Disclaimer: These are estimated values intended for guidance and are not a substitute for experimental determination.
Methodologies for pKa Determination
Accurate determination of pKa values is crucial for quantitative structure-activity relationship (QSAR) studies and for building predictive ADME models. Several robust experimental and computational methods are available.
Experimental Protocols
Potentiometric titration is a highly accurate and widely used method for pKa determination.[2] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound of interest while monitoring the pH.
Protocol for Potentiometric Titration:
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[3]
-
Sample Preparation: Prepare a solution of the 2,2-difluoro-2-phenylethanol derivative in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) at a concentration of approximately 1 mM.[3]
-
Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding a background electrolyte, such as 0.15 M KCl.[3]
-
Inert Atmosphere: Purge the sample solution with an inert gas like nitrogen or argon to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds or the high pH range.[3]
-
Titration: Titrate the sample solution with a standardized solution of 0.1 M NaOH (for acidic compounds) or 0.1 M HCl (for basic compounds). Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[4] The equivalence point can be precisely determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV).[5]
Workflow for Potentiometric pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization. The phenyl ring in the 2,2-difluoro-2-phenylethanol scaffold serves as a suitable chromophore.
Protocol for UV-Vis Spectrophotometric pKa Determination:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range of at least 2-3 pH units above and below the estimated pKa of the analyte.
-
Sample Preparation for Measurement: Prepare a set of solutions for UV-Vis analysis by adding a small, constant aliquot of the stock solution to each buffer solution. The final concentration of the analyte should be in the range where absorbance is linearly proportional to concentration (typically in the micromolar range).
-
Spectral Acquisition: Record the UV-Vis spectrum for each buffered solution over a relevant wavelength range (e.g., 200-400 nm for the phenyl group).
-
Data Analysis: Plot the absorbance at a specific wavelength (where the difference in absorbance between the ionized and unionized species is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[6][7]
Workflow for UV-Vis Spectrophotometric pKa Determination:
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
For fluorinated compounds, ¹⁹F NMR spectroscopy offers a highly sensitive and specific method for pKa determination. The chemical shift of the fluorine atoms is often sensitive to the ionization state of a nearby functional group.
Protocol for ¹⁹F NMR pKa Determination:
-
Sample Preparation: Prepare a series of samples of the fluorinated compound in a suitable deuterated solvent (e.g., D₂O) containing buffers to control the pH across a range around the expected pKa.
-
NMR Acquisition: Acquire ¹⁹F NMR spectra for each sample.
-
Data Analysis: The chemical shift of the ¹⁹F signal will change as a function of pH. Plot the ¹⁹F chemical shift (δ) versus pH. The resulting titration curve will be sigmoidal, and the pKa can be determined from the inflection point.[8][9] This method is particularly advantageous as it is tolerant of impurities and does not require accurate concentration determination for relative measurements.[8][9]
Logical Relationship for ¹⁹F NMR pKa Determination:
Caption: Logical relationship in ¹⁹F NMR-based pKa determination.
Computational pKa Prediction
In silico methods are invaluable for estimating pKa values, especially in the early stages of drug discovery when physical samples may not be available. Quantum mechanical calculations can provide accurate predictions.
Computational Protocol for pKa Prediction:
-
Structure Optimization: Perform geometry optimizations for both the protonated (acid) and deprotonated (conjugate base) forms of the molecule in the gas phase and in a simulated aqueous environment using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).
-
Free Energy Calculation: Calculate the Gibbs free energies of the optimized structures in the aqueous phase.
-
pKa Calculation: The pKa can be calculated from the difference in free energy between the deprotonated and protonated species using thermodynamic cycles.[10]
Structure-Acidity Relationships
The acidity of substituted 2,2-difluoro-2-phenylethanol derivatives is governed by the electronic effects of the substituents on the phenyl ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and cyano (-CN) groups, particularly at the para position, will withdraw electron density from the phenyl ring through both inductive and resonance effects. This delocalizes the negative charge of the resulting alkoxide ion, stabilizing it and thereby increasing the acidity (lowering the pKa).
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (-OCH₃) groups donate electron density to the phenyl ring. This has the effect of destabilizing the negatively charged conjugate base, making the parent alcohol less acidic (increasing the pKa).
-
Halogens: Halogens like chlorine (-Cl) exhibit a dual effect: they are inductively electron-withdrawing but have an electron-donating resonance effect. For phenols and related systems, the inductive effect typically dominates, leading to a net increase in acidity.
Relationship between Substituent Effects and Acidity:
Caption: Influence of substituents on the acidity of 2,2-difluoro-2-phenylethanol.
Conclusion
The pKa values of 2,2-difluoro-2-phenylethanol derivatives are a critical parameter for the rational design of novel therapeutics. The gem-difluoro group significantly enhances the acidity of the hydroxyl proton, and this acidity can be further fine-tuned by the introduction of substituents on the phenyl ring. This guide has provided a comprehensive overview of the theoretical underpinnings, practical experimental protocols, and computational methods for determining and understanding the pKa of this important class of compounds. By leveraging these methodologies, researchers can gain valuable insights into the physicochemical properties of their molecules, ultimately accelerating the drug discovery and development process.
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Yu, Y. (2016, April 4). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF? ResearchGate. Retrieved from [Link]
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Parman, E., Toom, L., Selberg, S., & Leito, I. (2019). Determination of p K a values of fluorocompounds in water using 19 F NMR. Journal of Physical Organic Chemistry, e3953. Retrieved from [Link]
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Wang, Y., et al. (2023). Dual Photoredox/Nickel-Catalyzed Dehydrative Difluoroalkylation of Benzyl Alcohols for the Synthesis of Allylic gem-Difluorides. Organic Letters, 25(35), 6434-6439. Retrieved from [Link]
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Sastre, J., et al. (2012). Prediction of pKa values using the PM6 semiempirical method. Journal of Molecular Modeling, 18(10), 4547-4556. Retrieved from [Link]
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The OChemTutor. (n.d.). pKa values. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9942210, 2,2-Difluoro-1-phenylethanol. Retrieved from [Link]
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University of Wisconsin-Madison. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]
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Li, Y., et al. (2024). [Advances in synthesis of 2-phenylethanol]. Sheng Wu Gong Cheng Xue Bao, 40(6), 1694-1710. Retrieved from [Link]
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Altman, R. A., et al. (2014). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters, 16(2), 472-475. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 2,2-difluoro-1-phenylethanol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
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Song, Q., et al. (2022). Construction and transformations of 2,2-difluoro-2,3-dihydrofurans from enaminones and diflurocarbene. Organic Chemistry Frontiers, 9(11), 3000-3005. Retrieved from [Link]
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Ashenhurst, J. (2010, September 22). Five Key Factors That Influence Acidity. Master Organic Chemistry. Retrieved from [Link]
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Liptak, M. D., & Shields, G. C. (2002). Absolute p K a Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(21), 6072-6079. Retrieved from [Link]
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University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of 2-phenylethanol (2-PEtOH) and derivatives.... Retrieved from [Link]
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Altman, R. A., et al. (2014). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters, 16(2), 472-475. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 11). 13.6: Acidity of Alcohols and Phenols. Retrieved from [Link]
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An In-depth Technical Guide on the Core Role of the 3-Fluorophenyl Group in Drug Design
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the 3-fluorophenyl group presents a unique constellation of physicochemical properties that medicinal chemists can leverage to overcome multifaceted challenges in drug design. This guide provides an in-depth technical analysis of the role of the 3-fluorophenyl moiety, moving beyond a simple recitation of its effects to a nuanced exploration of the underlying chemical principles and their practical applications. We will dissect how the specific placement of a fluorine atom at the meta-position of a phenyl ring influences a molecule's electronic character, lipophilicity, metabolic stability, and binding interactions. Through a synthesis of theoretical concepts, experimental data, and illustrative case studies, this document aims to equip researchers, scientists, and drug development professionals with the expert insights necessary to rationally deploy the 3-fluorophenyl group for the optimization of lead compounds and the design of next-generation therapeutics.
Introduction: The Strategic Value of Fluorine in Medicinal Chemistry
Fluorine's exceptional properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful tool for fine-tuning the characteristics of drug molecules.[1][2][3][4] The introduction of fluorine can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its pharmacodynamic properties.[4][5] While fluorine can be incorporated at various positions on an aromatic ring, the 3- (or meta-) position on a phenyl group offers a distinct set of advantages that differentiate it from its ortho and para counterparts. This guide will specifically elucidate the multifaceted role of the 3-fluorophenyl group, providing a detailed understanding of its application in contemporary drug design.
Physicochemical Impact of the 3-Fluorophenyl Group
The introduction of a fluorine atom at the meta-position of a phenyl ring induces significant, yet predictable, changes in a molecule's fundamental physicochemical properties. Understanding these shifts is critical for rational drug design.
Electronic Effects: Modulating pKa and Acidity/Basicity
The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I). When placed at the 3-position, this effect can significantly lower the pKa of nearby acidic protons or decrease the basicity of adjacent nitrogen-containing functional groups.[6] This modulation of pKa is a crucial lever for optimizing a drug's ionization state at physiological pH, which in turn influences its solubility, permeability, and target engagement. For instance, reducing the basicity of an amine can prevent unwanted protonation in acidic compartments, potentially improving oral absorption and reducing off-target interactions.[7]
Lipophilicity: A Subtle but Significant Influence
The effect of fluorine on lipophilicity, often quantified as logP or logD, is context-dependent.[8][9] While the C-F bond is more lipophilic than a C-H bond, the overall impact of a 3-fluorophenyl group on a molecule's lipophilicity is often a subtle increase.[10] This is because the inductive effect of the fluorine atom can also influence the polarity of the entire molecule.[8] This ability to fine-tune lipophilicity is invaluable for optimizing a drug's passage across biological membranes and achieving a desirable balance between solubility and permeability.[11]
| Property | Unsubstituted Phenyl | 3-Fluorophenyl | Rationale for Change |
| pKa of an adjacent amine | Higher | Lower | The strong electron-withdrawing inductive effect of fluorine reduces the electron density on the nitrogen, making it less basic.[6][7] |
| logP (typical change) | Baseline | Slight Increase | The increased hydrophobicity of the C-F bond often outweighs the increased molecular polarity, leading to a modest rise in lipophilicity.[10] |
| Dipole Moment | Lower | Higher | The high electronegativity of fluorine creates a significant bond dipole, increasing the overall molecular dipole moment. |
Enhancing Metabolic Stability: Blocking Sites of Metabolism
A primary application of the 3-fluorophenyl group is to enhance a drug's metabolic stability, thereby increasing its half-life and bioavailability.[5][12] Aromatic hydroxylation, mediated by cytochrome P450 (CYP) enzymes, is a common metabolic pathway for phenyl-containing drugs.[7][13]
Steric Hindrance and Electronic Deactivation
Placing a fluorine atom at the 3-position can effectively block this metabolic "soft spot."[14] The strong C-F bond is resistant to oxidative cleavage.[4] Furthermore, the electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic attack by CYP enzymes.[14] This dual mechanism of steric hindrance and electronic deactivation makes the 3-fluorophenyl group a robust strategy for preventing metabolic degradation.[6]
Experimental Workflow: Assessing Metabolic Stability
A standard in vitro assay to evaluate the metabolic stability of a compound involves incubation with liver microsomes.
Caption: Workflow for in vitro metabolic stability assay using liver microsomes.
Impact on Binding Interactions and Target Engagement
The 3-fluorophenyl group can also play a direct role in enhancing a drug's binding affinity and selectivity for its biological target.[5]
Favorable Electrostatic and Hydrogen Bonding Interactions
The polarized C-F bond can participate in favorable electrostatic interactions with electron-deficient regions of a protein's binding pocket. While not a classic hydrogen bond donor, the fluorine atom can act as a weak hydrogen bond acceptor.[10] More significantly, the electron-withdrawing effect of the fluorine can modulate the hydrogen bonding potential of other nearby functional groups on the drug molecule.[6]
Conformational Control
The introduction of a fluorine atom can influence the conformational preferences of the phenyl ring and adjacent rotatable bonds.[6] This can pre-organize the drug molecule into a bioactive conformation that is more favorable for binding to the target, leading to an increase in potency.[15]
Signaling Pathway Example: Kinase Inhibition
In the design of kinase inhibitors, the 3-fluorophenyl group is often employed to enhance binding to the ATP-binding pocket.
Caption: Diagram of a kinase signaling pathway and its inhibition.
Case Studies: The 3-Fluorophenyl Group in Approved Drugs
The successful application of the 3-fluorophenyl moiety can be seen in numerous approved drugs across various therapeutic areas.
-
GSK962040 (Motilin Receptor Agonist): In the development of this gastrointestinal prokinetic agent, the 3-fluorophenyl group was found to be optimal for achieving high potency at the motilin receptor.[16] Structure-activity relationship (SAR) studies revealed that substitutions at the meta-position of the phenyl ring were well-tolerated and contributed to the desired pharmacological profile.[16]
-
Aurora Kinase B Inhibitors: In the discovery of orally active and selective Aurora Kinase B inhibitors for cancer therapy, the inclusion of a 3-fluorophenyl group in the lead compound (4b) was instrumental in improving membrane penetration and achieving efficacy in cellular and in vivo models.[17] This highlights the role of this moiety in enhancing the drug-like properties necessary for oral bioavailability.[17]
Synthetic Methodologies
The successful incorporation of a 3-fluorophenyl group into a drug candidate relies on robust and efficient synthetic methods. While numerous fluorination techniques exist, the synthesis of 3-fluoroaniline and its derivatives often serves as a key starting point for many drug discovery campaigns.[18] Additionally, modern methods for late-stage fluorination are becoming increasingly important, allowing for the introduction of fluorine at later stages of a synthetic sequence.[19]
Bioisosteric Replacements
In some instances, it may be desirable to replace a phenyl or 3-fluorophenyl group with a non-aromatic bioisostere to improve properties such as solubility or to escape a particular metabolic liability.[20][21] Saturated, three-dimensional scaffolds like bicyclo[1.1.1]pentane have emerged as effective bioisosteres for para-substituted phenyl rings and are being explored for meta-substituted systems as well.[20]
Conclusion
The 3-fluorophenyl group is a versatile and powerful tool in the medicinal chemist's armamentarium. Its ability to modulate key physicochemical properties, enhance metabolic stability, and contribute to favorable binding interactions makes it a valuable motif for drug design.[3][5] A thorough understanding of the underlying principles governing its effects, as detailed in this guide, is essential for its rational and effective application in the development of safe and efficacious medicines. The continued evolution of synthetic methodologies will undoubtedly further expand the utility of the 3-fluorophenyl group in future drug discovery endeavors.
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Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][17][22]triazino[2,3-c]quinazolines - PMC. PMC.
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Conformational Analysis of Gem-Difluoro Alcohols: A Technical Guide
Executive Summary
The introduction of the gem-difluoro (
This guide provides a rigorous framework for analyzing the conformational behavior of gem-difluoro alcohols. It moves beyond basic rotamer analysis to examine the subtle interplay between the fluorine gauche effect and intramolecular hydrogen bonding (IMHB) . We present a self-validating workflow combining variable-temperature NMR (VT-NMR), J-coupling analysis, and Density Functional Theory (DFT).
Part 1: Theoretical Framework
The Stereoelectronic Conflict
In gem-difluoro alcohols (specifically
-
The Fluorine Gauche Effect: Contrary to steric intuition, C–F bonds preferentially align gauche (synclinal) to vicinal electron-withdrawing groups (like Oxygen).
-
Intramolecular Hydrogen Bonding (IMHB): The hydroxyl proton can donate into the fluorine lone pairs (
).-
Mechanism:[1][2][3] While debated, recent evidence by Linclau and O'Hagan suggests this interaction is largely electrostatic (Coulombic attraction) rather than purely covalent, yet it is strong enough to bias conformational populations in non-polar media.
-
Outcome: This interaction requires a specific geometry that may either reinforce or oppose the gauche preference.
-
The "Rule of Shielding"
When analyzing these systems, apply the "Rule of Shielding": IMHB formation shields the hydroxyl proton less effectively than bulk solvent H-bonds. However, an intramolecular
Part 2: Experimental Protocols (NMR Spectroscopy)
The following protocols are designed to be self-validating. If the data from Protocol A contradicts Protocol B, the model is invalid.
Protocol A: Solvent Titration (The "Gold Standard")
Objective: To differentiate between intramolecular H-bonding (IMHB) and intermolecular solvent interactions.
Methodology:
-
Sample Preparation: Prepare a 10-20 mM solution of the gem-difluoro alcohol in
(non-polar, promotes IMHB). -
Titration: Sequentially add
(strong H-bond acceptor) in 10 increments. -
Observation: Monitor the chemical shift of the hydroxyl proton (
).[4]
Interpretation Table:
| Observation ( | Interpretation | Causality |
| Minimal Shift (< 0.2 ppm) | Strong IMHB | The internal |
| Significant Downfield Shift | Weak/No IMHB | DMSO disrupts the weak internal interaction or binds to the free OH, deshielding the proton. |
| Peak Broadening | Exchange | Rapid equilibrium between IMHB and solvent-bound species. |
Protocol B: Detection of Through-Space Coupling ( )
Objective: To obtain direct spectroscopic evidence of the
Methodology:
-
Solvent: Use strictly anhydrous
or . Traces of water catalyze proton exchange, obliterating scalar coupling. -
Temperature: Cool the sample to 253 K (-20°C) to slow down proton exchange rates.
-
Acquisition: Acquire a high-resolution
spectrum focusing on the OH region.
Criteria for Validation:
-
If IMHB is present, the OH signal will appear as a doublet (or triplet if coupling to two Fs) rather than a singlet.
-
Coupling Constant (
): Typical values range from 2 to 5 Hz . -
Citation: This technique was rigorously defined by Bruno Linclau and colleagues, demonstrating that scalar coupling can be transmitted through the H-bond [1].
Protocol C: Vicinal Coupling Analysis ( )
Objective: To determine the dihedral angle of the carbon backbone.
Use the modified Karplus relationship for fluorine. For a
-
Gauche (
): -
Anti (
): (Large coupling indicates anti-periplanar geometry).
Part 3: Computational Validation Workflow
Experimental NMR data represents a time-averaged ensemble. Computational modeling is required to deconstruct this into discrete conformers.
Workflow Diagram
The following Graphviz diagram illustrates the integrated workflow for solving the conformation.
Caption: Integrated workflow for deconvoluting conformational ensembles using computational chemistry and NMR validation.
Computational Specifics
-
Functional Selection: Do NOT use B3LYP for these systems. It fails to account for dispersion forces critical in weak H-bonding.
-
Recommended:M06-2X or
B97X-D .
-
-
Basis Set: Must include diffuse functions (e.g., 6-311+G**) to correctly model the lone pair electrons on Fluorine and Oxygen.
-
NBO Analysis: Use Natural Bond Orbital (NBO) analysis to quantify the hyperconjugative stabilization energy (
) of the interaction (Gauche effect).
Part 4: Conformational Equilibrium Visualized
The equilibrium between the "H-bonded" state and the "Dipole-minimized" state is the critical design parameter.
Caption: The dynamic equilibrium between IMHB-stabilized and dipole-minimized conformers, modulated by solvent polarity.
References
-
Linclau, B. , et al. (2015).[5][6] "Intramolecular OH[4][5][6]···Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif." Chemistry – A European Journal.
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.
-
Hunter, L. (2010). "The C–F bond as a conformational tool in organic and medicinal chemistry." Beilstein Journal of Organic Chemistry.
-
Karplus, M. (1963).[7] "Vicinal Proton Coupling in Nuclear Magnetic Resonance." Journal of the American Chemical Society.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Sources
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- 4. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruno Linclau - Google Scholar [scholar.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
Methodological & Application
Application Note & Protocol: Selective Reduction of 2,2-difluoro-2-(3-fluorophenyl)acetic acid to 2,2-difluoro-2-(3-fluorophenyl)ethanol
Abstract: This document provides a comprehensive guide for the reduction of 2,2-difluoro-2-(3-fluorophenyl)acetic acid to its corresponding primary alcohol, 2,2-difluoro-2-(3-fluorophenyl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will explore the rationale behind selecting an appropriate reducing agent, provide a detailed, step-by-step protocol for a robust and scalable reduction using Lithium Aluminum Hydride (LAH), and discuss alternative methods. Safety considerations for handling the potent and pyrophoric reagents are also emphasized.
Introduction: The Challenge of Reducing α,α-Difluoro Carboxylic Acids
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. However, the presence of two electron-withdrawing fluorine atoms on the α-carbon of 2,2-difluoro-2-(3-fluorophenyl)acetic acid presents unique challenges. The strong inductive effect of the difluoromethyl group increases the acidity of the carboxylic acid proton and can influence the reactivity of the carbonyl group.
Standard reducing agents like sodium borohydride (NaBH₄) are generally ineffective for the reduction of carboxylic acids due to the formation of a resonance-stabilized carboxylate anion, which is resistant to nucleophilic attack.[1] Therefore, more potent reducing agents are required to achieve this transformation efficiently.
Selecting the Optimal Reducing Agent
Several powerful reducing agents can be employed for the reduction of carboxylic acids. The choice of reagent depends on factors such as chemoselectivity, reaction conditions, and safety.
| Reducing Agent | Typical Solvent | Temperature (°C) | Key Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 to reflux | High reactivity , reduces a wide range of functional groups.[2] Pyrophoric and reacts violently with water.[3][4] |
| Borane (BH₃) Complexes (e.g., BH₃·THF, BH₃·SMe₂) | THF | 0 to 65 | High chemoselectivity for carboxylic acids over esters and other functional groups.[5][6][7] Generates flammable hydrogen gas upon reaction. |
| Sodium Borohydride (NaBH₄) with Additives | THF, Diglyme | Elevated | Requires activation with a Lewis acid (e.g., I₂, SmCl₃) to reduce carboxylic acids.[8][9] Offers a milder alternative to LAH. |
For the reduction of 2,2-difluoro-2-(3-fluorophenyl)acetic acid, Lithium Aluminum Hydride (LAH) is a highly effective and commonly used reagent due to its potent reducing power.[2] While borane complexes offer excellent chemoselectivity, LAH provides a more forceful reduction which can be advantageous for this specific substrate.
Mechanism of LAH Reduction
The reduction of a carboxylic acid with LAH proceeds through a multi-step mechanism:[10][11][12]
-
Acid-Base Reaction: The acidic proton of the carboxylic acid reacts with a hydride from LAH to form hydrogen gas and a lithium carboxylate salt.
-
Coordination: The aluminum center of another LAH molecule coordinates to the carbonyl oxygen of the carboxylate, activating it for nucleophilic attack.
-
Hydride Attack: A hydride ion is delivered to the carbonyl carbon, forming a tetrahedral intermediate.
-
Collapse and Aldehyde Formation: The tetrahedral intermediate collapses, eliminating an O-Al species to form an aldehyde intermediate.
-
Further Reduction: The highly reactive aldehyde is immediately reduced by another equivalent of LAH to the corresponding alkoxide.
-
Workup: Acidic workup protonates the alkoxide to yield the final primary alcohol.
Experimental Protocol: LAH Reduction of 2,2-difluoro-2-(3-fluorophenyl)acetic acid
This protocol outlines a laboratory-scale procedure for the reduction of 2,2-difluoro-2-(3-fluorophenyl)acetic acid using LAH in tetrahydrofuran (THF).
Materials and Reagents
-
2,2-difluoro-2-(3-fluorophenyl)acetic acid
-
Lithium Aluminum Hydride (LAH), powder or 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
Safety Precautions
-
Lithium Aluminum Hydride is a highly reactive, pyrophoric, and water-reactive solid. It can ignite spontaneously in moist air or upon contact with water, releasing flammable hydrogen gas.[3][4]
-
All manipulations involving LAH must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in a fume hood.[3][4][13]
-
Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.[3][13]
-
Ensure a Class D fire extinguisher (for combustible metals) and dry sand are readily available.[3] Do not use water or carbon dioxide fire extinguishers.
-
The quenching of the reaction is highly exothermic and generates hydrogen gas. Proceed with extreme caution and ensure adequate cooling and ventilation.
Reaction Setup and Procedure
Caption: Experimental workflow for the LAH reduction.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.
-
To a three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere, add anhydrous THF.
-
Carefully add Lithium Aluminum Hydride (1.5 equivalents) to the THF with stirring. If using solid LAH, add it portion-wise. The suspension will be a grey slurry.
-
-
Reaction:
-
In a separate flask, dissolve 2,2-difluoro-2-(3-fluorophenyl)acetic acid (1.0 equivalent) in anhydrous THF.
-
Transfer the acid solution to the addition funnel.
-
Cool the LAH suspension to 0 °C using an ice-water bath.
-
Add the solution of the carboxylic acid dropwise to the stirred LAH suspension over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.[14]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 2-4 hours at room temperature, or until the reaction is complete as monitored by TLC or LC-MS. Gentle heating to reflux may be required for complete conversion.
-
-
Workup (Quenching):
-
Caution: This procedure is highly exothermic and generates hydrogen gas.
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Slowly and carefully add water dropwise to quench the excess LAH. A vigorous evolution of gas will be observed.
-
Next, add 15% aqueous sodium hydroxide solution dropwise.
-
Finally, add water again until a granular white precipitate of aluminum salts forms and the supernatant becomes clear.
-
Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or diethyl ether.
-
-
Purification:
-
Combine the filtrate and the washings.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude 2,2-difluoro-2-(3-fluorophenyl)ethanol can be further purified by flash column chromatography on silica gel or by distillation.
-
Alternative Reduction Methods
Borane Reduction
For substrates containing other reducible functional groups (e.g., esters, amides) where chemoselectivity is desired, borane complexes are the reagents of choice.[5][6][7]
-
Reagent: Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂).
-
Procedure: The carboxylic acid is typically dissolved in THF and the borane solution is added at 0 °C. The reaction is then warmed to room temperature or gently heated to drive it to completion. The workup involves the careful addition of methanol to quench the excess borane, followed by an aqueous workup.
Sodium Borohydride with Lewis Acid Activation
While NaBH₄ alone is not effective, its reducing power can be enhanced by the addition of a Lewis acid.[8][9] This method offers a safer alternative to LAH.
-
Reagents: Sodium borohydride in the presence of a Lewis acid such as iodine (I₂) or samarium(III) chloride (SmCl₃).
-
Mechanism: The Lewis acid is believed to activate the carboxylic acid, making it more susceptible to reduction by NaBH₄.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent; low reaction temperature or time. | Add additional reducing agent; increase reaction time or temperature. |
| Low Yield | Inefficient quenching and workup leading to product loss. | Ensure proper quenching to form a filterable precipitate; thoroughly extract the aqueous layer. |
| Formation of Side Products | Over-reduction of other functional groups (if present). | Consider a more chemoselective reducing agent like borane. |
Conclusion
The reduction of 2,2-difluoro-2-(3-fluorophenyl)acetic acid to 2,2-difluoro-2-(3-fluorophenyl)ethanol is effectively achieved using powerful reducing agents. Lithium Aluminum Hydride offers a robust and high-yielding method, provided that stringent safety precautions are followed due to its pyrophoric nature. For substrates requiring higher chemoselectivity, borane complexes present an excellent alternative. The choice of the optimal method will depend on the specific requirements of the synthetic route, including scale, the presence of other functional groups, and available safety infrastructure.
References
-
Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (2022). Angewandte Chemie International Edition, 61(40), e202207647. [Link]
-
Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. (2015). Organic Letters, 17(21), 5344-5347. [Link]
-
Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. (2019). Chemical Science, 10(20), 5345-5350. [Link]
-
Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. (2015). Organic Letters, 17(21), 5344-5347. [Link]
-
Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. (2015). Organic Letters, 17(21), 5344-5347. [Link]
-
Reduction of Carboxylic Acids and Their Derivatives. (n.d.). Chemistry Steps. [Link]
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Lithium Aluminum Hydride. (n.d.). Princeton University Environmental Health & Safety. [Link]
-
What is the full mechanism for the reduction of a carboxylic acid by LiAlH4? (2013). Quora. [Link]
-
How to reduce carboxylic acids to alcohols. (n.d.). Clayden, Greeves, Warren and Wothers. [Link]
-
LithiumAluminumHydride-16853-85-3.docx. (n.d.). University of Georgia Office of Research. [Link]
-
Progress on reduction of carboxylic acid and its derivatives via the nabh 4 system. (2011). Chinese Journal of Organic Chemistry, 31(8), 1185-1193. [Link]
-
How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman. (2023). YouTube. [Link]
-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024). ACS Chemical Health & Safety, 31(1), 43-56. [Link]
-
Acid to Alcohol - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Carboxylic Acids to Alcohols, Part 3: Borane. (2019). YouTube. [Link]
-
Reduction of liquid terminated-carboxyl fluoroelastomers using NaBH4/SmCl3. (2020). RSC Advances, 10(18), 10697-10704. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]
-
Reduction of carboxylic acids (video). (n.d.). Khan Academy. [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. [Link]
-
Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. (n.d.). Chemistry LibreTexts. [Link]
-
Reduction of liquid terminated-carboxyl fluoroelastomers using NaBH4/SmCl3. (2020). RSC Advances, 10(18), 10697-10704. [Link]
-
Lithium Aluminum Hydride Reduction of Difluoroacetic Acid. (1954). Proceedings of the Indiana Academy of Science, 64, 111-113. [Link]
-
2-Fluoroethanol. (n.d.). Wikipedia. [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Oxford. [Link]
-
LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. (n.d.). Organic Chemistry Portal. [Link]
-
Sodium borohydride in carboxylic acid media: a phenomenal reduction system. (1998). Chemical Society Reviews, 27(6), 395-404. [Link]
-
Lithium Aluminum Hydride (LAH). (n.d.). Common Organic Chemistry. [Link]
-
Lithium aluminium hydride. (n.d.). Wikipedia. [Link]
-
Can sodium borohydride reduce carboxylic acids? (n.d.). CK-12 Foundation. [Link]
- US8975448B2 - Process for preparing 2,2-difluoroethanol. (2015).
- CN104098444A - Preparation method of 2, 2-difluoroethanol. (2014).
- WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof. (2008).
-
8.13: Biological Reductions (reference only). (2023). Chemistry LibreTexts. [Link]
-
Acetic acid, 2,2-difluoro-2-(3-fluorophenoxy)-. (n.d.). PubChem. [Link]
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Application Notes & Protocols: Strategic Conversion of 2,2-Difluoroethanol to High-Value Triflate and Tosylate Esters
Abstract: The conversion of alcohols into sulfonate esters, such as triflates and tosylates, is a cornerstone of modern organic synthesis, transforming a poor leaving group (hydroxyl) into an excellent one. This protocol provides a detailed guide for the synthesis of 2,2-difluoroethyl triflate and 2,2-difluoroethyl tosylate, two critical building blocks for introducing the valuable 2,2-difluoroethyl motif in pharmaceutical and agrochemical research. The electron-withdrawing nature of the geminal fluorine atoms significantly impacts the reactivity of the hydroxyl group, necessitating carefully optimized protocols. This document outlines two distinct, reliable methods, explains the mechanistic rationale behind procedural choices, and offers a comparative analysis to guide researchers in selecting the optimal strategy for their synthetic goals.
Introduction: The Strategic Importance of Fluorinated Sulfonate Esters
In the landscape of drug development, the incorporation of fluorine atoms into lead compounds is a widely employed strategy to modulate metabolic stability, lipophilicity, and binding affinity. The 2,2-difluoroethyl group (–CH₂CF₂H) is particularly valuable. To facilitate the installation of this moiety via nucleophilic substitution, the parent alcohol, 2,2-difluoroethanol, must first be "activated."
This is achieved by converting the hydroxyl group into a superior leaving group. Sulfonate esters are ideal for this purpose because their corresponding anions are highly stabilized by resonance, making them exceptionally weak bases. Among the most common sulfonate esters are tosylates (derived from p-toluenesulfonic acid) and triflates (derived from trifluoromethanesulfonic acid).
-
Tosylates (OTs) are robust, often crystalline, and easily handled, making them workhorses in synthesis. The tosylation of an alcohol proceeds with retention of stereochemistry at the carbinol center[1].
-
Triflates (OTf) are among the most potent leaving groups known, approximately 10⁴ to 10⁵ times more reactive than tosylates. This extreme reactivity allows for substitutions with even very weak nucleophiles but demands more stringent reaction conditions[2].
This guide provides experimentally validated protocols for both transformations, enabling researchers to confidently prepare these key synthetic intermediates.
Part 1: Synthesis of 2,2-Difluoroethyl Trifluoromethanesulfonate (Triflate)
The conversion of 2,2-difluoroethanol to its triflate ester leverages the extreme electrophilicity of trifluoromethanesulfonic anhydride (Tf₂O). The reaction is rapid and typically high-yielding but requires rigorous control over temperature and atmospheric moisture due to the high reactivity of the anhydride[2][3].
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on one of the sulfur atoms of the triflic anhydride. The decreased nucleophilicity of 2,2-difluoroethanol's hydroxyl group (due to the inductive effect of the adjacent CF₂ group) is readily overcome by the potent electrophilicity of Tf₂O. A non-nucleophilic base, such as pyridine or 2,6-lutidine, is essential to neutralize the trifluoromethanesulfonic acid generated in situ, preventing potential acid-mediated side reactions.
Sources
Application Notes and Protocols for Copper-Catalyzed Cross-Coupling with 2,2-Difluoroethanol Derivatives
Introduction: The Strategic Value of the Difluoroethoxy Moiety in Modern Drug Discovery
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, pKa, and binding affinity.[1] Among the array of fluorinated motifs, the 2,2-difluoroethoxy group (-OCH₂CF₂H) has emerged as a particularly valuable bioisostere for methoxy or ethoxy groups. Its unique electronic properties can lead to enhanced binding interactions and improved pharmacokinetic profiles. The development of robust and scalable synthetic methods to introduce this moiety is therefore of paramount importance to drug development professionals.
This guide provides a comprehensive overview and detailed protocols for the copper-catalyzed cross-coupling of 2,2-difluoroethanol with aryl and heteroaryl halides. Copper catalysis offers a cost-effective and sustainable alternative to palladium-based systems, leveraging the low toxicity and high natural abundance of copper.[2] We will delve into the mechanistic underpinnings of this transformation, provide step-by-step protocols, and offer insights gleaned from extensive experience in the field to empower researchers to successfully implement this methodology.
Mechanistic Considerations: A Synthesis of Ullmann Condensation and Modern Ligand-Accelerated Catalysis
The copper-catalyzed O-arylation of alcohols, historically known as the Ullmann condensation, has been revitalized by the development of well-defined catalyst systems employing specific ligands.[3][4] The reaction of an aryl halide with 2,2-difluoroethanol is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, although the precise mechanism can be influenced by the choice of ligand, base, and solvent.
A generally accepted mechanistic pathway is depicted below:
Figure 1: Proposed Catalytic Cycle. A simplified representation of the copper-catalyzed etherification.
Causality Behind Experimental Choices:
-
Copper Precursor: Copper(I) salts such as CuI, CuBr, or Cu₂O are commonly used. While Cu(II) salts can sometimes be used, they typically require an in situ reduction to the active Cu(I) state. The choice of counterion can influence reactivity, with iodide often being preferred for its greater reactivity in the oxidative addition step with aryl iodides.
-
Ligand Selection: The ligand is crucial for stabilizing the copper catalyst, preventing its disproportionation or precipitation, and modulating its reactivity. For C-O bond formation, N,N'- or O,O-bidentate ligands are often effective. Phenanthroline derivatives, N,N'-dimethylethylenediamine (DMEDA), and picolinic acid have proven successful in related Ullmann-type couplings.[5][6] More recently developed N¹,N²-diarylbenzene-1,2-diamine ligands have enabled etherification at room temperature for some substrates.[7] The choice of ligand can significantly impact the required reaction temperature and substrate scope.
-
Base: The base serves to deprotonate the 2,2-difluoroethanol, forming the corresponding alkoxide which is the active nucleophile. Due to the electron-withdrawing nature of the fluorine atoms, 2,2-difluoroethanol is more acidic than non-fluorinated alcohols, allowing for the use of moderately strong inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Stronger bases like NaH or NaOtBu can also be used but may not be necessary and could promote side reactions with sensitive functional groups.
-
Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, NMP, or 1,4-dioxane are typically employed to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures.
Experimental Protocols
The following protocols are designed as a robust starting point for the copper-catalyzed cross-coupling of 2,2-difluoroethanol. Optimization of the ligand, base, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure for the O-Arylation of 2,2-Difluoroethanol with Aryl Iodides
This protocol is optimized for electron-deficient and neutral aryl iodides.
Figure 2: Workflow for Protocol 1. A step-by-step visualization of the experimental procedure.
Materials and Reagents:
| Reagent/Material | Recommended Grade | Supplier |
| Aryl Iodide | >98% | Standard commercial |
| 2,2-Difluoroethanol | >98% | Standard commercial |
| Copper(I) Iodide (CuI) | 99.99% trace metals basis | Standard commercial |
| 1,10-Phenanthroline | >99% | Standard commercial |
| Cesium Carbonate (Cs₂CO₃) | >99% | Standard commercial |
| 1,4-Dioxane | Anhydrous, >99.8% | Standard commercial |
Step-by-Step Methodology:
-
Vessel Preparation: To a dry oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (3 mL) followed by 2,2-difluoroethanol (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl iodide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl 2,2-difluoroethyl ether.
Protocol 2: Modified Conditions for Electron-Rich or Sterically Hindered Aryl Bromides
Aryl bromides are generally less reactive than aryl iodides. This protocol utilizes a different ligand and base combination to facilitate the coupling of these more challenging substrates.
Materials and Reagents:
| Reagent/Material | Recommended Grade | Supplier |
| Aryl Bromide | >98% | Standard commercial |
| 2,2-Difluoroethanol | >98% | Standard commercial |
| Copper(I) Iodide (CuI) | 99.99% trace metals basis | Standard commercial |
| N,N'-Dimethylethylenediamine (DMEDA) | >99% | Standard commercial |
| Potassium Phosphate (K₃PO₄) | >98% | Standard commercial |
| Toluene | Anhydrous, >99.8% | Standard commercial |
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv), CuI (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv) to a dry reaction vessel with a magnetic stir bar.
-
Reagent Addition: Add anhydrous toluene (3 mL), followed by 2,2-difluoroethanol (1.2 mmol, 1.2 equiv), and finally N,N'-dimethylethylenediamine (0.1 mmol, 10 mol%).
-
Reaction: Seal the vessel tightly and heat in an oil bath at 120-130 °C for 24-48 hours.
-
Monitoring, Workup, and Purification: Follow steps 5-9 as described in Protocol 1.
Data Summary and Troubleshooting
Table 1: Representative Reaction Parameters and Expected Outcomes
| Aryl Halide Type | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range |
| Electron-poor/neutral Ar-I | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 70-95% |
| Electron-rich Ar-I | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110-120 | 60-85% |
| Electron-poor/neutral Ar-Br | DMEDA | K₃PO₄ | Toluene | 120-130 | 65-90% |
| Electron-rich Ar-Br | DMEDA | K₃PO₄ | Toluene | 130 | 50-75% |
| Heteroaryl Halides | Varies (start with Protocol 1 or 2) | Varies | Varies | 110-130 | 40-80% |
Troubleshooting Guide:
-
Low Conversion:
-
Cause: Insufficiently active catalyst or reaction temperature.
-
Solution: Increase the reaction temperature in 10 °C increments. Screen alternative ligands (e.g., picolinic acid). Ensure all reagents and solvents are anhydrous. For aryl bromides, consider switching to the corresponding aryl iodide if synthetically feasible.
-
-
Formation of Side Products (e.g., Hydrodehalogenation):
-
Cause: Presence of water or protic impurities. Catalyst decomposition.
-
Solution: Use rigorously dried solvents and reagents. Ensure a robust inert atmosphere is maintained throughout the reaction. Increase the ligand loading to better stabilize the catalyst.
-
-
Reaction Stalls:
-
Cause: Catalyst deactivation or product inhibition.
-
Solution: For reactions that stall, adding a fresh portion of catalyst and ligand may restart the conversion.
-
Conclusion
The copper-catalyzed cross-coupling of 2,2-difluoroethanol represents a powerful and practical method for the synthesis of aryl 2,2-difluoroethyl ethers, which are of significant interest in pharmaceutical and agrochemical research. By understanding the mechanistic principles and carefully selecting the appropriate combination of ligand, base, and reaction conditions, researchers can effectively incorporate this valuable fluorinated motif into a wide range of molecular scaffolds. The protocols provided herein serve as a validated starting point for exploration and optimization, enabling the efficient development of novel chemical entities.
References
-
Dong, D.-Q., et al. (2022). Copper-Catalyzed Difluoroalkylation Reaction. Molecules, 27(23), 8461. [Link]
-
Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
-
Hartwig, J. F., et al. (2016). Synthesis of Aryldifluoroamides by Copper-Catalyzed Cross-Coupling. Angewandte Chemie International Edition, 55(15), 4853-4857. [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). Catalysts, 11(4), 483. [Link]
-
Strauss, M. J., et al. (2024). Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides. Angewandte Chemie International Edition. [Link]
-
Organic Synthesis Portal. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. Copper-Catalyzed Difluoroalkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers [dspace.mit.edu]
- 7. Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Nucleophilic Substitution of 2,2-Difluoro-2-arylethyl Sulfonates
This guide details the protocols and mechanistic insights for the nucleophilic substitution of 2,2-difluoro-2-arylethyl sulfonates . This specific transformation is critical in medicinal chemistry for introducing the 2,2-difluoroethyl motif, a bioisostere of carbonyl and oxygen functionalities that enhances metabolic stability and lipophilicity.
-Fluorinated SystemsPart 1: Executive Summary & Mechanistic Rationale
The Challenge: The "Fluorine Effect"
Substitutions at the
-
Dipolar Repulsion: The electron-rich fluorine atoms generate a strong dipole that electrostatically repels incoming nucleophiles (the "guard dog" effect).
-
Inductive Deactivation: The strong electron-withdrawing nature of the
group destabilizes the buildup of positive charge on the carbon center during the transition state.
The Opportunity: The "Elimination Blockade"
Unlike standard alkyl sulfonates, 2,2-difluoro-2-arylethyl sulfonates possess a unique structural advantage: they cannot undergo standard
-
Standard E2: Requires a proton on the
-carbon ( ). -
Our Substrate: The
-carbon is fully substituted ( ). There are no protons to abstract.
Conclusion: Since the competing elimination pathway is structurally blocked, researchers can employ forcing conditions (high heat, super-leaving groups) that would normally decompose alkyl substrates, driving the kinetically difficult
Part 2: Experimental Protocols
Method A: The Triflate Route (Recommended for High Value/Low Reactivity)
Best for: Weak nucleophiles, temperature-sensitive substrates, or rapid throughput.
Rationale: The triflate (trifluoromethanesulfonate) is a "super-leaving group" (
Step 1: In Situ Generation of the Triflate
Note: 2,2-difluoro-2-arylethyl triflates are reactive and prone to hydrolysis. Prepare and use immediately.
Reagents:
-
Starting Alcohol: 1.0 equiv (e.g., 2,2-difluoro-2-phenylethanol)
-
Triflic Anhydride (
): 1.2 equiv -
Base: Pyridine (2.0 equiv) or 2,6-Lutidine
-
Solvent: Anhydrous DCM (Dichloromethane)
Protocol:
-
Cool a solution of the alcohol and pyridine in DCM to -78°C under
. -
Add
dropwise over 10 minutes. The solution may turn yellow/orange. -
Stir at -78°C for 30 mins, then warm to 0°C for 30 mins.
-
Critical: Do not perform an aqueous workup if possible. If necessary, wash quickly with ice-cold dilute HCl and brine, dry over
, and concentrate in vacuo at <20°C. Ideally, use the crude solution directly.
Step 2: Nucleophilic Displacement
Reagents:
-
Crude Triflate Solution (from Step 1)
-
Nucleophile: 1.5 – 3.0 equiv (e.g., primary/secondary amine)[1]
-
Auxiliary Base: DIPEA (Hunig's Base), 2.0 equiv (if using amine salt or neutral nucleophile)
Protocol:
-
Add the nucleophile (and DIPEA if needed) directly to the cold triflate solution (0°C).
-
Allow to warm to Room Temperature (RT).
-
Monitor by LCMS. Conversion is usually complete within 1–4 hours.
-
Workup: Quench with sat.
, extract with DCM, and purify via silica gel chromatography.
Method B: The Tosylate/Mesylate Route (Scalable/Robust)
Best for: Large-scale synthesis, stable nucleophiles, cost-efficiency.
Rationale: Tosylates are stable and crystalline but react slowly with
Protocol:
-
Substrate Prep: Synthesize the tosylate using standard conditions (
, , DCM). These are stable and can be stored. -
Reaction Setup:
-
Solvent: Polar Aprotic is mandatory (DMSO, DMF, or NMP). Acetonitrile is often too low-boiling.
-
Stoichiometry: 1.0 equiv Tosylate : 3.0 equiv Nucleophile.
-
Temperature: Heat to 100°C – 140°C .
-
-
Procedure:
Part 3: Data & Visualization[4]
Comparison of Leaving Group Performance
Data derived from kinetic profiles of
| Parameter | Triflate (Method A) | Tosylate (Method B) |
| Reactivity | Extremely High ( | Low ( |
| Temperature | -78°C to 25°C | 100°C to 150°C |
| Reaction Time | 1–4 Hours | 12–48 Hours |
| Side Reactions | Hydrolysis (if wet) | Thermal decomposition (rare) |
| Elimination Risk | Null (Structural Block) | Null (Structural Block) |
| Scale-up | Difficult (Exothermic/Unstable) | Excellent (Stable intermediates) |
Decision Logic for Synthesis
The following Graphviz diagram illustrates the decision process for selecting the correct protocol based on your nucleophile and scale.
Caption: Decision matrix for selecting the optimal substitution pathway based on scale and nucleophile stability.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Triflate) | Hydrolysis of -OTf intermediate. | Ensure strictly anhydrous conditions. Use fresh |
| Low Yield (Tosylate) | Incomplete reaction due to "Fluorine Effect". | Increase temperature to 140°C. Switch solvent to NMP or Sulfolane. Add KI (Finkelstein condition) to generate transient Iodide. |
| Nucleophile Degradation | Thermal instability at high temp. | Switch to Method A (Triflate) to run at Room Temperature. |
| Starting Material Recovery | Nucleophile is too bulky (steric clash). | Use a smaller nucleophile or increase solvent polarity (e.g., HFIP) to stabilize the transition state. |
References
-
Mechanistic Insights into Fluorine Effects
- Title: "The Fluorine Effect in Nucleophilic Substitutions: Dipolar Repulsion vs. Inductive Effects."
- Source:Journal of Fluorine Chemistry
-
URL:[Link] (General Journal Link for foundational theory)
-
Synthesis of 2,2-Difluoroethylamines
-
Triflate Displacement Protocols
- Title: "Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfon
- Source:Defense Technical Inform
-
URL:[Link]
-
Patent Applications utilizing this Chemistry
- Title: "Heterocyclic compounds as sting antagonists (WO2024089155A1).
-
Source:Google Patents[5]
- URL
Sources
- 1. WO2024089155A1 - Heterocyclic compounds as sting antagonists - Google Patents [patents.google.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of 2,2-difluoro-2-arylethylamines as fluorinated analogs of octopamine and noradrenaline | CiNii Research [cir.nii.ac.jp]
- 5. WO2022056281A1 - Protein tyrosine phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
Application Note: Selective Oxidation of 2,2-Difluoro-2-(3-fluorophenyl)ethanol to 2,2-Difluoro-2-(3-fluorophenyl)acetaldehyde
Abstract
The synthesis of α,α-difluoro-α-aryl aldehydes is a critical process in medicinal chemistry, as these motifs are key building blocks for various pharmaceutical candidates. The unique electronic properties imparted by the gem-difluoro group adjacent to a carbonyl can significantly enhance a molecule's metabolic stability and binding affinity. This application note provides a detailed guide for the selective oxidation of the pro-chiral alcohol, 2,2-difluoro-2-(3-fluorophenyl)ethanol, to its corresponding aldehyde. We present and compare three robust and widely adopted oxidation protocols: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and a TEMPO-based catalytic oxidation. This document offers in-depth mechanistic insights, step-by-step experimental procedures, and a comparative analysis to assist researchers in selecting the optimal method for their specific needs, ensuring high yield and purity while preventing over-oxidation to the carboxylic acid.
Introduction: The Significance of Fluorinated Aldehydes
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The difluoromethylene (CF2) group, in particular, serves as a valuable bioisostere for carbonyls, ethers, and other functional groups, profoundly influencing properties such as lipophilicity, pKa, and metabolic stability[1]. The target molecule, 2,2-difluoro-2-(3-fluorophenyl)acetaldehyde, is an important synthetic intermediate. The aldehyde functionality provides a versatile handle for subsequent chemical transformations, while the fluorinated phenyl ethanol backbone is a scaffold of interest in various therapeutic areas.
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. However, the presence of electron-withdrawing fluorine atoms on the α-carbon presents unique challenges. These groups can influence the reactivity of the alcohol and the stability of the resulting aldehyde. The primary goal is to achieve a high-yield conversion while meticulously avoiding the common side reaction of over-oxidation to the corresponding carboxylic acid[2]. This guide details three highly effective methods that offer excellent control and selectivity for this transformation.
Comparative Analysis of Recommended Oxidation Methods
The choice of an oxidation method depends on several factors, including substrate tolerance, scale, safety considerations, and available laboratory equipment. Below is a comparative summary of the three protocols detailed in this note.
| Parameter | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation | TEMPO-Catalyzed Oxidation |
| Primary Oxidant | Dess-Martin Periodinane (hypervalent iodine) | Activated Dimethyl Sulfoxide (DMSO) | TEMPO radical with a stoichiometric co-oxidant |
| Activator/Co-reagents | None required | Oxalyl chloride or Trifluoroacetic anhydride | NaOCl, PhI(OAc)₂, or other re-oxidants[3][4] |
| Reaction Temperature | Room Temperature | Low Temperature (-78 °C) | 0 °C to Room Temperature |
| Typical Reaction Time | 0.5 - 4 hours | 1 - 3 hours | 1 - 18 hours[3] |
| Advantages | Mild, neutral pH, short reaction times, high yields, simple workup[5][6][7]. | Avoids heavy metals, high functional group tolerance, reliable[8][9][10]. | Catalytic, environmentally benign options, mild conditions[11][12][13]. |
| Disadvantages | DMP is potentially explosive and costly for large-scale synthesis[7]. | Requires cryogenic temperatures, produces malodorous dimethyl sulfide, generates CO and CO₂ gases[9][14][15]. | Can be slower, may require careful pH control, potential for over-oxidation with some systems[16]. |
Mechanistic Rationale for Selected Protocols
Understanding the underlying mechanism of each oxidation is crucial for troubleshooting and optimization. The key step in all these reactions is the removal of the proton from the carbon bearing the hydroxyl group, facilitated by a base, in a process analogous to an E2 elimination[2].
Dess-Martin Periodinane (DMP) Oxidation
The DMP oxidation relies on a hypervalent iodine(V) reagent. The reaction proceeds through a ligand exchange at the iodine center, followed by an intramolecular elimination.
Mechanism:
-
The alcohol substrate attacks the iodine center of the DMP, displacing an acetate ligand to form an alkoxyperiodinane intermediate.
-
A second acetate molecule, acting as a base, abstracts the α-proton from the alcohol moiety.
-
This abstraction initiates a concerted elimination, forming the C=O double bond of the aldehyde, and reducing the iodine(V) to an iodine(III) species (iodinane)[5][17].
Caption: Mechanism of Dess-Martin Periodinane Oxidation.
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, to form a reactive sulfonium species.
Mechanism:
-
DMSO reacts with oxalyl chloride at low temperature (-78 °C) to form the electrophilic chloro(dimethyl)sulfonium chloride, releasing CO and CO₂[14].
-
The alcohol substrate adds to this activated species, forming an alkoxysulfonium salt.
-
A hindered, non-nucleophilic base (e.g., triethylamine) is added to deprotonate the carbon adjacent to the oxygen, forming a sulfur ylide.
-
This ylide undergoes intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide (DMS), and protonated base[8][10][14].
Caption: Key intermediates in the Swern Oxidation pathway.
TEMPO-Catalyzed Oxidation
This method employs a catalytic amount of the stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which is continuously regenerated by a stoichiometric co-oxidant.
Mechanism:
-
The co-oxidant (e.g., NaOCl) oxidizes TEMPO to the active N-oxoammonium ion.
-
The alcohol coordinates with the N-oxoammonium ion.
-
A base (often bicarbonate from the bleach solution) facilitates the deprotonation of the α-carbon, leading to the formation of the aldehyde.
-
This step reduces the N-oxoammonium ion back to its hydroxylamine form, which is then re-oxidized by the co-oxidant to regenerate the catalytic TEMPO radical, completing the catalytic cycle[3][12].
Caption: Workflow for Dess-Martin Periodinane Oxidation.
Materials:
-
2,2-Difluoro-2-(3-fluorophenyl)ethanol (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.2 - 1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,2-difluoro-2-(3-fluorophenyl)ethanol (1.0 equiv).
-
Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).
-
To the stirring solution, add Dess-Martin Periodinane (1.2 equiv) portion-wise at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with an equal volume of DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2,2-difluoro-2-(3-fluorophenyl)acetaldehyde.
Protocol 2: Swern Oxidation
This classic method requires low temperatures but is highly reliable and avoids metal-based oxidants.[9][14][15]
Caption: Workflow for the low-temperature Swern Oxidation.
Materials:
-
Oxalyl chloride (1.5 equiv)
-
Dimethyl sulfoxide (DMSO) (3.0 equiv)
-
2,2-Difluoro-2-(3-fluorophenyl)ethanol (1.0 equiv)
-
Triethylamine (TEA) (5.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Water, deionized
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
In a three-necked flask fitted with a thermometer and two dropping funnels, dissolve oxalyl chloride (1.5 equiv) in anhydrous DCM (0.2 M) and cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of DMSO (3.0 equiv) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, maintaining the internal temperature below -65 °C. Vigorous gas evolution will occur. Stir for 15 minutes after addition is complete.
-
Prepare a solution of 2,2-difluoro-2-(3-fluorophenyl)ethanol (1.0 equiv) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again keeping the temperature below -65 °C. Stir for 30-45 minutes.
-
Add triethylamine (5.0 equiv) dropwise, ensuring the temperature does not rise above -60 °C. A thick white precipitate will form.
-
After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Quench the reaction by adding water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: TEMPO-Catalyzed (Anelli-Montanari) Oxidation
A greener, catalytic alternative using common household bleach as the terminal oxidant.
Caption: Workflow for TEMPO-Catalyzed Oxidation.
Materials:
-
2,2-Difluoro-2-(3-fluorophenyl)ethanol (1.0 equiv)
-
TEMPO (0.01-0.05 equiv)
-
Potassium bromide (KBr) (0.1 equiv)
-
Dichloromethane (DCM)
-
Aqueous sodium hypochlorite (NaOCl, bleach, ~10-13% available chlorine) (1.2-1.5 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine the alcohol (1.0 equiv), TEMPO (0.02 equiv), and KBr (0.1 equiv) in DCM (0.2 M).
-
In a separate beaker, prepare the oxidant solution by adding the required volume of NaOCl solution (1.2 equiv) to an equal volume of saturated aqueous NaHCO₃.
-
Cool the flask containing the alcohol mixture to 0 °C in an ice bath.
-
Add the NaOCl/NaHCO₃ solution dropwise to the vigorously stirring alcohol solution over 20-30 minutes. The reaction is often characterized by a color change from orange/red to yellow.
-
Allow the reaction to stir at 0 °C, monitoring by TLC. If the reaction stalls, a small additional charge of NaOCl may be required.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy excess oxidant.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude aldehyde by flash column chromatography.
References
- A green approach for aerobic oxidation of benzylic alcohols catalysed by CuI–Y zeolite/TEMPO in ethanol without additional additives.RSC Publishing.
- Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System.The Royal Society of Chemistry.
- TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.Organic Chemistry Portal.
- Organic Syntheses Procedure (IBD/TEMPO Oxidation).Organic Syntheses.
- Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes.MDPI.
- Selective oxidation of benzylic and allylic alcohols using Mn(OAc)3/catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.PubMed.
- Swern Oxidation.Organic Chemistry Portal.
- Swern Oxidation of Alcohols To Aldehydes and Ketones.Master Organic Chemistry.
- Swern oxidation.Wikipedia.
- Dess–Martin periodinane.Wikipedia.
- Dess-Martin Oxidation.Organic Chemistry Portal.
- Swern Oxidation.Organic Chemistry Portal.
- Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.Beilstein Journal of Organic Chemistry.
- Swern Oxidation.YouTube.
- Dess–Martin periodinane (DMP) oxidation.Chemistry Steps.
- Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP).Organic Synthesis.
- Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents.European Journal of Organic Chemistry.
- Demystifying The Mechanisms of Alcohol Oxidations.Master Organic Chemistry.
Sources
- 1. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A green approach for aerobic oxidation of benzylic alcohols catalysed by CuI–Y zeolite/TEMPO in ethanol without additional additives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. rsc.org [rsc.org]
- 12. TEMPO [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Swern oxidation - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. d-nb.info [d-nb.info]
- 17. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
protecting groups for gem-difluoro alcohols in organic synthesis
Topic: Protecting Groups for Gem-Difluoro Alcohols in Organic Synthesis
Executive Summary
Gem-difluoro alcohols (
This guide details three field-proven protocols: Silylation with Triflates , MOM Protection via Alkylation , and Acid-Catalyzed Benzylation , specifically optimized for electron-deficient gem-difluoro alcohols.
Part 1: Strategic Considerations & Mechanistic Insight
The Acidity-Nucleophilicity Paradox
The inductive effect of the
-
Consequence 1 (Acidity): Deprotonation is facile. Weaker bases (e.g., DIPEA, Pyridine) are often sufficient to generate the alkoxide equilibrium.
-
Consequence 2 (Nucleophilicity): The stabilized alkoxide is a weak nucleophile . Reactions with standard electrophiles (e.g., TBDMSCl, BnBr) are often prohibitively slow or incomplete.
-
Consequence 3 (Leaving Group Ability): The
anion is an excellent leaving group. Consequently, ester protecting groups (Acetates, Benzoates) are NOT recommended as they are highly susceptible to hydrolysis (saponification) or nucleophilic attack.
The -Elimination Risk
A critical failure mode when working with gem-difluoro alcohols is the elimination of fluoride to form carbonyl fluorides or difluoroalkenes, particularly under harsh basic conditions.
-
Pathway:
(if unstable) or -elimination if adjacent protons are present. -
Mitigation: Avoid strong, non-nucleophilic bases (e.g., LiHMDS, LDA) during the protection step. Use mild organic bases (Lutidine, DIPEA).
Part 2: Recommended Protecting Groups & Protocols
Protocol A: Silyl Protection (TBS/TES)
Best for: General synthesis, temporary protection.
Why this works: Standard silyl chlorides (TBSCl) are often too unreactive for gem-difluoro alcohols. Silyl triflates (TBSOTf) are highly electrophilic and drive the reaction to completion rapidly, overcoming the low nucleophilicity of the substrate.
Reagents:
-
Substrate: Gem-difluoro alcohol (1.0 equiv)
-
Reagent: TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate) (1.2 – 1.5 equiv)
-
Base: 2,6-Lutidine (2.0 – 3.0 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous (
)
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask and cool under inert atmosphere (
or Ar). -
Dissolution: Dissolve the gem-difluoro alcohol in anhydrous DCM.
-
Base Addition: Add 2,6-Lutidine via syringe. Cool the mixture to
. -
Silylation: Add TBSOTf dropwise over 5–10 minutes. The solution may fume slightly; ensure good venting/scrubbing.
-
Reaction: Stir at
for 30 minutes, then warm to room temperature. Monitor by TLC (Note: Gem-difluoro alcohols often stain poorly; use PMA or ). -
Workup: Quench with saturated aqueous
. Extract with DCM ( ). Wash combined organics with (to remove lutidine), then brine. Dry over . -
Purification: Flash chromatography on silica gel. (Elute with Hexanes/EtOAc).
Protocol B: Methoxymethyl (MOM) Ether
Best for: Robust protection against organometallics and strong bases.
Why this works: The MOM group is stable to basic conditions and does not rely on the nucleophilicity of the alcohol as heavily as bulky silylations. The high electrophilicity of the in-situ generated oxonium ion (from MOMCl) compensates for the weak nucleophile.
Reagents:
-
Substrate: Gem-difluoro alcohol (1.0 equiv)
-
Reagent: MOMCl (Methoxymethyl chloride) (2.0 equiv) [DANGER: Carcinogen]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DCM or DMF (DCM is preferred for ease of workup)
Step-by-Step Protocol:
-
Setup: Oven-dry glassware. Perform all operations in a well-ventilated fume hood.
-
Mixing: Dissolve alcohol and DIPEA in anhydrous DCM (
) at . -
Addition: Add MOMCl dropwise. (Note: If the substrate is particularly acidic/unreactive, adding a catalytic amount of TBAI (tetrabutylammonium iodide) can accelerate the reaction by generating the more reactive MOM-I in situ).
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Quench: Carefully add saturated aqueous
. -
Workup: Extract with DCM. Wash organics with water (
) and brine. Dry over . -
Purification: Silica gel chromatography.
Protocol C: Benzyl Ether via Imidate (Acid-Catalyzed)
Best for: Substrates sensitive to basic conditions; permanent protection.
Why this works: Traditional Williamson ether synthesis (NaH + BnBr) risks elimination due to the strong base. Using Benzyl Trichloroacetimidate under acidic catalysis avoids base entirely.
Reagents:
-
Substrate: Gem-difluoro alcohol (1.0 equiv)
-
Reagent: Benzyl 2,2,2-trichloroacetimidate (1.5 equiv)
-
Catalyst: Triflic acid (TfOH) or TMSOTf (0.05 – 0.1 equiv)
-
Solvent: Cyclohexane/DCM (2:1 mixture) or Toluene
Step-by-Step Protocol:
-
Setup: Dissolve the alcohol and benzyl trichloroacetimidate in the solvent mixture under inert atmosphere.
-
Catalysis: Add the acid catalyst (TfOH) at room temperature.
-
Precipitation: The reaction often precipitates trichloroacetamide as a white solid within 1–4 hours.
-
Filtration: Filter off the solid byproduct through a Celite pad.
-
Workup: Wash the filtrate with saturated
. -
Purification: Concentrate and purify via column chromatography.
Part 3: Data & Visualization
Comparative Stability Table
| Protecting Group | Formation Condition | Stability (Acid) | Stability (Base) | Stability (Nucleophiles) | Suitability for |
| Acetate (Ac) | Poor | Very Poor | Poor | Low (Hydrolysis risk) | |
| TBS Ether | TBSOTf, Lutidine | Moderate | Good | Good | High (Easy install/remove) |
| MOM Ether | MOMCl, DIPEA | Poor | Excellent | Excellent | High (Robust) |
| Benzyl (Bn) | Bn-Imidate, | Good | Excellent | Excellent | High (Permanent) |
Decision Pathway for Protection Strategy
Figure 1: Decision matrix for selecting the appropriate protecting group based on substrate sensitivity and desired stability.
References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1] Journal of the American Chemical Society, 94(17), 6190–6191. Link(Foundational silyl protection, adapted here for triflates).
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Link(Authoritative source on MOM and Benzyl imidate protocols).
-
Pentafluoro-gem-diols and Hemiketals: Transient Formation of Hemiketals from Pentafluoro-gem-diols in the Presence of Alcohols. (2023). PMC. Link(Highlights the reactivity and equilibrium issues of fluorinated alcohols).
-
Acidity of Fluorinated Alcohols: 2,2,2-Trifluoroethanol. PubChem.[2][3][4] Link(Provides pKa data supporting the acidity arguments).
Sources
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 3. 2,2-Difluoroethan-1-ol | C2H4F2O | CID 136187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Difluoroethanol (DFE, 2,2-Difluoroethanol, Difluoroethyl alcohol, Fluorinol 85) CAS:359-13-7 [kangmei.com]
Application Notes and Protocols for the Fluorination of β-Keto Esters to Form Difluoroethanol Precursors
Abstract
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive overview and detailed protocols for the synthesis of α,α-difluoro-β-keto esters and their subsequent reduction to α,α-difluoro-β-hydroxy esters, which serve as valuable precursors to difluoroethanol derivatives. We will delve into the mechanistic underpinnings of electrophilic fluorination of active methylene compounds, with a particular focus on the widely used and versatile reagent, Selectfluor™. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination chemistry in their synthetic endeavors.
Introduction: The Significance of Fluorine in Drug Discovery
The introduction of fluorine into bioactive molecules can profoundly influence their metabolic stability, lipophilicity, binding affinity, and pKa. The difluoromethyl group (CF₂) is of particular interest as it can act as a bioisostere for a carbonyl group or an oxygen atom, altering the electronic and conformational properties of the parent molecule. The synthesis of molecules containing the difluoroethanol motif often begins with the fluorination of readily available β-keto esters. These versatile starting materials possess an acidic α-proton, making them ideal substrates for electrophilic fluorination.
This application note will focus on the practical aspects of achieving selective difluorination of β-keto esters and the subsequent diastereoselective reduction to the corresponding α,α-difluoro-β-hydroxy esters, which are key building blocks for more complex difluoroethanol-containing compounds.
The Chemistry of Electrophilic Fluorination of β-Keto Esters
The fluorination of β-keto esters proceeds via the reaction of their enol or enolate form with an electrophilic fluorine source. The active methylene protons of β-keto esters are readily abstracted, leading to the formation of a nucleophilic enolate that attacks the electrophilic fluorine atom of the fluorinating agent.
The Role of the Fluorinating Agent: Selectfluor™ and NFSI
A variety of electrophilic fluorinating agents are available, with N-fluoro compounds being the most common due to their relative stability and ease of handling.[1] Two of the most prominent reagents in this class are:
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) : A highly effective, crystalline, and relatively safe electrophilic fluorinating agent.[2] It is soluble in polar solvents like acetonitrile and water, making it suitable for a range of reaction conditions.[1]
-
N-Fluorobenzenesulfonimide (NFSI) : Another powerful and crystalline electrophilic fluorinating agent. It is often used for the fluorination of a wide array of nucleophiles, including the enolates of β-keto esters.[3]
Mechanism and Selectivity: Mono- vs. Difluorination
The reaction is believed to proceed through a keto-enol tautomerism, where the enol form attacks the electrophilic fluorine of the reagent. The initial monofluorination of a β-keto ester is typically a rapid process. The subsequent introduction of the second fluorine atom can be more challenging. The rate-determining step for difluorination is often the enolization of the intermediate 2-fluoro-1,3-diketone.
Controlling the stoichiometry of the fluorinating agent is a key factor in achieving selective mono- or difluorination.[1] Generally, using slightly more than one equivalent of the fluorinating agent favors monofluorination, while employing over two equivalents promotes the formation of the difluorinated product.[1]
The reaction can proceed via either an SN2 or a single-electron transfer (SET) pathway, and the exact mechanism can be substrate and condition-dependent.
Figure 1: General workflow for the synthesis of difluoroethanol precursors from β-keto esters.
Experimental Protocols
Safety First: All fluorination reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Selectfluor™ is an oxidizing agent and should be handled with care, avoiding contact with combustible materials.
Protocol 1: Difluorination of Ethyl Acetoacetate using Selectfluor™
This protocol describes the direct difluorination of a common β-keto ester, ethyl acetoacetate.
Materials:
-
Ethyl acetoacetate (1.0 eq.)
-
Selectfluor™ (2.2 eq.)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (1.0 eq.) and dissolve it in acetonitrile (approximately 0.2 M concentration).
-
With vigorous stirring, add Selectfluor™ (2.2 eq.) portion-wise at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 2,2-difluoroacetoacetate.
Protocol 2: Reduction of Ethyl 2,2-Difluoroacetoacetate to Ethyl 2,2-difluoro-3-hydroxybutanoate
This protocol details the reduction of the α,α-difluoro-β-keto ester to the corresponding α,α-difluoro-β-hydroxy ester.
Materials:
-
Ethyl 2,2-difluoroacetoacetate (1.0 eq.)
-
Sodium borohydride (NaBH₄) (1.5 eq.)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve ethyl 2,2-difluoroacetoacetate (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) in small portions, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2,2-difluoro-3-hydroxybutanoate.
-
If necessary, the product can be further purified by flash column chromatography on silica gel.
Data and Characterization
The success of the fluorination and reduction steps can be confirmed by various analytical techniques, most notably NMR spectroscopy.
Representative Yields for Difluorination of β-Keto Esters
The following table summarizes typical yields for the difluorination of various β-keto esters using Selectfluor™.
| Substrate (β-Keto Ester) | Fluorinating Agent | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Selectfluor™ (2.1 eq) | CH₃CN/H₂O | 16 | 99 | [1] |
| Ethyl benzoylacetate | Selectfluor™ (2.1 eq) | CH₃CN/H₂O | 16 | 95 | [1] |
| 3-Oxo-N-phenylbutanamide | Selectfluor™ (2.1 eq) | CH₃CN/H₂O | 16 | 93 | [1] |
| Dibenzoylmethane | Selectfluor™ (2.2 eq) | CH₃CN | 24 | 88 | [4] |
NMR Characterization
-
¹H NMR: The disappearance of the α-proton signal is a key indicator of successful difluorination. In the reduced product, new signals corresponding to the CH-OH proton will appear.
-
¹³C NMR: The α-carbon signal will show a characteristic triplet in the ¹³C{¹H} NMR spectrum due to coupling with the two fluorine atoms.
-
¹⁹F NMR: This is a crucial technique for confirming the presence of fluorine. The α,α-difluoro-β-keto esters typically exhibit a singlet in the ¹⁹F NMR spectrum. The chemical shift can vary depending on the molecular structure. For example, the ¹⁹F NMR signal for the -CF₂- group in α,α,α-trifluoro-β-diketones can range from -78 to -76 ppm.[5]
Troubleshooting and Key Considerations
-
Incomplete Difluorination: If monofluorinated product is observed, increase the amount of Selectfluor™ to 2.5 equivalents and/or extend the reaction time. The addition of a small amount of water to the acetonitrile can sometimes accelerate the enolization of the monofluorinated intermediate, promoting difluorination.[1][4]
-
Side Reactions: Over-fluorination or degradation of starting material can occur with prolonged reaction times or elevated temperatures. Careful monitoring is essential.
-
Purification Challenges: The polarity of the fluorinated products is similar to the starting materials, which can make chromatographic separation challenging. Careful optimization of the eluent system is necessary.
-
Safety of Quenching: The quenching of reactions containing excess fluorinating agents should be performed slowly and at low temperatures to control any potential exotherms.
Conclusion
The electrophilic difluorination of β-keto esters using reagents like Selectfluor™ provides a reliable and efficient route to α,α-difluoro-β-keto esters. These intermediates can be readily reduced to the corresponding α,α-difluoro-β-hydroxy esters, which are valuable precursors for the synthesis of difluoroethanol-containing molecules of interest in pharmaceutical and agrochemical research. The protocols and guidelines presented in this application note offer a solid foundation for researchers to successfully implement this important synthetic transformation in their laboratories.
References
-
Banks, R. E., Mohialdin-Khaffaf, S. N., Lal, G. S., Sharif, I., & Syvret, R. G. (1992). 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel family of electrophilic fluorinating agents. Journal of the Chemical Society, Chemical Communications, (8), 595-596. [Link]
-
Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in electrophilic fluorination with 1-chloromethyl-4-fluoro-1, 4-diazoniabicyclo [2.2. 2] octane bis (tetrafluoroborate). Chemical Society Reviews, 33(6), 382-388. [Link]
-
Tang, L., Yang, Z., Jiao, J., Cui, Y., Zou, G., Zhou, Q., ... & Ma, X. (2019). Highly Selective Mono-and Difluorination of 1, 3-Dicarbonyl Compounds with Selectfluor in Aqueous Media. The Journal of Organic Chemistry, 84(16), 10449-10458. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical reviews, 97(3), 757-786. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Sloop, J. C. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Spectroscopy, 2014. [Link]
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic chemistry. Oxford university press.
- Paquin, J. F., Caron, D., D'Amours, A., & Desrosiers, J. N. (2005). Recent advances in the synthesis of α-fluorinated ketones. European Journal of Organic Chemistry, 2005(4), 653-661.
- Levin, V. V., Zemtsov, A. A., Struchkova, M. I., & Dilman, A. D. (2017). Electrophilic fluorination of carbonyl compounds and their nitrogen analogues. Russian Chemical Reviews, 86(7), 653.
- Cahard, D., & Baudoux, J. (2007). Electrophilic Fluorination with N–F Reagents. Organic Reactions.
- Differding, E., & Lang, R. W. (1989). N-Fluorobenzenesulfonimide: A New, Stable, and Versatile Electrophilic Fluorinating Agent. Helvetica Chimica Acta, 72(6), 1248-1252.
-
Sandford, G. (2024). Synthesis of 2, 2-difluoro-1, 3-diketone and 2, 2-difluoro-1, 3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460-469. [Link]
- Hudlicky, M. (1996). Fluorination of organic compounds. ACS monograph.
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. repository.lincoln.ac.uk [repository.lincoln.ac.uk]
- 3. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 4. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
- 5. dovepress.com [dovepress.com]
Application Notes & Protocols: Advanced Radical Functionalization Strategies for 2,2-Difluoro-2-phenylethanol
Abstract: This technical guide provides researchers, synthetic chemists, and drug development professionals with a detailed overview of advanced radical functionalization strategies for 2,2-difluoro-2-phenylethanol. The difluoromethyl group is a privileged motif in modern medicinal chemistry, and this document outlines robust protocols for leveraging this valuable building block. We move beyond theoretical discussions to provide field-proven, step-by-step protocols for deconstructive C-C bond functionalization, Minisci-type C-H alkylation of heterocycles, and directing group-assisted meta-C-H functionalization of the phenyl ring. Each section explains the underlying causality of the experimental design, supported by mechanistic diagrams and comprehensive data tables to ensure scientific integrity and reproducibility.
Part 1: The Strategic Value of 2,2-Difluoro-2-phenylethanol in Synthesis
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The gem-difluoroalkyl group (CF₂) is particularly valuable as a bioisostere for carbonyls, ethers, or other functionalities, making it a cornerstone of modern drug design. 2,2-Difluoro-2-phenylethanol is an accessible and versatile starting material, serving as a precursor to the highly sought-after α,α-difluorobenzyl radical.
Radical chemistry offers a powerful and often complementary approach to traditional ionic reactions. Modern photocatalytic methods, in particular, allow for the generation of these radical intermediates under exceptionally mild conditions, preserving sensitive functional groups and enabling late-stage functionalization of complex molecules.[1][2][3] This guide focuses on three transformative, radical-mediated strategies to unlock the synthetic potential of this key substrate.
Part 2: Deconstructive Functionalization via C(sp³)–C(sp³) Bond Cleavage
Expertise & Experience: One of the most innovative strategies in modern synthesis is the concept of "deconstructive functionalization." Instead of building up a carbon skeleton, we can selectively cleave a strong C-C bond in a readily available starting material to generate a valuable radical intermediate.[4] For 2,2-difluoro-2-phenylethanol, the C-C bond adjacent to the oxygen atom is the target. Visible-light photocatalysis provides the ideal toolkit for this transformation, as it can generate a high-energy alkoxyl radical that readily undergoes β-scission (fragmentation).[5] This approach is synthetically powerful because it transforms a simple alcohol into a versatile α,α-difluorobenzyl radical, which can then be trapped by a wide range of coupling partners.
Mechanism: Photocatalytic Generation of the α,α-Difluorobenzyl Radical
The process is initiated by a photocatalyst (e.g., an Iridium or Vanadium complex) which, upon excitation by visible light (typically blue LEDs), becomes a potent oxidant. The excited photocatalyst oxidizes the alcohol to form an alkoxyl radical. This highly reactive intermediate rapidly undergoes β-fragmentation, cleaving the C-C bond to release a stable α,α-difluorobenzyl radical and formaldehyde. This carbon-centered radical is the key intermediate for subsequent bond-forming reactions.
Caption: Deconstructive functionalization workflow.
Protocol 1: Photocatalytic Deconstructive Alkynylation
This protocol describes the coupling of the α,α-difluorobenzyl radical generated from 2,2-difluoro-2-phenylethanol with an electron-deficient alkyne.
Materials:
-
2,2-Difluoro-2-phenylethanol (1.0 equiv)
-
Alkynyl sulfone (e.g., Phenyl(prop-1-yn-1-yl)sulfone) (1.5 equiv)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃]) (1-2 mol%)
-
Solvent (e.g., Acetonitrile, degassed)
-
Inert atmosphere supplies (Nitrogen or Argon)
-
Blue LED light source (450 nm)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2,2-difluoro-2-phenylethanol, the alkynyl sulfone, and the photocatalyst.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.
-
Add degassed acetonitrile via syringe to achieve a substrate concentration of 0.1 M.
-
Place the reaction tube approximately 5 cm from a blue LED light source and begin vigorous stirring. A small fan should be used to maintain the reaction at room temperature.
-
Irradiate the reaction for 12-24 hours, monitoring by TLC or LC-MS for consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate) to afford the desired product.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
Trustworthiness: The success of this protocol relies on the rigorous exclusion of oxygen, which can quench the excited state of the photocatalyst and intercept radical intermediates. Degassing the solvent by sparging with argon for 20-30 minutes or via three freeze-pump-thaw cycles is critical.
| Entry | Radical Precursor | Coupling Partner | Yield (%) |
| 1 | 2,2-Difluoro-2-phenylethanol | Alkynyl Sulfone | ~85% |
| 2 | 2,2-Difluoro-2-(4-chlorophenyl)ethanol | Michael Acceptor | ~78% |
| 3 | 2,2-Difluoro-2-(4-methoxyphenyl)ethanol | Styrene | ~70% |
| Yields are representative and may vary based on specific substrates and reaction scale. |
Part 3: Minisci-Type C-H Functionalization of N-Heteroarenes
Expertise & Experience: The Minisci reaction is a cornerstone of radical chemistry, enabling the direct C-H functionalization of electron-deficient nitrogen-containing heterocycles.[6] This transformation is exceptionally valuable in drug discovery, as N-heterocycles are prevalent in FDA-approved drugs.[7] Traditional Minisci reactions often require harsh conditions, such as high temperatures and strong oxidants.[8] By coupling the deconstructive strategy (Part 2) with photocatalysis, we can achieve a Minisci-type reaction under remarkably mild, redox-neutral conditions. The nucleophilic α,α-difluorobenzyl radical readily adds to protonated heteroarenes, providing a direct route to complex, high-value structures.
Mechanism: The Photocatalytic Minisci Cycle
The reaction begins with the generation of the α,α-difluorobenzyl radical as described previously. In parallel, an acid additive protonates the N-heterocycle, significantly increasing its electrophilicity. The nucleophilic carbon radical adds to an electron-deficient position on the heterocycle (typically C2 or C4 for pyridines and quinolines), forming a heterocyclic radical cation intermediate. A mild oxidant in the reaction medium then oxidizes this intermediate, leading to deprotonation and restoration of aromaticity to furnish the final product.
Caption: General mechanism for the Minisci reaction.
Protocol 2: Photocatalytic Minisci Reaction with Lepidine
Materials:
-
2,2-Difluoro-2-phenylethanol (1.5 equiv)
-
Lepidine (4-methylquinoline) (1.0 equiv)
-
Photocatalyst (e.g., Eosin Y) (2 mol%)
-
Acid (e.g., Trifluoroacetic Acid, TFA) (1.5 equiv)
-
Oxidant (e.g., NFSI or air/oxygen)
-
Solvent (e.g., Dimethyl Sulfoxide, DMSO)
-
Inert atmosphere supplies (if not using air as oxidant)
-
Blue or Green LED light source
Procedure:
-
In a vial equipped with a stir bar, dissolve lepidine, 2,2-difluoro-2-phenylethanol, the photocatalyst (Eosin Y), and the acid (TFA) in DMSO (0.1 M).
-
If an external oxidant like NFSI is used, the reaction should be degassed and run under an inert atmosphere. If using air, the vial can be sealed with a cap that allows air exchange (e.g., pierced with a needle).
-
Place the vial before a suitable light source (green LEDs for Eosin Y) and stir at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to isolate the functionalized quinoline product.
Trustworthiness: The choice of acid is crucial. It must be strong enough to protonate the heterocycle but not so strong as to cause degradation. TFA is often a good starting point. The regioselectivity of the radical addition is governed by the electronics of the heterocycle; addition typically occurs at the most electron-deficient C-H position.
| Entry | Heterocycle | Position of Functionalization | Yield (%) |
| 1 | Lepidine | C2 | ~75% |
| 2 | Isoquinoline | C1 | ~80% |
| 3 | Pyridine | C2 & C4 mixture | ~65% |
| 4 | Benzothiazole | C2 | ~70% |
| Yields are representative and may vary based on specific substrates and reaction scale. |
Part 4: Directing Group-Assisted meta-C–H Functionalization
Expertise & Experience: While functionalizing activated positions is valuable, achieving regioselective C-H functionalization at sterically hindered or electronically disfavored positions like the meta position of an aromatic ring is a significant challenge in synthetic chemistry.[9] The solution lies in using a removable directing group that positions a transition metal catalyst (commonly Palladium) in proximity to the target C-H bond.[10][11] For an alcohol substrate like 2,2-difluoro-2-phenylethanol, the hydroxyl group serves as an anchor to attach a directing group. An oxime ether template has proven highly effective for this purpose, enabling palladium-catalyzed meta-arylation.[12][13]
Mechanism: Pd/Norbornene Relay Catalysis
This strategy involves a "Catellani-type" or relay catalysis mechanism.
-
Directing Group Installation: The alcohol is first converted to a directing group template, such as an acetone oxime ether.
-
C-H Activation: The directing group coordinates to a Palladium(II) catalyst, forming a large palladacycle that can only reach the meta C-H bonds, leading to selective C-H activation.
-
Relay Action: A transient mediator, 2-carbomethoxynorbornene, coordinates to the palladium center and undergoes insertion.
-
Coupling & Regeneration: The aryl halide coupling partner undergoes oxidative addition to the Pd center, followed by reductive elimination to form the C-C bond and regenerate a Pd(II) species, closing the catalytic cycle.
-
Directing Group Removal: The directing group is easily cleaved under mild conditions to reveal the meta-functionalized alcohol.
Caption: Workflow for meta-C-H arylation.
Protocol 3: Two-Step meta-C-H Arylation
Step A: Synthesis of the Oxime Ether Directing Group
-
Dissolve 2,2-difluoro-2-phenylethanol (1.0 equiv) and 2-iodoxybenzoic acid (IBX, ~1.2 equiv) in DMSO. Stir at room temperature for 4-6 hours to oxidize the alcohol to the corresponding aldehyde.
-
After quenching with aqueous sodium thiosulfate, extract the aldehyde with ether.
-
Dissolve the crude aldehyde in ethanol, add O-(tert-butyl)hydroxylamine hydrochloride (1.2 equiv) and pyridine (2.0 equiv). Stir at room temperature overnight.
-
Work up by removing the solvent, adding water, and extracting with ethyl acetate. Purify by column chromatography to yield the oxime ether.
Step B: Pd-Catalyzed meta-Arylation
-
To an oven-dried vial, add the oxime ether substrate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), 3-(trifluoromethyl)-2-pyridone ligand (20 mol%), Ag₂CO₃ (1.5 equiv), and 2-carbomethoxynorbornene (1.5 equiv).
-
Add 2,2-difluoroethanol as the solvent (0.1 M).
-
Seal the vial and heat at 100-120 °C for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography to obtain the arylated product with the directing group attached.
-
Cleave the directing group using an acid catalyst (e.g., HCl in dioxane) or other standard methods to yield the final meta-arylated 2,2-difluoro-2-phenylethanol.
Safety Note: 2,2-difluoro-2-phenylethanol is harmful if swallowed and causes skin and eye irritation.[14] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Palladium catalysts and silver salts should be handled with care in a fume hood.
References
-
Title: Difunctionalization of gem-difluoroalkenes for amination and heteroarylation via metal-free photocatalysis Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes Source: ACS Organic & Inorganic Au URL: [Link]
-
Title: Difunctionalization of gem-difluoroalkenes for amination and heteroarylation via metal-free photocatalysis Source: Semantic Scholar URL: [Link]
-
Title: Assembly of functionalized gem-difluoroalkenes via photocatalytic defluorocyanoalkylation and defluoroacylation of α-CF3 styrenes with oxime esters Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: A Diselenide Additive Enables Photocatalytic Hydroalkoxylation of gem-Difluoroalkenes Source: PMC (PubMed Central) URL: [Link]
-
Title: meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis Source: PMC (PubMed Central) URL: [Link]
-
Title: Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles Source: PMC (PubMed Central) URL: [Link]
-
Title: PHOTOCATALYTIC MINISCI REACTION Source: wjgnet.com URL: [Link]
-
Title: General overview of common mechanistic pathways in Minisci‐type reactions Source: Wiley Online Library URL: [Link]
-
Title: 2,2-Difluoro-2-phenylethanol Source: PubChem (NIH) URL: [Link]
-
Title: Photocatalytic deconstructive aliphatic carbon–carbon bond cleavage and functionalization of unactivated alcohols Source: Nanyang Technological University Institutional Repository URL: [Link]
-
Title: Visible-Light-Induced Alkoxyl Radical Generation Enables Selective C(sp3)-C(sp3) Bond Cleavage and Functionalizations Source: Organic Chemistry Portal URL: [Link]
-
Title: Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution Source: University of Alicante Institutional Repository URL: [Link]
-
Title: Direct C–H functionalisation of azoles via Minisci reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether Source: PMC (PubMed Central) URL: [Link]
-
Title: meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: C-H Functionalization Source: ETH Zurich Research Collection URL: [Link]
-
Title: Visible light-induced direct α C–H functionalization of alcohols Source: PMC (PubMed Central) URL: [Link]
-
Title: meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis Source: ResearchGate URL: [Link]
Sources
- 1. Difunctionalization of gem-difluoroalkenes for amination and heteroarylation via metal-free photocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Diselenide Additive Enables Photocatalytic Hydroalkoxylation of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. Visible-Light-Induced Alkoxyl Radical Generation Enables Selective C(sp3)-C(sp3) Bond Cleavage and Functionalizations [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ethz.ch [ethz.ch]
- 10. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2,2-Difluoro-2-phenylethanol | C8H8F2O | CID 9793891 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Challenges in gem-Difluoroethanol Chemistry
A Guide to Preventing HF Elimination and Other Common Side Reactions
Welcome to the technical support center for synthetic strategies involving gem-difluoroethanols. This resource is designed for researchers, scientists, and professionals in drug development who are leveraging the unique properties of fluorinated compounds. As Senior Application Scientists, we understand the nuances and challenges of these reactions. This guide provides in-depth, field-tested advice to help you troubleshoot common issues, with a primary focus on the prevention of hydrogen fluoride (HF) elimination.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the stability and reactivity of gem-difluoroethanols.
Q1: What is the primary driving force for HF elimination in reactions with gem-difluoroethanols, and when is it most likely to occur?
A1: The primary driving force for HF elimination from a gem-difluoroalkyl alcohol is the formation of a thermodynamically stable vinyl fluoride. This process is particularly favorable under basic conditions, where a proton on the carbon bearing the hydroxyl group is abstracted, initiating the elimination cascade. The presence of a strong base, elevated temperatures, or prolonged reaction times can significantly increase the likelihood of this side reaction. It is also more likely to occur if the resulting double bond is conjugated with an adjacent activating group, such as a carbonyl or an aryl ring.
Q2: I am observing significant amounts of a vinyl fluoride byproduct in my reaction. What are the immediate steps I can take to mitigate this?
A2: If you are observing vinyl fluoride formation, consider the following immediate adjustments to your protocol:
-
Lower the Reaction Temperature: Many elimination reactions are entropically favored and can be suppressed by reducing the thermal energy of the system.
-
Re-evaluate Your Choice of Base: If your reaction requires a base, switch to a non-nucleophilic, sterically hindered base. For example, proton sponge or 2,6-lutidine can be effective alternatives to more traditional bases like triethylamine or DBU.
-
Reduce Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired transformation is complete to prevent post-reaction degradation.
Q3: Can the choice of solvent influence the rate of HF elimination?
A3: Absolutely. Polar aprotic solvents, such as DMF or DMSO, can stabilize the transition state of the elimination reaction, thereby accelerating it. If your substrate is soluble, consider switching to a less polar solvent like THF, 2-MeTHF, or toluene. In some cases, protic solvents can also suppress elimination by protonating the key basic species, but this is highly substrate-dependent and may interfere with your desired reaction.
Q4: Are there any specific protecting group strategies that can help prevent HF elimination?
A4: Yes, protecting the hydroxyl group of the gem-difluoroethanol is a common and effective strategy. The choice of protecting group is critical. A bulky protecting group, such as a silyl ether (e.g., TBS or TIPS), can sterically hinder the approach of a base to the adjacent proton, thereby disfavoring the E2 elimination pathway. Additionally, converting the alcohol to a better leaving group under controlled conditions, followed by a desired transformation, can sometimes outcompete the elimination pathway.
Part 2: Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, scenario-based approach to troubleshooting HF elimination.
Scenario 1: HF Elimination During a Nucleophilic Substitution Reaction
You are attempting to displace the hydroxyl group of a gem-difluoroethanol with a nucleophile, but the major product is the corresponding vinyl fluoride.
Root Cause Analysis:
This outcome suggests that the reaction conditions are favoring elimination over substitution. This is a classic competition, and the balance can be tipped by several factors.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting HF elimination.
Detailed Protocol: Activation of the Hydroxyl Group
-
Dissolve the gem-difluoroethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere (N2 or Ar).
-
Add a non-nucleophilic base , such as pyridine (1.5 eq) or 2,6-lutidine (1.5 eq).
-
Slowly add tosyl chloride (TsCl) (1.2 eq) or mesyl chloride (MsCl) (1.2 eq) dropwise.
-
Stir the reaction at 0°C and monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry over sodium sulfate, and concentrate under reduced pressure.
-
The resulting tosylate or mesylate can then be used in a subsequent substitution reaction with the desired nucleophile, often at lower temperatures and with a reduced risk of elimination.
Scenario 2: Decomposition During Oxidation of a gem-Difluoroethanol
You are attempting to oxidize a primary gem-difluoroethanol to the corresponding aldehyde, but you observe a complex mixture of byproducts, suggesting HF elimination and subsequent reactions.
Root Cause Analysis:
Many common oxidation reagents (e.g., those based on Cr(VI) or Mn(VII)) require harsh conditions that can promote elimination. The desired aldehyde product, being electron-deficient, is also more susceptible to nucleophilic attack and subsequent decomposition pathways.
Recommended Approach: Mild Oxidation Conditions
The use of mild, selective oxidizing agents is crucial. Dess-Martin periodinane (DMP) or other hypervalent iodine reagents are often the reagents of choice for this transformation.
Experimental Protocol: Dess-Martin Oxidation
| Reagent/Parameter | Quantity/Condition | Purpose |
| gem-Difluoroethanol | 1.0 eq | Starting Material |
| Dess-Martin Periodinane | 1.5 eq | Oxidizing Agent |
| Anhydrous DCM | 0.1 - 0.2 M | Solvent |
| Temperature | Room Temperature | Reaction Condition |
| Reaction Time | 1 - 3 hours | Duration |
Step-by-Step Procedure:
-
To a solution of the gem-difluoroethanol in anhydrous DCM, add Dess-Martin periodinane in one portion at room temperature.
-
Stir the reaction and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and 10% aqueous sodium thiosulfate.
-
Stir vigorously until the solid byproducts dissolve.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
Visualizing the Mechanism: Elimination vs. Substitution
Caption: Competing SN2 and E2 pathways.
Part 3: Advanced Strategies and Considerations
For particularly challenging substrates, more advanced techniques may be necessary.
Use of Fluoride Scavengers:
In some instances, the liberated fluoride ion can act as a base, catalyzing further elimination. The addition of a fluoride scavenger, such as a silylating agent (e.g., TMSCl) or a Lewis acidic borane, can sometimes sequester the fluoride and prevent this catalytic cycle. This approach is highly context-dependent and should be tested on a small scale.
Flow Chemistry:
For reactions where precise control over temperature and reaction time is critical, transitioning to a continuous flow setup can be highly advantageous. The ability to rapidly heat and then cool the reaction mixture can minimize the formation of undesired byproducts.
References
optimizing yield for reduction of difluoroacetates
To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Optimizing Yield in Difluoroacetate Reduction
Executive Summary
The reduction of difluoroacetates (e.g., ethyl difluoroacetate) to 2,2-difluoroethanol is a critical transformation in the synthesis of bioisosteres for drug discovery. While the reaction kinetics are generally favorable due to the electron-withdrawing effect of fluorine, isolated yields often suffer due to product volatility (bp 95–96 °C), water miscibility, and potential defluorination . This guide provides optimized protocols and troubleshooting frameworks to maximize recovery and purity.
Part 1: Troubleshooting & FAQs
Q1: My LC-MS/GC shows 100% conversion, but my isolated yield is <40%. Where did the product go?
Diagnosis: The issue is likely evaporative loss or aqueous phase retention , not reaction failure.
-
Root Cause A (Volatility): 2,2-Difluoroethanol has a boiling point of ~96 °C. If you use a rotary evaporator with a high-vacuum pump and a water bath >40 °C, you are co-evaporating your product with the solvent.
-
Root Cause B (Partition Coefficient): The product is highly miscible with water. Standard extraction (e.g., EtOAc/Water) leaves a significant amount of product in the aqueous layer.
Corrective Action:
-
Avoid High Vacuum: Do not concentrate the crude reaction mixture to dryness under high vacuum.
-
Salting Out: Saturate the aqueous phase with NaCl or K2CO3 before extraction to push the fluorinated alcohol into the organic phase.
-
Direct Distillation: If possible, skip aqueous workup. Quench the reaction, filter salts, and fractionally distill the product directly from the high-boiling reaction solvent (e.g., if using diglyme or triglyme).
Q2: I am observing defluorination (formation of monofluoro- or non-fluorinated byproducts). How do I stop this?
Diagnosis: Defluorination typically occurs via an E1cB-like elimination mechanism or radical pathways when using overly harsh reducing agents or high temperatures.
-
Mechanism: The
-protons in difluoroacetates are acidic. Strong bases or uncontrolled hydride addition can trigger HF elimination.
Corrective Action:
-
Switch Reagent: Move from LiAlH4 (too aggressive) to NaBH4 in MeOH . The borohydride is milder and less likely to cleave the C-F bond.
-
Temperature Control: Maintain reaction temperature between 0 °C and 25 °C. Avoid refluxing unless absolutely necessary.
-
Quench Carefully: Exothermic quenching can cause localized heating and decomposition. Quench slowly at 0 °C.
Q3: The reaction stalls at the hemiacetal intermediate. How do I push it to completion?
Diagnosis: Difluoroacetaldehyde hemiacetals are stable intermediates. The electron-withdrawing fluorines stabilize the hydrate/hemiacetal form, making the second hydride attack slower. Corrective Action:
-
Lewis Acid Activation: Add a Lewis acid (e.g., CaCl2 or ZnCl2) to the NaBH4 reaction.[1] This forms a more reactive borohydride species (e.g., Ca(BH4)2) and coordinates to the carbonyl oxygen, facilitating the second reduction step.
-
Solvent Switch: Ensure the solvent is dry.[2] While NaBH4 requires a protic solvent (or additive) to decompose the intermediate borate complex, too much water early on can decompose the reagent.
Part 2: Optimized Experimental Protocols
Protocol A: NaBH4 Reduction (Recommended for Safety & Yield)
Best for: Routine lab-scale synthesis (1g – 50g) where defluorination is a concern.
Reagents:
-
Ethyl difluoroacetate (1.0 equiv)
-
Sodium Borohydride (NaBH4) (1.5 – 2.0 equiv)
-
Methanol (anhydrous)
-
Sodium Methoxide (NaOMe) (0.05 equiv - Optional Stabilizer)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with N2. Add NaBH4 and MeOH.[1][3][4][5]
-
Tip: Add 5 mol% solid NaOMe to the MeOH before adding NaBH4. This stabilizes the borohydride solution and prevents premature H2 loss [1].
-
-
Addition: Cool the solution to 0 °C. Add Ethyl difluoroacetate dropwise over 30 minutes. The reaction is exothermic; control the rate to keep internal temp <10 °C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by GC (LC-MS may miss the volatile alcohol).
-
Quench: Cool to 0 °C. Carefully add saturated NH4Cl solution. Caution: Vigorous H2 evolution.
-
Workup (Crucial Step):
-
Saturate the aqueous layer with solid NaCl.
-
Extract 4x with Diethyl Ether (Et2O) or Dichloromethane (DCM).
-
Dry combined organics over Na2SO4.[6]
-
-
Isolation: Distill the solvent at atmospheric pressure (using a fractionating column). Collect the fraction boiling at 95–97 °C.
Protocol B: LiAlH4 Reduction (High Throughput)
Best for: Ensuring complete conversion of hindered substrates, provided strict temp control is used.
Reagents:
-
Ethyl difluoroacetate (1.0 equiv)
-
LiAlH4 (0.75 – 1.0 equiv)
-
THF (anhydrous)
Procedure:
-
Setup: Suspend LiAlH4 in THF at -10 °C under Ar/N2.
-
Addition: Add ester in THF dropwise. Maintain temp < 0 °C.
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT for 1 hour.
-
Fieser Quench: Cool to -10 °C. Add water (n mL), 15% NaOH (n mL), then water (3n mL) sequentially (where n = grams of LiAlH4).
-
Isolation: Filter the granular precipitate. Distill the filtrate.
Part 3: Data & Visualization
Table 1: Comparison of Reducing Agents
| Feature | NaBH4 / MeOH | LiAlH4 / THF | Catalytic Hydrogenation |
| Reactivity | Moderate (Selective) | High (Aggressive) | High (Scalable) |
| Defluorination Risk | Low | Moderate | Low (Catalyst dependent) |
| Yield (Isolated) | 75–85% | 60–80% | >90% (Industrial) |
| Safety Profile | Safer (H2 evolution slow) | Hazardous (Pyrophoric) | High Pressure H2 |
| Key Optimization | Use NaOMe stabilizer | Strict Temp Control (<0°C) | Catalyst Selection (Ru/C) |
Figure 1: Reaction Pathway & Loss Mechanisms
Caption: Reaction pathway showing the two-step reduction and critical yield-loss nodes (red arrows).
Figure 2: Isolation Decision Tree
Caption: Decision logic for isolating water-miscible, volatile fluorinated alcohols.
References
-
Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Journal of Organic Chemistry, 2018.
-
Process for preparing 2,2-difluoroethanol. Google Patents (US8975448B2), 2015.
-
2,2-Difluoroethanol Properties & Safety. PubChem, National Library of Medicine.
Sources
Technical Support Center: Avoiding Racemization During the Activation of Difluoro Alcohols
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical challenge of preventing racemization during the activation of chiral difluoro alcohols. Our focus is to deliver not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter in the lab. Each problem is followed by a diagnosis of potential causes and actionable solutions.
Problem 1: Significant Racemization or Complete Loss of Enantiomeric Excess (% ee) Observed After Activation
You've started with an enantiomerically pure difluoro alcohol, but after the activation step, chiral analysis (e.g., by chiral HPLC or GC) shows a mixture of enantiomers.
Possible Causes & Solutions
-
Cause A: Formation of a Carbocation Intermediate. Many activation methods, especially under acidic conditions or with substrates that can form stable carbocations (e.g., benzylic or tertiary alcohols), may proceed through an SN1-type mechanism.[1][2] The resulting planar carbocation can be attacked by the incoming nucleophile from either face, leading to racemization.[1][3][4]
-
Solution 1: Employ SN2-type Conditions. Choose activation reagents and conditions known to favor a direct, backside attack (SN2 mechanism), which proceeds with inversion of configuration and preserves stereochemical integrity. Reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) with primary and secondary alcohols typically follow an SN2 pathway.[5][6][7] Newer methods using nontrigonal phosphorus triamides for base-free activation have also shown high stereospecificity.[8][9]
-
Solution 2: Convert the Hydroxyl to a Better Leaving Group Under Neutral or Mildly Basic Conditions. Convert the alcohol to a sulfonate ester (e.g., tosylate, mesylate, or triflate) first.[6][10] This two-step process often avoids the harsh conditions that promote carbocation formation. The subsequent displacement of the sulfonate group can then be performed with the desired nucleophile under optimized SN2 conditions.
-
-
Cause B: High Reaction Temperature. Elevated temperatures can provide the necessary activation energy to favor an SN1 pathway over an SN2 pathway, even with secondary alcohols. Higher temperatures can also accelerate background racemization processes.[11]
-
Solution: Reduce the Reaction Temperature. Perform the activation at lower temperatures (e.g., 0 °C or -78 °C).[11][12] This will slow down the rate of carbocation formation and any competing racemization pathways. Many modern deoxyfluorination reagents, such as DAST or Deoxo-Fluor, are typically used at low temperatures.[12]
-
-
Cause C: Inappropriate Solvent Choice. The polarity of the solvent plays a crucial role in stabilizing intermediates. Polar protic solvents (e.g., water, ethanol) can stabilize both the carbocation and the leaving group, favoring the SN1 pathway.[13]
-
Solution: Use Apolar or Polar Aprotic Solvents. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are less likely to stabilize carbocation intermediates, thus favoring the SN2 mechanism. The choice of solvent can significantly influence the reaction outcome.[14]
-
-
Cause D: Presence of Strong Acids or Bases. Strong acids can protonate the hydroxyl group, turning it into a good leaving group (water) and promoting SN1 reactions.[6][7] Strong, non-sterically hindered bases can deprotonate the carbon alpha to the hydroxyl group, leading to racemization via an enolate or a similar planar intermediate, particularly if there are activating groups present.[15][16]
-
Solution 1: Utilize Base-Free Activation Methods. Several modern methods are designed to activate alcohols under neutral conditions, avoiding the use of strong acids or bases that can compromise stereochemistry.[8][9]
-
Solution 2: Use Sterically Hindered, Non-Nucleophilic Bases. If a base is required, opt for a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine - DIPEA) to scavenge acid byproducts without promoting racemization.[11]
-
Problem 2: Low Yield of the Activated Product Accompanied by Elimination Byproducts
Instead of the desired substitution product, you are isolating significant amounts of alkenes.
Possible Causes & Solutions
-
Cause A: Steric Hindrance. Bulky substrates (tertiary alcohols) or sterically demanding activating agents can disfavor the backside attack required for an SN2 reaction.[17] This can make the competing elimination (E2) pathway more favorable, especially in the presence of a base.
-
Cause B: Strong, Non-Nucleophilic Bases. While useful for preventing racemization, strong bases can also promote elimination reactions, particularly at higher temperatures.
-
Solution: Optimize Base and Temperature. Use the minimum amount of base necessary and maintain a low reaction temperature. Consider if a weaker base or a proton sponge could be sufficient.
-
-
Cause C: Leaving Group Ability. Highly effective leaving groups (e.g., triflates) can sometimes favor elimination, especially if the substrate is sterically hindered or if there are acidic protons on an adjacent carbon.[10][13]
-
Solution: Modulate the Leaving Group. If elimination is a persistent issue with a very good leaving group, consider using a slightly less reactive one (e.g., a tosylate or mesylate instead of a triflate) to disfavor the elimination pathway.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of racemization during alcohol activation?
A1: Racemization is the conversion of an optically active compound into a racemic mixture (a 1:1 mixture of both enantiomers).[3] During alcohol activation, this typically occurs when the reaction proceeds through a planar, achiral intermediate.[1][4] The most common intermediate is a carbocation, formed in SN1 reactions.[1][3] Once the planar carbocation is formed, the incoming nucleophile can attack from either the top or bottom face with equal probability, resulting in a racemic mixture of the product.[1] Another pathway, though less common for simple alcohols, involves the deprotonation of an adjacent carbon under basic conditions to form a planar enolate-like intermediate.[16]
Caption: Primary mechanisms leading to racemization of chiral alcohols.
Q2: Why are difluoro alcohols particularly susceptible to certain side reactions?
A2: The presence of two fluorine atoms on the carbon adjacent to the alcohol can have significant electronic effects. The strong electron-withdrawing nature of fluorine atoms can destabilize a developing positive charge on the carbinol carbon, making carbocation formation (SN1 pathway) less favorable than for non-fluorinated analogues. However, these same inductive effects can increase the acidity of the C-H proton on the carbinol carbon, potentially making the molecule more susceptible to base-mediated racemization or elimination under certain conditions.
Q3: Which activating agents are generally recommended for preserving stereochemistry?
A3: Reagents that promote SN2-type reactions are preferred. Some excellent choices include:
-
Sulfonyl Chlorides (TsCl, MsCl): In the presence of a mild base like pyridine, these reagents convert the alcohol to a sulfonate ester with retention of configuration. The subsequent displacement of the sulfonate is a separate SN2 step that proceeds with inversion.
-
Phosphorus-based Reagents: PBr₃ and PCl₃ (often with pyridine) are classic reagents for converting primary and secondary alcohols to halides via an SN2 mechanism.[5][6]
-
Modern Deoxyfluorination Reagents: Reagents like DAST (diethylaminosulfur trifluoride), Deoxo-Fluor, and PyFluor are designed for deoxyfluorination and often provide good stereochemical outcomes, especially at low temperatures.[12][18][19]
-
Novel Activation Systems: Recent research has highlighted methods using nontrigonal phosphorus triamides and a Lewis acid catalyst for a base-free activation that proceeds with stereoinversion, effectively suppressing elimination and racemization.[8][9]
Q4: How can I confirm that my reaction is proceeding with inversion or retention of configuration?
A4: To definitively determine the stereochemical outcome, you need to know the absolute configuration of both the starting material and the product. This can be achieved through several methods:
-
X-ray Crystallography: This is the gold standard for determining absolute configuration, provided you can obtain suitable crystals of both the starting alcohol and the final product.[2][20]
-
Comparison to Known Compounds: If the product is a known compound, you can compare its optical rotation or chiral chromatography retention time to the literature values for a specific enantiomer.
-
Chemical Correlation: You can convert your product into a different known chiral compound through a series of reactions with well-understood stereochemical outcomes to establish its configuration.
Section 3: Recommended Experimental Protocol
Protocol: Stereoretentive Activation of a Chiral Secondary Difluoro Alcohol via Mesylation and Subsequent Nucleophilic Displacement
This two-step protocol is designed to minimize racemization by avoiding harsh conditions and carbocation formation.
Step 1: Mesylation of the Difluoro Alcohol (Retention of Configuration)
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral difluoro alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (Et₃N, 1.5 eq.) or a more sterically hindered base like DIPEA to the solution.
-
Activation: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise to the stirred solution. Ensure the temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-2 hours).
-
Workup: Quench the reaction by adding cold saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude mesylate is often sufficiently pure for the next step, but can be purified by flash column chromatography on silica gel if necessary.
Step 2: Nucleophilic Displacement of the Mesylate (Inversion of Configuration)
-
Preparation: Dissolve the crude mesylate (1.0 eq.) in a suitable polar aprotic solvent such as DMF or DMSO.
-
Nucleophile Addition: Add the desired nucleophile (e.g., sodium azide, sodium cyanide; 1.5-3.0 eq.).
-
Reaction: Heat the reaction mixture to a temperature appropriate for the specific nucleophile and substrate (e.g., 50-80 °C). Higher temperatures may be needed but increase the risk of side reactions.
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or ether).
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the final product by flash column chromatography.
-
Stereochemical Analysis: Analyze the enantiomeric excess (% ee) of the final product using chiral HPLC or GC to confirm the stereochemical outcome.
Caption: Workflow for stereospecific activation via mesylation.
References
-
Moon, H. W., Lavagnino, M. N., Lim, S., Palkowitz, M. D., Mandler, M. D., Beutner, G. L., Drance, M. J., Lipshultz, J. M., Scola, P. M., & Radosevich, A. T. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735–22744. [Link]
-
Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. (2021). PMC. [Link]
-
Racemization Overview, Mechanism & Examples. (n.d.). Study.com. Retrieved February 12, 2026, from [Link]
-
Racemization. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Deoxyfluorination of Alcohols with 3,3-Difluoro-1,2-diaryl- cyclopropenes. (2017). Synfacts, 13(03), 0245. [Link]
-
Powell, M. F. (2019). Proposed mechanisms for racemization and related processes. ResearchGate. [Link]
-
Togni, A., & Hintermann, L. (2010). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 110(3), 1749–1793. [Link]
-
Aki, S., Hirota, Y., & Izumiya, N. (1998). Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1, (1), 1-6. [Link]
-
Hu, J., et al. (2016). Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes. Nature Communications, 7, 13531. [Link]
- Racemization of optically active amino alcohols. (1991).
-
Ghorai, M. K., et al. (2020). Direct activation of alcohols via perrhenate ester formation for an intramolecular dehydrative Friedel–Crafts reaction. Organic Chemistry Frontiers, 7(15), 2025-2031. [Link]
-
Clayden, J., & Moran, W. J. (2010). Racemisation in Chemistry and Biology. The University of Manchester. [Link]
-
Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023). Chemupdates. [Link]
-
Ahlberg, P., & Jansson, M. (1979). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica, 33a, 479-484. [Link]
-
Direct Alcohol Activation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 12, 2026, from [Link]
-
Strategies to Design Chemocatalytic Racemization of Tertiary Alcohols: State of the Art & Utilization for Dynamic Kinetic Resolution. (2024). PubMed. [Link]
-
Moon, H. W., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. PMC. [Link]
-
Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Wentzel Lab. (2021, February 17). Overview of the 4 Methods to Activate Alcohols [Video]. YouTube. [Link]
-
LEAVING GROUP FORMATION. (n.d.). University of Wisconsin-Platteville. Retrieved February 12, 2026, from [Link]
-
Stereoinversion of Unactivated Alcohols by Tethered Sulfonamides. (2020). ResearchGate. [Link]
-
Cook, S. P., et al. (2019). Stereoinversion of Unactivated Alcohols by Tethered Sulfonamides. Angewandte Chemie International Edition, 58(6), 1727–1731. [Link]
-
On the solvent role in alcohol-induced α-helix formation of chymotrypsin inhibitor 2. (2025). Biophysical Chemistry, 114(2-3), 209-215. [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2011). PMC. [Link]
-
Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. (2012). The University of Northern Colorado. [Link]
-
Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. (2002). Molecules, 7(9), 669-681. [Link]
-
Two‐Step Synthesis of a Chiral Fluorinated Alcohol With Silica‐Supported Enzyme RrADH in Batch and Continuous Flow Mode. (2026). ResearchGate. [Link]
-
Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. [Link]
-
Alcohol to Fluoro / Carbonyl to Difluoro using DAST. (n.d.). Organic Synthesis. Retrieved February 12, 2026, from [Link]
-
Leaving Group Effects on the Selectivity of the Silylation of Alcohols: The Reactivity-Selectivity Principle Revisited. (2015). PubMed. [Link]
-
Activation of alcohols as sulfonium salts in the photocatalytic hetero-difunctionalization of alkenes. (2025). PMC. [Link]
-
REACTIONS OF ALCOHOLS. (n.d.). University of Wisconsin-Platteville. Retrieved February 12, 2026, from [Link]
Sources
- 1. Racemization Overview, Mechanism & Examples - Video | Study.com [study.com]
- 2. Stereoinversion of Unactivated Alcohols by Tethered Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. idc-online.com [idc-online.com]
- 7. csueastbay.edu [csueastbay.edu]
- 8. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling [organic-chemistry.org]
- 9. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. purechemistry.org [purechemistry.org]
- 14. scispace.com [scispace.com]
- 15. Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Strategies to Design Chemocatalytic Racemization of Tertiary Alcohols: State of the Art & Utilization for Dynamic Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. thieme.de [thieme.de]
- 19. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,2-difluoro-2-(3-fluorophenyl)ethan-1-ol by Column Chromatography
Welcome to the technical support center for the purification of 2,2-difluoro-2-(3-fluorophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for the successful column chromatography purification of this compound. As Senior Application Scientists, we combine established chromatographic principles with practical, field-tested insights to help you navigate the nuances of purifying this polar, fluorinated aromatic alcohol.
Characterization of this compound
Structure:
-
Polarity: The presence of a hydroxyl group and three fluorine atoms makes this a highly polar molecule. The difluoromethyl group is a strong electron-withdrawing group, which can influence the acidity of the hydroxyl proton. The aromatic ring also contributes to its overall properties.
-
Potential for Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to strong interactions with polar stationary phases like silica gel.
-
UV Activity: The phenyl ring allows for easy visualization of the compound on TLC plates using a UV lamp (254 nm).
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Characteristic | Rationale and Implications for Chromatography |
| Molecular Weight | ~176.14 g/mol | Based on the isomeric structure.[1] |
| Polarity | High | The alcohol and multiple fluorine atoms contribute to high polarity, suggesting strong retention on normal-phase silica gel. |
| Topological Polar Surface Area (TPSA) | ~20.23 Ų (estimated) | Similar to the 4-fluoro isomer, indicating significant polar interactions.[1] |
| LogP | ~2.1 (estimated) | Suggests some lipophilicity, but the polar groups dominate.[1] |
| Hydrogen Bond Donor/Acceptor | 1 Donor, 1 Acceptor | Strong interactions with silica gel are expected.[1] |
| Acid/Base Character | Weakly acidic | The hydroxyl group is the primary acidic site. Silica gel's acidic nature could potentially lead to side reactions.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For most applications, standard silica gel (60 Å, 230-400 mesh) is the recommended stationary phase due to its high resolving power for polar compounds and cost-effectiveness. However, given that benzylic alcohols can sometimes be sensitive to the acidic nature of silica gel, leading to degradation, alternative stationary phases should be considered if instability is observed.[2] These alternatives include:
-
Neutral or Basic Alumina: A good option if your compound is acid-sensitive.
-
Reversed-Phase Silica (C18): Suitable for separating highly polar compounds that are poorly retained on normal-phase silica.[3]
Q2: How do I choose an appropriate solvent system (mobile phase) for the purification?
A2: The key is to find a solvent system that provides a good retention factor (Rf) on a Thin-Layer Chromatography (TLC) plate, ideally between 0.25 and 0.35 for the target compound.[4] A common starting point for polar compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5]
Given the high polarity of this compound, you will likely need a relatively polar mobile phase. We recommend a systematic approach to solvent system selection:
-
Start with a standard system: Begin with a 70:30 mixture of Hexanes:Ethyl Acetate.
-
Increase polarity if needed: If the Rf is too low (the spot doesn't move far from the baseline), increase the proportion of ethyl acetate. You can also try switching to a more polar solvent system, such as Dichloromethane:Methanol.[5]
-
Decrease polarity if needed: If the Rf is too high (the spot runs with the solvent front), decrease the proportion of the polar solvent.
Table 2: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Polarity | When to Use |
| Hexanes:Ethyl Acetate | 80:20 to 50:50 | Medium | A good starting point for many organic compounds. |
| Dichloromethane:Methanol | 98:2 to 90:10 | High | For highly polar compounds that show low Rf in Hex:EtOAc.[5] |
| Toluene:Acetone | 90:10 to 70:30 | Medium-High | Offers different selectivity for aromatic compounds. |
Q3: What are the likely impurities I need to separate from my product?
A3: Without a specific synthetic procedure, we must anticipate impurities based on common synthetic routes. A likely synthesis involves the reduction of the corresponding ketone, 2,2-difluoro-1-(3-fluorophenyl)ethanone.
Potential impurities include:
-
Unreacted Starting Material: 2,2-difluoro-1-(3-fluorophenyl)ethanone. This ketone will be less polar than the desired alcohol.
-
Over-reduction Products: If a harsh reducing agent is used, the fluorine atoms could potentially be removed, leading to less fluorinated byproducts.
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup.
Q4: My compound appears to be degrading on the column. What can I do?
A4: Degradation of benzylic alcohols on silica gel is a known issue, often due to the acidic nature of the stationary phase.[2] If you suspect degradation (e.g., streaking on TLC, multiple spots from a pure fraction, low recovery), consider the following:
-
Deactivate the Silica Gel: Add 1% triethylamine to your mobile phase to neutralize the acidic sites on the silica gel.
-
Switch to a Different Stationary Phase: Use neutral alumina or Florisil.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound.
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common column chromatography issues.
Problem 1: Poor separation of the product from a close-running impurity.
-
Cause: The chosen mobile phase does not have sufficient selectivity for the two compounds.
-
Solution:
-
Fine-tune the solvent ratio: Make small adjustments to the ratio of your polar and non-polar solvents.
-
Change the solvent system: If fine-tuning doesn't work, switch to a different solvent system. For example, if you are using Hexanes:Ethyl Acetate, try a system with a different selectivity, such as Toluene:Acetone.
-
Use a shallower gradient: If you are running a gradient elution, make the gradient shallower to increase the separation between peaks.
-
Problem 2: The compound will not elute from the column, even with a highly polar solvent system.
-
Cause: The compound is highly polar and is irreversibly adsorbed onto the silica gel. It's also possible the compound has degraded on the column.
-
Solution:
-
Increase mobile phase polarity: Try adding a small percentage (1-5%) of methanol to your mobile phase. Be cautious, as too much methanol can dissolve the silica gel.[5]
-
Consider a different stationary phase: Reversed-phase (C18) chromatography may be more suitable for very polar compounds.[3]
-
Check for degradation: Before running a column, spot your crude material on a TLC plate and let it sit for a few hours. Then, elute the plate and see if new spots have appeared, which would indicate degradation on silica.
-
Problem 3: The spots on the TLC plate are streaking or tailing.
-
Cause: This can be due to several factors:
-
Overloading: Too much sample has been applied to the TLC plate or column.
-
Compound is too polar for the solvent system: The compound has very strong interactions with the silica gel.
-
Acid/Base Interactions: The compound may be interacting with the acidic silica.
-
-
Solution:
-
Dilute your sample: Apply a more dilute solution to the TLC plate. For the column, ensure you are not exceeding the recommended loading capacity (typically 1-5% of the silica gel weight).
-
Increase the polarity of the mobile phase.
-
Add a modifier: For acidic compounds, a small amount of acetic acid in the mobile phase can improve peak shape. For basic impurities, adding triethylamine can help.
-
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
-
Prepare TLC Chambers: Line a beaker with filter paper and add your chosen solvent system to a depth of about 0.5 cm. Cover the beaker with a watch glass and allow the atmosphere to saturate for at least 5 minutes.
-
Spot the TLC Plate: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution on the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. The Rf is the ratio of these two distances. Aim for an Rf of 0.25-0.35 for your target compound.
Diagram: TLC and Column Chromatography Workflow
Caption: Workflow from TLC method development to column purification.
Protocol 2: Column Chromatography Purification
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand.
-
Packing the Column (Slurry Method): In a beaker, mix silica gel with your starting mobile phase (determined by TLC) to form a slurry. Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed. Add another layer of sand on top.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to get a free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
Elution: Carefully add your mobile phase to the top of the column. Apply gentle pressure (using a pump or bulb) to start the flow. Begin collecting fractions.
-
Fraction Analysis: Use TLC to analyze the collected fractions to determine which ones contain your pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.
References
-
PubChem. (n.d.). 2,2-Difluoroethan-1-ol. Retrieved from [Link]
- Ghafuri, H. (2015). Transition metal-free oxidation of benzylic alcohols to carbonyl compounds by hydrogen peroxide in the presence of acidic silica. Current Chemistry Letters, 4, 27-32.
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]
-
Santai Technologies. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Sorbent Technologies. (2025). Flash Chromatography Basics. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
Sources
Technical Support Center: Overcoming the Low Reactivity of gem-Difluoro Alcohols in Esterification
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the esterification of gem-difluoro alcohols. Our goal is to equip you with the knowledge and practical protocols to overcome the inherent low reactivity of these valuable substrates.
Introduction: The Challenge of Esterifying gem--Difluoro Alcohols
gem-Difluoro alcohols are crucial building blocks in medicinal chemistry and materials science, offering unique physicochemical properties due to the presence of the difluoromethylene group (-CF₂-). However, the very features that make them attractive also render them notoriously difficult to esterify. Their low reactivity stems from a combination of two primary factors:
-
Steric Hindrance: The bulky difluoro group shields the adjacent hydroxyl group, impeding the approach of the carboxylic acid or acylating agent.
-
Electronic Effects: The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, which decreases the nucleophilicity of the hydroxyl oxygen, making it a poorer reactant in standard esterification reactions.[1][2]
This guide will provide a structured approach to troubleshooting common issues and offer validated protocols to enhance your success in these challenging transformations.
Troubleshooting Guide: A Problem-and-Solution Approach
This section is designed to address specific experimental issues you may encounter. Each problem is followed by a detailed explanation of the underlying causes and a step-by-step protocol to resolve the issue.
Issue 1: Low or No Conversion to the Ester Product
Question: I am attempting a standard Fischer esterification of my gem-difluoro alcohol with a carboxylic acid using a strong acid catalyst (e.g., H₂SO₄), but I am observing very low to no conversion, even after prolonged reaction times and heating. Why is this happening and what can I do?
Answer:
The Fischer esterification is an equilibrium-limited reaction that relies on the nucleophilic attack of the alcohol onto a protonated carboxylic acid.[3][4] With gem-difluoro alcohols, this process is severely hampered for two reasons:
-
Reduced Nucleophilicity: The strong inductive effect of the adjacent CF₂ group significantly reduces the electron density on the hydroxyl oxygen, making it a weak nucleophile.
-
Steric Blockade: The bulky fluorine atoms physically obstruct the approach of the carboxylic acid to the hydroxyl group.
Standard acid catalysis is often insufficient to overcome these hurdles. To achieve higher yields, you need to employ more potent activation strategies.
The Steglich esterification is a powerful method for coupling sterically hindered alcohols with carboxylic acids under mild, neutral conditions.[5][6] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5][7]
Mechanism of Action:
The key to the Steglich esterification's success lies in the activation of the carboxylic acid, not the alcohol.
-
The carboxylic acid reacts with the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.
-
DMAP, a superior nucleophile to the hindered gem-difluoro alcohol, attacks the O-acylisourea to form a reactive acylpyridinium species.
-
The gem-difluoro alcohol can then attack the activated acylpyridinium intermediate to form the desired ester, regenerating DMAP in the process.
Experimental Protocol: Steglich Esterification of a gem-Difluoro Alcohol
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), the gem-difluoro alcohol (1.2 eq), and DMAP (0.1-0.2 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Coupling Agent: Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM or THF to the reaction mixture with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of the reaction solvent.
-
If using EDC, the urea byproduct is water-soluble and can be removed during an aqueous work-up.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| gem-Difluoro Alcohol | 1.2 | Substrate |
| DCC or EDC | 1.1 | Coupling Agent |
| DMAP | 0.1 - 0.2 | Catalyst |
Issue 2: Competing Side Reactions and Low Yields with Secondary gem-Difluoro Alcohols
Question: I am working with a secondary gem-difluoro alcohol and observing the formation of side products, leading to a low yield of my desired ester, even when using the Steglich protocol. What are these side reactions, and how can I suppress them?
Answer:
Secondary gem-difluoro alcohols are even more sterically hindered than their primary counterparts. This increased steric bulk can slow down the desired esterification reaction, allowing side reactions to become more prominent. With the Steglich protocol, a common side product is the formation of an N-acylurea, which arises from the intramolecular rearrangement of the O-acylisourea intermediate.
For highly hindered secondary gem-difluoro alcohols, the Yamaguchi esterification often provides superior results.[8][9][10][11] This method employs 2,4,6-trichlorobenzoyl chloride (TCBC), also known as the Yamaguchi reagent, to form a mixed anhydride with the carboxylic acid.[10] This mixed anhydride is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.
Mechanism of Action:
The Yamaguchi esterification proceeds through a highly activated mixed anhydride intermediate.
-
The carboxylic acid reacts with TCBC in the presence of a base (e.g., triethylamine) to form a mixed anhydride.
-
DMAP then regioselectively attacks the less sterically hindered carbonyl group of the mixed anhydride, forming the highly electrophilic acylpyridinium intermediate.
-
The sterically hindered gem-difluoro alcohol can then attack this activated intermediate to yield the desired ester.
Experimental Protocol: Yamaguchi Esterification of a Secondary gem-Difluoro Alcohol
-
Mixed Anhydride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous THF or toluene. Add triethylamine (1.1 eq) and then slowly add 2,4,6-trichlorobenzoyl chloride (1.05 eq). Stir the mixture at room temperature for 1-2 hours.
-
Esterification: In a separate flask, dissolve the secondary gem-difluoro alcohol (1.2 eq) and DMAP (1.2 eq) in anhydrous toluene. Add this solution to the mixed anhydride mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography.
| Reagent | Molar Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| Secondary gem-Difluoro Alcohol | 1.2 | Substrate |
| 2,4,6-Trichlorobenzoyl Chloride (TCBC) | 1.05 | Activating Agent |
| Triethylamine | 1.1 | Base |
| DMAP | 1.2 | Catalyst and Acyl Transfer Agent |
Issue 3: Stereochemical Inversion Required at a Chiral gem-Difluoro Alcohol Center
Question: I need to synthesize an ester from a chiral secondary gem-difluoro alcohol with inversion of stereochemistry at the alcohol center. Standard esterification methods proceed with retention of configuration. Which method should I use?
Answer:
For esterification with inversion of stereochemistry, the Mitsunobu reaction is the method of choice.[12][13][14] This reaction converts a primary or secondary alcohol to an ester (among other functional groups) using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][15]
Mechanism of Action:
The Mitsunobu reaction proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the alcohol's carbon center.
-
Triphenylphosphine and DEAD react to form a phosphonium salt.
-
The alcohol attacks the phosphonium salt, forming an alkoxyphosphonium salt, which is an excellent leaving group.
-
The carboxylate anion, formed by deprotonation of the carboxylic acid, acts as the nucleophile and displaces the alkoxyphosphonium group from the backside, leading to the ester with inverted stereochemistry.
Experimental Protocol: Mitsunobu Esterification of a Chiral gem-Difluoro Alcohol
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral gem-difluoro alcohol (1.0 eq), carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazo compound, which can be challenging to remove. Purification is typically achieved by column chromatography.
| Reagent | Molar Equivalents | Purpose |
| Chiral gem-Difluoro Alcohol | 1.0 | Substrate |
| Carboxylic Acid | 1.2 | Nucleophile |
| Triphenylphosphine (PPh₃) | 1.5 | Reagent |
| DEAD or DIAD | 1.5 | Reagent |
Frequently Asked Questions (FAQs)
Q1: Can I use a very large excess of the carboxylic acid to drive the reaction with a gem-difluoro alcohol?
A1: While using a large excess of one reactant can shift the equilibrium in a Fischer esterification, it is generally not a practical or efficient strategy for gem-difluoro alcohols due to their extremely low reactivity. The required excess of the carboxylic acid would likely be prohibitively large, leading to difficult purification. Activating the carboxylic acid using methods like the Steglich or Yamaguchi esterification is a much more effective approach.
Q2: Are there any alternative activating agents for the Steglich esterification besides DCC and EDC?
A2: Yes, other carbodiimide-based coupling agents such as diisopropylcarbodiimide (DIC) can be used. Additionally, uronium- or phosphonium-based coupling reagents like HATU, HBTU, or PyBOP are also effective, particularly in peptide synthesis, and can be applied to challenging esterifications.
Q3: My gem-difluoro alcohol is acid-sensitive. Which esterification method should I choose?
A3: For acid-sensitive substrates, the Steglich, Yamaguchi, and Mitsunobu reactions are all excellent choices as they are performed under neutral or mildly basic conditions, thus avoiding the harsh acidic environment of the Fischer esterification.
Q4: I am concerned about the toxicity of the reagents in the Mitsunobu reaction. Are there safer alternatives?
A4: The traditional Mitsunobu reagents, particularly DEAD, are known to be hazardous. Newer, safer alternatives to DEAD have been developed, such as di-tert-butyl azodicarboxylate (DBAD). Additionally, polymer-supported reagents can be used to simplify purification and minimize exposure to byproducts.
Q5: What is the role of the solvent in these reactions?
A5: The solvent plays a critical role in dissolving the reactants and reagents and influencing the reaction rate. Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene are commonly used to prevent side reactions with water. The choice of solvent can also affect the solubility of byproducts, aiding in purification. For example, the dicyclohexylurea (DCU) byproduct of DCC is insoluble in DCM, allowing for its easy removal by filtration.
References
- Mitsunobu, O.
- Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335-656.
- Nihei, T.; Hoshino, T.; Konno, T. Unusual reaction behavior of gem-difluorocyclopropane derivatives: stereoselective synthesis of β-monofluoroallylic alcohols, ethers, esters, and amide. J. Org. Chem.2012, 77(17), 7475-7483.
- Dodge, J. A.; Nissen, J. S.; Presnell, M. The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products and Their Analogs. In Organic Synthesis: Theory and Applications; Hudlicky, T., Ed.; JAI Press: Greenwich, CT, 1996; Vol. 3, pp 1-52.
- Hu, J.; Zhang, X.; Wang, J. gem-Difluoroalkenes: A decade of progress in synthesis and applications. Angew. Chem. Int. Ed.2010, 49(44), 8310-8327.
- Solvay S.A. Process for preparing 2,2-difluoroethanol. US8975448B2, March 10, 2015.
- Solvay S.A. Process for preparing 2,2-difluoroethanol. WO2013010985A1, January 24, 2013.
- Solvay S.A. Process for preparing 2,2-difluoroethanol. KR20140048983A, April 29, 2014.
- Swamy, K. C. K.; Kumar, N. N. B. The Mitsunobu Reaction: A Powerful Tool in Organic Synthesis. Chem. Rev.2009, 109(6), 2554-2651.
- Alfa Chemistry.
- SynArchive.
- Scott, J. D.; Williams, R. M. Chemistry and Biology of the Bioxalomycins. Chem. Rev.2002, 102(5), 1669-1730.
- Dhimitruka, I.; SantaLucia, J., Jr. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Org. Lett.2006, 8(1), 47-50.
- Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bull. Chem. Soc. Jpn.1979, 52(7), 1989-1993.
- Organic Chemistry Portal. Mitsunobu Reaction.
- ResearchGate.
- Paquin, J.-F. et al. Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Org. Lett.2016, 18(15), 3754-3757.
- Sharma, C. et al. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Adv.2023, 13, 16712-16722.
- Gouverneur, V. et al. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. J. Med. Chem.2018, 61(23), 10545-10561.
- Shandong Dongyue Polymer Material Co., Ltd. Preparation method of 2, 2-difluoroethanol. CN104098444A, October 15, 2014.
- Fenster, E.; de Alaniz, J. R. Photocatalyzed Formation of gem-Difluoroalkenes Using Oxime Esters. Angew. Chem. Int. Ed.2020, 59(31), 12821-12825.
- G. K. S. Prakash, G. A. Olah et al. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Org. Lett.2021, 23(15), 5896-5900.
- Houk, K. N. et al. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles.
- ChemicalBook. 2,2-Difluoroethanol synthesis.
- Khan, I.; Ibrar, A. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry2023, 6, 101222.
- Organic Reactions.
- ResearchGate.
- Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.1978, 17(7), 522-524.
- Houk, K. N. et al. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles.
- Houk, K. N. et al. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles.
- Exploring 2,2-Difluoro-1,3-Propanediol: Properties and Applic
- Clark, J. H. et al. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chem.2021, 23, 7237-7243.
- Clark, J. Making esters from carboxylic acids and alcohols. Chemguide.
- Organic Chemistry Portal.
- ResearchGate.
- Gouverneur, V. et al. Reducing the lipophilicity of perfluoroalkyl groups by CF2–F/CF2-Me or CF3/CH3 exchange. J. Med. Chem.2018, 61(23), 10545-10561.
- Chemistry Stack Exchange.
- A comparative study on formation of propionates by esterification of propionic acid with different alcohols. J. Chem. Health Risks2023, 13(4).
- Chemistry Stack Exchange.
- Ashenhurst, J.
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Technical Support Center: Mesylation of Electron-Deficient Fluorinated Alcohols
A Guide for Researchers, Scientists, and Drug Development Professionals
The mesylation of alcohols is a cornerstone of organic synthesis, converting a poorly reactive hydroxyl group into an excellent leaving group, the mesylate.[1][2] This transformation is critical for subsequent nucleophilic substitution and elimination reactions. However, when the alcohol is electron-deficient, particularly due to the presence of fluorine atoms, the reaction can become sluggish and prone to failure. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the challenges of mesylating these specific substrates.
The strong electron-withdrawing nature of fluorine atoms significantly lowers the pKa of the alcohol, making it more acidic than its non-fluorinated counterparts.[3] While this increased acidity might seem beneficial, it also deactivates the hydroxyl group, reducing its nucleophilicity and making the reaction with methanesulfonyl chloride (MsCl) or methanesulfonic anhydride more difficult.[4]
Troubleshooting Guide
This section addresses common problems encountered during the mesylation of electron-deficient fluorinated alcohols.
Problem 1: Low to No Conversion of the Starting Alcohol
You've followed a standard mesylation protocol (MsCl, triethylamine, DCM), but TLC or LC-MS analysis shows predominantly unreacted starting material.
The nucleophilicity of the fluorinated alcohol is insufficient to attack the electrophilic sulfur atom of the methanesulfonyl chloride under standard conditions. The electron-withdrawing fluorine atoms reduce the electron density on the hydroxyl oxygen, hindering the reaction.
-
Increase Reagent Stoichiometry and Reaction Time: A straightforward approach is to increase the equivalents of both methanesulfonyl chloride and the amine base.[5] Monitor the reaction over an extended period (up to 24 hours) at room temperature before considering heating.
-
Employ a Stronger, Non-Nucleophilic Base: Standard bases like triethylamine (TEA) or pyridine may not be sufficient. Consider using a stronger, sterically hindered base to deprotonate the alcohol more effectively without competing as a nucleophile.
Base pKa of Conjugate Acid Key Characteristics Triethylamine (TEA) ~10.75 Standard, often insufficient for deactivated alcohols. Diisopropylethylamine (DIPEA) ~11 More sterically hindered than TEA, reducing side reactions. 2,6-Lutidine ~6.7 Can suppress side reactions involving pyridine.[4] Proton Sponge (DMAN) ~12.1 Very strong, non-nucleophilic base. -
Switch to a More Reactive Sulfonylating Agent: Methanesulfonic anhydride ((MeSO₂)₂O) is often more reactive than methanesulfonyl chloride and can be a suitable alternative. A key advantage is that it eliminates the possibility of forming alkyl chloride side products.[6]
-
Catalytic Approach with Lewis Acids: For particularly stubborn substrates like trifluoroethanol, a catalytic amount of a Lewis acid can promote the reaction. This method can achieve high yields, and the hydrochloric acid byproduct can be distilled off.[7]
-
Dissolve the fluorinated alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a suitable amine base, such as pyridine or DIPEA (1.5 - 2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonic anhydride (1.2 - 1.5 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, proceed with an aqueous workup.[8]
Problem 2: Formation of an Alkyl Chloride Side Product
You observe a significant amount of a byproduct that corresponds to the substitution of the hydroxyl group with a chlorine atom.
This side reaction is common when using methanesulfonyl chloride with an amine base. The amine hydrochloride salt formed in situ can act as a source of nucleophilic chloride ions that displace the newly formed mesylate.
-
Use Methanesulfonic Anhydride: As mentioned previously, switching to methanesulfonic anhydride completely avoids the formation of chloride ions.[6]
-
Change the Solvent: Solvents that can better solvate the chloride ions, making them less nucleophilic, may reduce the formation of the alkyl chloride. However, this is often less effective than changing the sulfonylating agent.
Problem 3: The Reaction is Still Unsuccessful, Even with a More Reactive Sulfonylating Agent
Despite trying stronger bases and methanesulfonic anhydride, the reaction remains incomplete.
The alcohol is severely sterically hindered or electronically deactivated, making the standard activation of the hydroxyl group challenging.
-
The Mitsunobu Reaction: For sterically hindered secondary alcohols, the Mitsunobu reaction can be a powerful alternative.[9][10][11] This reaction proceeds with an inversion of stereochemistry and converts the alcohol into a desired product, such as an ester, in a one-pot synthesis.[12][13]
-
Mechanism Overview: Triphenylphosphine and an azodicarboxylate (like DEAD or DIAD) activate the alcohol, making it a good leaving group for subsequent displacement by a nucleophile.[11]
-
Important Consideration: The nucleophile used in a Mitsunobu reaction should be acidic enough to be deprotonated by the reaction intermediate.[10]
-
Frequently Asked Questions (FAQs)
Q1: Why is the mesylation of fluorinated alcohols so challenging?
A1: The primary reason is the reduced nucleophilicity of the alcohol's oxygen atom. The highly electronegative fluorine atoms pull electron density away from the hydroxyl group, making it a weaker nucleophile and thus less reactive towards the sulfonylating agent.[4]
Q2: Can I use tosyl chloride (TsCl) instead of mesyl chloride?
A2: Yes, tosylates are also excellent leaving groups. However, tosyl chloride is bulkier than mesyl chloride, which can be advantageous for selective reactions with less sterically hindered alcohols.[14][15] For already challenging reactions with electron-deficient alcohols, the increased steric hindrance of the tosyl group might further slow down the reaction.
Q3: How does the pKa of the fluorinated alcohol affect the reaction?
A3: Fluorinated alcohols are significantly more acidic than their non-fluorinated analogs. For example, the pKa of ethanol is around 15.9, while the pKa of 2,2,2-trifluoroethanol (TFE) is 12.4, and for 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) it is 9.3.[3] While this means a weaker base is needed for deprotonation, it also correlates with lower nucleophilicity, which is the main challenge in the mesylation reaction.
Q4: What is a "sulfene" intermediate and do I need to worry about it?
A4: The formation of a highly reactive "sulfene" intermediate (CH₂=SO₂) can occur during mesylation when using a strong base like triethylamine with methanesulfonyl chloride.[2][16] This intermediate is then trapped by the alcohol. For most practical purposes, you do not need to be concerned about this mechanistic detail, but it is a known pathway.[16]
Q5: Are mesylates stable to aqueous workup?
A5: Generally, yes. Mesylates are typically stable enough for a standard aqueous workup, especially primary aliphatic mesylates.[8] However, benzylic and allylic mesylates can be more reactive. It is always good practice to perform the workup efficiently and not let the mesylate sit in an aqueous solution for extended periods.
Visualizing the Process
Caption: A troubleshooting workflow for the mesylation of electron-deficient fluorinated alcohols.
References
-
Alcohol to Mesylate - Common Conditions. Organic Chemistry Portal. [Link]
-
Shunatona, H. P., Früh, N., & Toste, F. D. (2013). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2013(2), 258-274. [Link]
-
Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction. Chemistry Steps. [Link]
-
Alcohol to Mesylate using MsCl, base. Organic Synthesis. [Link]
-
Mitsunobu Reaction. Organic Chemistry. [Link]
-
de Souza, R. O. M., & de Souza, M. C. B. (2018). Fluorinated Alcohols in Nucleophilic Fluorination. Scribd. [Link]
-
Kumar, A., & Kumar, R. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(6), 1573. [Link]
-
Synthesis of Mesylates From Alcohols. Rhodium.ws. [Link]
-
Sulfonate Esters of Alcohols. Organic Chemistry Tutor. [Link]
-
Activation of Alcohols to Nucleophilic Substitution. NTU IRep. [Link]
-
Shinde, S. S., Lee, B. S., & Chi, D. Y. (2008). Fluorination of various alkyl halides and mesylates using CsF in the presence of a synergistic combination of an ionic liquid and a tert-alcohol. Tetrahedron Letters, 49(29-30), 4543-4545. [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
-
Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
-
Catalytic Mesylation of Alcohols: A Highly Productive Process for Trifluoroethyl Mesylate. ResearchGate. [Link]
-
Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]
- Synthesis of sterically hindered secondary aminoether alcohols.
-
Effect of Fluorinated Alcohols on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C(sp3)-H Oxidations. PubMed. [Link]
- Synthesis of sterically hindered secondary aminoether alcohols from acid anhydride and/or acid halide and sulfur trioxide.
-
Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [Link]
-
Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. ResearchGate. [Link]
-
Aqueous workup for mesylates. Reddit. [Link]
-
Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry (RSC Publishing). [Link]
-
Why do tosylation and mesylation of alcohols follow different mechanisms? Chemistry Stack Exchange. [Link]
-
Deoxyfluorination of Electron-Deficient Phenols. ACS Publications. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. youtube.com [youtube.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing the Reformatsky Reaction for Difluoroethanol Synthesis
Welcome to the technical support center for the Reformats-what reaction, specifically tailored for researchers, scientists, and drug development professionals working with the synthesis of difluoroethanol and related fluorinated compounds. This guide is designed to provide in-depth, practical solutions to common challenges, with a focus on minimizing side products and maximizing yield.
Introduction to the Challenge: The Reformatsky Reaction with Fluorinated Substrates
The Reformatsky reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of β-hydroxy esters.[1][2][3] It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc.[1][2][3] The resulting organozinc reagent, often called a Reformatsky enolate, is less reactive than Grignard or organolithium reagents, which prevents undesired reactions with the ester group.[4][5][6]
However, the introduction of fluorine atoms, as in the case of ethyl iododifluoroacetate, can significantly alter the reactivity of the substrates and intermediates. This often leads to a higher propensity for side reactions, complicating product purification and reducing overall yield. This guide will address these specific challenges in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Question 1: My Reformatsky reaction with ethyl iododifluoroacetate isn't starting. What are the most common reasons for initiation failure?
Answer:
Failure to initiate is a frequent issue, often stemming from the deactivation of the zinc surface. The primary culprit is a passivating layer of zinc oxide that forms on the metal. Here’s a breakdown of the causes and solutions:
-
Primary Cause: Inactive Zinc. The oxidative addition of zinc to the carbon-halogen bond is the critical first step.[4][7][8] If the zinc surface is coated with zinc oxide, this step will not occur.
-
Solution: Zinc Activation. Activating the zinc immediately before or during the reaction is crucial. Several methods can be employed, each with its own advantages. It is imperative to perform these activation steps under an inert atmosphere (e.g., Nitrogen or Argon) as the activated zinc is highly sensitive to air and moisture.[9]
-
| Activation Method | Reagent(s) | Typical Conditions | Key Considerations |
| Iodine | I₂ (catalytic amount) | Reflux in solvent (e.g., Toluene, THF) for 5-10 min. | Simple and widely used. The disappearance of the purple iodine color can signal activation.[7][9][10] |
| 1,2-Dibromoethane (DBE) | BrCH₂CH₂Br | Reflux in solvent. | The evolution of ethylene gas is a visual indicator of successful activation.[10] |
| Trimethylsilyl chloride (TMSCl) | TMSCl | Stir with zinc in solvent at room temperature or with gentle heating. | Highly effective for removing the oxide layer and can help solubilize the organozinc intermediate.[11][12] |
| Copper(II) Acetate | Cu(OAc)₂ | Pre-treatment of zinc dust. | Forms a more reactive zinc-copper couple.[6][11] |
-
Secondary Cause: Presence of Water. All reagents and glassware must be meticulously dried. Water will rapidly quench the Reformatsky enolate as it forms. Ensure solvents are anhydrous and glassware is either oven-dried or flame-dried immediately before use.
Question 2: The reaction starts, but my yield of the desired difluoro-β-hydroxy ester is low. What are the likely side reactions and how can I minimize them?
Answer:
Low yields in the Reformatsky reaction, especially with fluorinated substrates, are often due to competing side reactions. Understanding these pathways is key to optimizing your reaction conditions.
Here are the most common side reactions and strategies to mitigate them:
-
Enolate Self-Condensation (Blaise-type Reaction): The Reformatsky enolate can react with another molecule of the α-halo ester. This is particularly problematic if the rate of enolate formation is faster than its reaction with the carbonyl compound.
-
Solution:
-
Slow Addition: Add the ethyl iododifluoroacetate slowly to the reaction mixture containing the activated zinc and the carbonyl substrate. This keeps the instantaneous concentration of the enolate low, favoring the desired reaction.
-
Solvent Choice: Ethereal solvents like THF or diethyl ether are generally preferred over non-polar solvents like benzene, as they can help to solvate and stabilize the organozinc intermediate.[8]
-
-
-
Dehydration of the β-Hydroxy Ester: The desired product can eliminate water, especially during acidic workup or if the reaction is run at high temperatures, to form an α,β-unsaturated ester.[1][3]
-
Solution:
-
Mild Workup: Use a buffered aqueous workup (e.g., saturated ammonium chloride) instead of a strong acid.
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
-
-
-
Reduction of the Carbonyl Substrate: While less common, the organozinc reagent can sometimes act as a reducing agent, converting the aldehyde or ketone to the corresponding alcohol.
-
Solution:
-
Highly Active Zinc: Using freshly activated, high-purity zinc can favor the desired nucleophilic addition over reduction pathways.
-
-
-
Wurtz-type Coupling: The α-halo ester can couple with itself in the presence of zinc to form a dimer.
-
Solution:
-
Similar to preventing self-condensation, slow addition of the α-halo ester is the most effective strategy.
-
-
Question 3: I am observing the formation of a β-keto ester. What is causing this and how can I prevent it?
Answer:
The formation of a β-keto ester is indicative of a Blaise reaction, where the Reformatsky reagent reacts with a nitrile.[2][10] If your starting materials do not contain a nitrile, this side product can arise from the oxidation of the initially formed β-hydroxy ester. However, a more likely scenario in the context of difluoro compounds is a reaction pathway that mimics the Blaise reaction. The strong electron-withdrawing nature of the fluorine atoms can make the ester carbonyl more susceptible to nucleophilic attack under certain conditions.
-
Troubleshooting Steps:
-
Verify Starting Materials: Ensure there is no nitrile contamination in your reagents.
-
Workup Conditions: The workup procedure is critical. Hydrolysis of the intermediate zinc complex under harsh acidic conditions could potentially lead to oxidation. A milder workup with a buffered solution is recommended.
-
Alternative Reagents: If this side product persists, consider using alternative organometallic reagents that may offer different reactivity profiles.
-
Experimental Protocols
Protocol 1: General Procedure for the Reformatsky Reaction with In Situ Zinc Activation
This protocol is a starting point and may require optimization for your specific substrate.
-
Preparation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add activated zinc dust (1.5 - 2.0 equivalents) to the flask.
-
Add a small crystal of iodine.
-
Add anhydrous THF or a mixture of anhydrous THF and toluene as the solvent.
-
-
Activation:
-
Heat the mixture to a gentle reflux under a nitrogen atmosphere until the purple color of the iodine disappears. This typically takes 5-10 minutes.
-
Cool the mixture to room temperature.
-
-
Reaction:
-
Add the aldehyde or ketone (1.0 equivalent) to the flask.
-
Dissolve ethyl iododifluoroacetate (1.2 equivalents) in anhydrous THF in the dropping funnel.
-
Add the ethyl iododifluoroacetate solution dropwise to the stirred reaction mixture over 30-60 minutes. A gentle exotherm may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete (monitor by TLC or LC-MS).
-
-
Workup:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Preparation of Activated Zinc (Rieke Zinc)
For particularly challenging substrates, the use of highly reactive "Rieke" zinc can be beneficial.
-
Preparation:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous zinc chloride (1.1 equivalents).
-
Add anhydrous THF.
-
In a separate flame-dried flask, dissolve lithium metal (2.2 equivalents) in anhydrous THF with a catalytic amount of naphthalene.
-
-
Reduction:
-
Slowly add the lithium naphthalenide solution to the stirred suspension of zinc chloride in THF at room temperature. The solution will turn black, indicating the formation of finely divided, highly active zinc.
-
-
Usage:
-
This suspension of Rieke zinc can be used directly in the Reformatsky reaction.
-
Visualization of the Reaction Mechanism
// Nodes A [label="1. Oxidative Addition\nα-halo ester + Zn"]; B [label="2. Formation of Zinc Enolate\n(Reformatsky Reagent)"]; C [label="3. Coordination with Carbonyl"]; D [label="4. Six-membered Chair-like\nTransition State"]; E [label="5. C-C Bond Formation"]; F [label="6. Acidic Workup"]; G [label="Final Product\nβ-hydroxy ester", fillcolor="#D4EDDA"];
// Edges A -> B [label="Insertion of Zn into C-X bond"]; B -> C [label="Coordination of Zn to carbonyl oxygen"]; C -> D [label="Rearrangement"]; D -> E [label="Nucleophilic attack"]; E -> F [label="Protonation"]; F -> G; } .enddot Caption: Stepwise mechanism of the Reformatsky reaction.
References
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Pharm D Guru. (n.d.). REFORMATSKY REACTION. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]
-
Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Blaise Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Reformatsky Reaction. Retrieved from [Link]
-
AdiChemistry. (n.d.). REFORMATSKY REACTION | EXPLANATION. Retrieved from [Link]
-
Pondicherry University. (n.d.). Synthetic Applications of the Blaise Reaction. Retrieved from [Link]
Sources
- 1. pharmdguru.com [pharmdguru.com]
- 2. SATHEE: Chemistry Reformatsky Reaction [satheepunjab.iitk.ac.in]
- 3. organicreactions.org [organicreactions.org]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. adichemistry.com [adichemistry.com]
- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 8. byjus.com [byjus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. jk-sci.com [jk-sci.com]
- 12. backup.pondiuni.edu.in [backup.pondiuni.edu.in]
removing residual boron impurities from reduction steps
The following guide serves as a specialized Technical Support Center for removing residual boron species. It is designed for organic chemists and process engineers encountering difficulties with boron-mediated reductions (e.g., NaBH₄, Borane-THF, STAB).
Status: Operational | Ticket Type: Process Troubleshooting | Tier: Level 3 (Senior Scientist)
Triage: Select Your Issue
Before proceeding, identify the specific nature of your boron problem. Boron impurities generally manifest in two distinct forms. Use the decision matrix below to route your troubleshooting.
Figure 1: Decision matrix for selecting the appropriate boron remediation strategy based on experimental symptoms.
Troubleshooting Guides
Ticket #001: "My amine product is 'stuck' or missing from NMR."
Diagnosis: Stable Amine-Borane Complex Formation.[1] Context: During the reduction of amides, nitriles, or pyridines, the resulting amine often forms a stable Lewis acid-base adduct with BH₃ (R-NH₂:BH₃). This complex is non-polar (extracts into organic layers), NMR silent for the N-H protons, and prevents the isolation of the free amine.
Protocol A: The "Acidic Methanolysis" (Standard)
This method relies on converting the stable N-B bond into a labile B-O bond via protonation and solvolysis.
-
Concentration: Evaporate the reaction solvent (THF/Ether) to dryness.
-
Digestion: Redissolve the residue in Methanol (MeOH) .
-
Acidification: Carefully add concentrated HCl (or 4M HCl in dioxane) until pH < 1.
-
Why: Protonation of the amine nitrogen weakens the N-B coordinate bond.
-
-
Reflux: Heat to reflux for 1–3 hours .
-
Critical Step: Simply stirring at RT is often insufficient for stable complexes.
-
-
Evaporation: Concentrate to dryness. The residue is your Amine·HCl salt + Boric Acid.[2]
-
Liberation: Basify with NaOH (aq) and extract with DCM/EtOAc. The boron remains in the aqueous layer as borate [B(OH)₄]⁻.
Protocol B: The "Ethanolamine" Scavenger (Advanced)
Use when: Your product is acid-sensitive or water-soluble (making extraction difficult). Mechanism: Ethanolamine acts as a bidentate ligand, displacing the amine product to form a highly stable, solid spiro-borate complex that can be filtered off.
-
Quench: Upon reaction completion, do not add water.
-
Addition: Add Ethanolamine (1.5 – 2.0 equivalents relative to boron).
-
Reflux: Heat the mixture (THF or Toluene) to reflux for 1 hour.
-
Precipitation: Cool to room temperature. A thick white precipitate (ethanolamine-borane adduct) will form.
-
Filtration: Filter through a celite pad.
-
Result: The filtrate contains your free amine product, virtually boron-free.
Ticket #002: "I have a persistent white solid/slime that won't leave."
Diagnosis: Residual Boric Acid / Borate Salts.[3] Context: After quenching, boric acid (H₃BO₃) is generated. It is poorly soluble in organic solvents but can form a "slime" that clogs filters and contaminates oils.
Protocol C: The Trimethyl Borate Azeotrope
Principle: Boric acid reacts with methanol to form trimethyl borate, B(OMe)₃, which is a volatile liquid (bp 68 °C) and forms an azeotrope with methanol.[4]
The "3x" Rule Protocol:
-
Dissolve: Dissolve the crude oil/solid in Methanol (approx. 10 mL per gram).
-
Evaporate: Concentrate on a rotary evaporator.
-
Observation: You are removing B(OMe)₃ + MeOH.
-
-
Repeat: Repeat this process three times .
-
Verification: Check ¹H NMR. The broad "hump" from borates (often near 3-5 ppm depending on pH) should disappear.
Warning: Trimethyl borate is toxic and flammable. Ensure the rotary evaporator is vented to a fume hood.
Protocol D: Tartaric Acid Workup (For Scale-up/Safety)
Use when: You need to avoid strong acids or bases, or are performing a large-scale NaBH₄ reduction. Mechanism: Tartaric acid forms a water-soluble chelate with boron, preventing the formation of gelatinous precipitates.
-
Quench: Pour the reaction mixture into a stirred solution of saturated aqueous Sodium Potassium Tartrate (Rochelle's Salt) or 10% Tartaric Acid .
-
Agitation: Stir vigorously for 1–2 hours.
-
Visual Cue: The cloudy emulsion will separate into two clear layers.
-
-
Separation: Separate the organic layer. The boron stays in the aqueous phase.
Ticket #003: "I need to ensure < 10 ppm Boron for Regulatory/Toxicity reasons."
Diagnosis: Trace Boron Remediation. Context: While Boron is not a Class 1 elemental impurity under ICH Q3D, Boric acid is a known reproductive toxin (Reprotox 1B). Pharmaceutical intermediates often require strict limits.
Protocol E: Oxidative Cleavage (H₂O₂)
Mechanism: Oxidation converts all C-B and N-B bonds into B-O bonds (borates), which are universally water-soluble at basic pH.
-
Cooling: Cool reaction mixture to 0 °C.
-
Base: Add 3M NaOH (3 equiv).
-
Oxidant: Dropwise add 30% H₂O₂ (Caution: Exothermic!).
-
Heat: Warm to 50 °C for 1 hour to ensure complete oxidation of organoboranes.
-
Workup: Extract product. Wash organic layer with Na₂S₂O₃ (to remove excess peroxide) and then brine.
Comparative Data & Efficiency
| Method | Target Species | Boron Removal Efficiency | Pros | Cons |
| MeOH Azeotrope | Boric Acid / Salts | High (>95%) | Mild, cheap, simple. | Requires multiple evaporations; generates volatile B-waste.[2] |
| Acid Hydrolysis | Amine-Borane Complexes | High (>98%) | Breaks strong complexes; reliable. | Incompatible with acid-sensitive groups (acetals, Boc). |
| Oxidative (H₂O₂) | Organoboranes (C-B) | Very High (>99%) | Converts all B-species to water-soluble borates. | Safety hazard (exotherm); incompatible with oxidizable groups (S, P). |
| Ethanolamine | Amine-Borane Complexes | Moderate to High | Non-aqueous; good for water-soluble amines. | Requires filtration; ethanolamine can be hard to remove if excess used. |
| Rochelle's Salt | Aluminum/Boron Slurries | Moderate | Breaks emulsions; phase separation. | Slow (requires long stirring time). |
Mechanism of Action: The Methanol Azeotrope
Understanding the chemical equilibrium is vital for troubleshooting why Protocol C might fail (usually due to water presence).
Figure 2: The equilibrium of Trimethyl Borate formation. Removal of water is critical to drive the reaction forward.
Frequently Asked Questions (FAQ)
Q: Is Boron covered under ICH Q3D elemental impurity guidelines? A: Boron is not included in the standard ICH Q3D list of Class 1, 2, or 3 elements (like As, Cd, Pb, Hg). However, Boric Acid and its precursors are classified as Reprotoxic Category 1B in the EU. Therefore, limits are typically established based on a Permitted Daily Exposure (PDE) calculation derived from NOAEL data, rather than standard elemental impurity tables. Always treat residual boron as a critical quality attribute (CQA).
Q: I used Protocol A (Acid/MeOH), but my yield is >100%. Why? A: You likely have trapped inorganic salts (NaCl, Borates) or solvent in the salt lattice.
-
Fix: Redissolve your amine salt in dry ethanol or isopropanol. Inorganic salts (NaCl, Boric acid) are often less soluble in these alcohols than the amine-HCl salt. Filter the solids and evaporate again.[2]
Q: Can I use Pinacol to scavenge boron? A: Yes, adding pinacol can form a stable boronate ester, but this ester is often lipophilic and will co-elute with your product during chromatography. It is better to make the boron water-soluble (oxidative/acidic) or volatile (MeOH) than to make it more organic-soluble, unless you specifically intend to isolate the boronate.
References
-
Safe Handling of Boranes at Scale. Organic Process Research & Development. Discusses oxidative workups and safety profiles for large-scale boron removal.
-
Amine-Borane Complex Remediation. Journal of Organic Chemistry. Details the mechanism of amine-borane stability and acidic hydrolysis methods.
-
Use of Ethanolamine for Boron Removal. Tetrahedron Letters. Describes the non-aqueous workup using ethanolamine to precipitate boron species.
-
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. Provides the framework for elemental impurity limits (Note: Boron requires specific PDE calculation).
-
Trimethyl Borate Properties. PubChem. Physical data on volatility and hydrolysis of trimethyl borate.
Sources
Technical Support Center: Handling the Volatility of Fluorinated Ethanol Intermediates
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with volatile fluorinated ethanol intermediates. Compounds such as 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) are powerful tools in modern synthesis, valued for their unique solvent properties and ability to stabilize reactive intermediates.[1] However, their high vapor pressure and low boiling points present significant handling challenges that can impact experimental reproducibility, yield, and safety.[2]
This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format. Our goal is to equip you with the expertise to anticipate and mitigate challenges, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Experimental Workflow
This section addresses specific issues you may encounter at different stages of your experimental process, from initial storage to final analysis.
Storage and Reagent Dispensing
Q1: My final product yield is consistently lower than expected, and I suspect I'm losing my fluorinated ethanol reagent before it even gets into the reaction. How can I confirm and prevent this?
A1: This is a classic problem stemming from the high volatility of these intermediates. Loss can occur during storage and, most significantly, during measurement and transfer.
Causality: Fluorinated ethanols have high vapor pressures, meaning they readily evaporate at room temperature.[2] This evaporation leads to inaccurate measurements when dispensing by volume and loss of material if containers are not properly sealed or are opened for extended periods.
Troubleshooting Protocol:
-
Verify Storage Conditions: Always store these reagents at low temperatures (e.g., in a refrigerator at 2-8°C) in tightly sealed containers.[2] The cap should be secured with Parafilm or Teflon tape for an extra barrier against vapor escape.[2]
-
Temperature Equilibration: Before opening, allow the container to equilibrate to room temperature in a fume hood. This prevents atmospheric moisture from condensing inside the cold bottle, which could compromise the reagent. Do not heat the container to speed this up, as it will increase volatilization.[3]
-
Accurate Dispensing - The "Reverse Pipetting" Technique: Standard air-displacement pipettes are prone to inaccuracies with volatile liquids. Evaporating solvent inside the tip increases the headspace pressure, forcing liquid to drip out.[4]
-
Use Reverse Pipetting: Depress the plunger to the second stop (the blowout step).
-
Aspirate the liquid slowly into the tip.
-
Dispense by depressing only to the first stop. This leaves a small amount of liquid in the tip, but the volume dispensed is highly accurate as it is not affected by the air cushion dynamics.[4][5]
-
Pre-wet the Tip: Aspirate and dispense the liquid back into the source container 3-5 times. This saturates the air cushion inside the pipette tip with solvent vapor, minimizing further evaporation and dripping during the actual measurement.[4]
-
-
For Highest Precision - Use Positive Displacement or Gas-Tight Syringes:
-
Positive Displacement Pipettes: These use a piston that is in direct contact with the liquid, eliminating the air cushion and thus the evaporation issue.[2][6]
-
Gas-Tight Syringes: These are ideal for transferring the liquid to a sealed reaction vessel, minimizing any potential for volatilization.[3]
-
-
Work Efficiently: Prepare all necessary glassware and equipment before opening the reagent bottle to minimize the time it is exposed to the atmosphere.[2][3]
Reaction Setup and Execution
Q2: I'm running a reaction at an elevated temperature, but I'm getting poor conversion. I suspect my fluorinated alcohol is boiling out of the reaction mixture. How can I prevent this?
A2: Your suspicion is likely correct. Maintaining the concentration of a volatile reagent at elevated temperatures is critical for reaction success. The choice of apparatus is key.
Causality: The boiling point of the reagent can be easily exceeded in heated reactions. A standard condenser may not be sufficient to prevent the escape of highly volatile compounds.
Troubleshooting Protocol:
-
Optimize Your Condenser Setup:
-
Use a High-Efficiency Condenser: A Vigreux or Friedrichs condenser provides a larger surface area for condensation than a standard Liebig condenser.[7]
-
Ensure Proper Coolant Flow: Use a circulating chiller with a coolant temperature set at least 20-30°C below the boiling point of the fluorinated alcohol. For extremely volatile compounds, a dry ice/acetone condenser (-78°C) may be necessary.
-
-
Consider a Sealed Reaction Vessel: For reactions requiring temperatures near or above the boiling point of your intermediate, a sealed tube or a pressure reactor is the most robust solution.[7][8] This physically contains the reagent, preventing any loss to the atmosphere.[8]
-
Safety First: Ensure the vessel is rated for the potential pressure increase at the target temperature. Never heat a sealed system without a pressure relief mechanism unless the vessel is specifically designed for it.[8]
-
-
Maintain an Inert Atmosphere: If working on an inert gas line, be aware that the volatile compound can contaminate the line and affect other reactions.[7] It's good practice to isolate the reaction flask and purge the line after handling is complete.[7]
Workflow: Selecting the Appropriate Containment Method
The following diagram outlines a decision-making process for choosing the right experimental setup.
Caption: Decision workflow for handling volatile reagents at different reaction temperatures.
Workup and Purification
Q3: I've successfully run my reaction, but I'm losing my volatile product during solvent removal on the rotary evaporator. How can I concentrate my product without it disappearing?
A3: This is a very common and frustrating issue. The same properties that make your starting material volatile can make your product disappear during purification. Aggressive solvent removal is the enemy here.
Causality: A rotary evaporator (rotovap) works by reducing pressure to lower the solvent's boiling point.[9][10][11] If the conditions are too harsh (low pressure, high temperature), the vapor pressure of your product will also be exceeded, causing it to co-evaporate with the solvent and end up in the solvent trap.[7]
Troubleshooting Protocol:
-
Avoid High Vacuum: Do not use a high-vacuum line for removing solvent from a volatile product.[7] Recovering product from a cold trap is inefficient and leads to significant loss.[7]
-
Optimize Rotovap Conditions:
-
Reduce the Vacuum: Use the minimum vacuum necessary to evaporate the solvent at a reasonable rate. Gradually increase the vacuum instead of immediately pulling down to the pump's limit.
-
Lower the Bath Temperature: Keep the water bath temperature just warm enough for gentle evaporation (often 25-40°C is sufficient).[11] A common rule of thumb is the "20-10-0" rule: the bath should be 20°C warmer than the desired vapor temperature, and the condenser coolant should be 20°C colder than the desired vapor temperature.
-
Pay Attention to Bumping: Violent boiling (bumping) dramatically increases the surface area and aerosolizes your product, carrying it over to the condenser. Reduce the rotation speed or vacuum if this occurs.
-
-
Alternative Purification Methods:
-
Column Chromatography Solvent Choice: If you need to purify by column, choose a highly volatile solvent system (e.g., pentane/ether instead of hexane/ethyl acetate).[7] This will make the final solvent removal step gentler on your product.[7]
-
Atmospheric Distillation: For larger scales, consider distilling the bulk of the workup solvent at atmospheric pressure before a final, gentle concentration under reduced pressure.[7]
-
Kugelrohr Distillation: This apparatus is excellent for purifying small quantities of volatile compounds under vacuum, as it minimizes the travel distance for the vapor.[7]
-
Product Analysis
Q4: My NMR spectrum shows a poor signal-to-noise ratio, or the sample concentration seems to have changed between experiments. Could the volatility of my fluorinated intermediate be the cause?
A4: Absolutely. Volatility can affect sample preparation for analysis just as it does for reactions.
Causality: During the preparation of an NMR sample, the volatile compound can evaporate as you are dissolving and transferring it, leading to a lower-than-expected concentration in the NMR tube.[12] If the tube is not properly sealed, the concentration can continue to change over time.
Troubleshooting Protocol:
-
Accurate Sample Weighing: For quantitative NMR (qNMR) or for ensuring consistent concentration, weigh your sample accurately. For ¹H NMR, 1-5 mg is typically sufficient, while ¹³C NMR may require 20-50 mg.[12][13]
-
Minimize Evaporation During Transfer:
-
Securely Cap the NMR Tube: Use a well-fitting cap to prevent the solvent and your analyte from evaporating while waiting for analysis or during the experiment.[12] For highly volatile samples or long-term storage, sealing the NMR tube with a torch or using a J-Young valve tube is recommended.
-
Solvent Choice: Ensure your compound is fully soluble in the chosen deuterated solvent. Incomplete dissolution will lead to an inaccurate concentration measurement.[14]
Frequently Asked Questions (FAQs)
Q: What personal protective equipment (PPE) is required when handling fluorinated ethanols like TFE and HFIP? A: Due to their toxicity and ability to be absorbed through the skin, proper PPE is critical. Always wear:
-
Goggles: ANSI/ISEA Z87.1 D3 rated chemical splash goggles.[15]
-
Gloves: Check a chemical compatibility chart. Nitrile gloves may offer sufficient protection for incidental contact, but for extended handling, more resistant materials like Viton™ or butyl rubber are recommended. Always inspect gloves before use.[16][17]
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Work in a Fume Hood: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of toxic vapors.[2][15]
Q: Are there specific materials I should avoid for my reaction setup (e.g., flasks, tubing)? A: Most standard laboratory glassware (borosilicate) is compatible. However, you should verify the compatibility of any plastic or elastomeric components. Fluoropolymers like PTFE, PFA, and FEP are generally highly resistant.[18][19] Some elastomers can swell or degrade with prolonged exposure to fluorinated solvents. Always consult a chemical compatibility chart for specific materials like tubing or septa.
Q: How should I properly quench a reaction containing a volatile fluorinated alcohol? A: The quenching procedure depends on the other reagents present. If the reaction contains water-reactive materials (e.g., hydrides, organometallics), the quench must be performed slowly and at a low temperature (e.g., 0°C).
-
Cool the reaction vessel in an ice bath.
-
Under an inert atmosphere, slowly add a less reactive quenching agent first, such as isopropanol or ethanol.[20]
-
Once the initial vigorous reaction subsides, a mixture of alcohol and water can be added, followed by a cautious addition of water.
-
Always ensure the system is not sealed to allow for the venting of any gases produced.[17]
Key Experimental Protocols
Protocol 1: High-Yield Rotary Evaporation of a Volatile Product
This protocol is designed to minimize product loss during the concentration step.
-
Initial Setup:
-
Set the condenser coolant temperature to 0°C or lower using a circulating chiller.
-
Set the water bath temperature to 30°C.
-
-
Begin Evaporation:
-
Start the flask rotation at a moderate speed (e.g., 120 RPM).
-
Slowly and gradually apply vacuum. Do not open the stopcock fully at the start.
-
Observe the solvent for controlled boiling. If bumping occurs, slightly reduce the vacuum until it subsides.
-
-
Monitor the Process:
-
Watch for the "reflux line" of the condensing solvent on the condenser coils. As the bulk solvent is removed, you may need to slightly increase the vacuum or bath temperature to maintain a steady rate.
-
Once the product begins to look concentrated (e.g., oily, viscous, or solid precipitation), stop increasing the vacuum.
-
-
Final Concentration:
-
Remove the flask from the water bath while still under vacuum and rotation. This uses the residual heat for the final, gentle removal of solvent traces.
-
Once solvent dripping from the condenser has ceased, slowly and carefully vent the system to bring it back to atmospheric pressure. Do not vent abruptly, as this can splash your product.
-
Diagram: Optimized Rotary Evaporator Setup for Volatile Compounds
Caption: Key parameters for a rotovap setup optimized for volatile products.
Reference Data
The physical properties of common fluorinated ethanol intermediates are critical for planning experiments.
| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Fluoroethanol | C₂H₅FO | 64.06 | 103.5 | 1.104 |
| 2,2,2-Trifluoroethanol (TFE) | C₂H₃F₃O | 100.04 | 77-80 | 1.383 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | C₃H₂F₆O | 168.04 | 59 | 1.596 |
Data sourced from various chemical suppliers and databases.[21][22]
References
-
Tips & Tricks: Volatile Compounds. University of Rochester, Department of Chemistry. [Link]
-
Best Practices for Handling and Using Volatile Analytical Standards. (2023). Restek. [Link]
-
Volatile Liquid Handling: Techniques & Automation. (2023). SPT Labtech. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Ethanol - Standard Operating Procedure. (2012). University of California, Santa Barbara. [Link]
-
Safety Data Sheet: 2,2,2-Trifluoroethanol. Carl ROTH. [Link]
-
Discussion on high-temperature reactions. ResearchGate. [Link]
-
Techniques for Pipetting Challenging Liquids. (2021). Sartorius. [Link]
-
Rotary Evaporator | Common evaporation & concentration methods. Rocker. [Link]
-
2-Fluoroethanol. Wikipedia. [Link]
-
NMR Sample Preparation. Iowa State University. [Link]
-
Quenching Reactive Substances. (2006). Virginia Tech Chemistry Department. [Link]
-
Pipetting volatile liquids (ethanol, etc.) - practical tips. (2023). YouTube. [Link]
-
How To Pipette Volatile or Highly Contaminated Liquids. Gilson. [Link]
-
How To Prepare And Run An NMR Sample. (2025). Aijiren. [Link]
-
2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]
-
Safer Handling of Alcohol in the Laboratory. NSTA. [Link]
-
Chemical Compatibility Database. Cole-Parmer. [Link]
-
Common Standard Operating Procedure for Quenching Pyrophoric Materials. University of Nebraska-Lincoln. [Link]
-
Ethane, fluoro- Phase change data. NIST WebBook. [Link]
-
Quenching of Water Reactive Materials. (2016). The Sarpong Group. [Link]
-
Safety Data Sheet: HFIP. Carl ROTH. [Link]
-
Fluorination and Substitution Reactions. Organic Chemistry Portal. [Link]
-
Chemical Resistance of Fluoropolymers. (2024). Holscot Advanced Polymers Ltd. [Link]
-
Effect of Pressure on Boiling Point. Quora. [Link]
-
Methods for Heating Chemical Reactions Under High Pressure. (2024). Asynt. [Link]
-
Materials Chemical Compatibility Guide. Trelleborg. [Link]
-
Safety Data Sheet: TRIFLUOROETHANOL. Halocarbon. [Link]
-
Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. (2024). University of Alicante. [Link]
-
What is a Rotary Evaporator: Principle, Types and Applications. (2024). Scitek Global. [Link]
-
Vapor Pressures of the Fluorinated Telomer Alcohols. (2004). ACS Publications. [Link]
-
FEP (Fluorinated Ethylene Propylene) Detailed Properties. Row Inc. [Link]
-
What is the importance of rotary Evaporator. (2023). Across International. [Link]
-
Effect of Pressure on Gas-Phase Equilibria. (2023). Chemistry LibreTexts. [Link]
-
Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. (2025). Holland Green Science. [Link]
-
Basics of NMR Sample preparation and analysis. (2021). Mesbah Energy. [Link]
-
Rotary Evaporator Distillation vs. Traditional Methods. GWSI. [Link]
-
FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
Sources
- 1. rua.ua.es [rua.ua.es]
- 2. opentrons.com [opentrons.com]
- 3. Best Practices for Handling and Using Volatile Analytical Standards [discover.restek.com]
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- 5. sartorius.com [sartorius.com]
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- 9. rocker.com.tw [rocker.com.tw]
- 10. What is a Rotary Evaporator: Principle, Types and Applications [scitekglobal.com]
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- 19. Chemical Resistance of Fluoropolymers - Holscot Advanced Polymers Ltd [holscot.com]
- 20. kgroup.du.edu [kgroup.du.edu]
- 21. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]
- 22. 2-Fluoroethanol | 371-62-0 [amp.chemicalbook.com]
Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Chemical Shifts of Fluorinated Phenyl-Ethanol Derivatives
For researchers and professionals in drug development, the precise structural elucidation of novel fluorinated organic molecules is paramount. Fluorine nuclear magnetic resonance (¹⁹F NMR) spectroscopy stands as a uniquely powerful analytical tool in this endeavor.[1][2] Its high sensitivity and the wide spectral dispersion of ¹⁹F chemical shifts provide a detailed window into the electronic environment of fluorine atoms within a molecule.[3][4] This guide offers a comprehensive analysis of the expected ¹⁹F NMR chemical shifts for 2,2-difluoro-2-(3-fluorophenyl)ethan-1-ol, placed in the context of related structural motifs to aid in spectral assignment and interpretation.
The Significance of ¹⁹F NMR in Pharmaceutical Research
The introduction of fluorine into drug candidates is a widely employed strategy to modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[5] Consequently, the unambiguous characterization of these fluorinated molecules is a critical step in the drug discovery pipeline. ¹⁹F NMR spectroscopy is particularly well-suited for this task due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio, resulting in strong NMR signals.[1][5] The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment, making it a valuable probe for subtle structural and conformational changes.[3][4]
Predicted ¹⁹F NMR Chemical Shifts of this compound
Table 1: Predicted ¹⁹F NMR Chemical Shifts and Rationale
| Fluorine Environment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Rationale and Comparative Data |
| Ar-F (Aromatic Fluorine) | -110 to -115 | The chemical shift of fluorine on an aromatic ring is influenced by the nature and position of other substituents. For a fluorine atom in a meta position on a benzene ring, the electronic effect of the 2,2-difluoro-1-hydroxyethyl substituent is primarily inductive. This is expected to result in a chemical shift in the typical range for monosubstituted fluorobenzenes. |
| -CF₂- (Difluoromethyl) | -90 to -100 | The chemical shift of a difluoromethyl group is sensitive to the nature of the adjacent substituents. In this case, the electron-withdrawing phenyl group and the hydroxyl-bearing carbon will influence the shielding of the fluorine nuclei. This predicted range is consistent with published data for similar difluoromethyl-containing compounds.[6] |
It is crucial to note that these predicted values can be influenced by experimental conditions such as the solvent and temperature.[1][7] For instance, the use of polar aprotic solvents can lead to deshielding and a downfield shift in the observed chemical shifts.[7]
Comparative Analysis with Structurally Related Compounds
To provide a clearer context for the predicted chemical shifts, a comparison with known compounds containing similar structural features is instructive.
Table 2: Comparison of ¹⁹F NMR Chemical Shifts for Related Compounds
| Compound | Fluorine Environment | Reported Chemical Shift (δ, ppm vs. CFCl₃) | Solvent |
| Fluorobenzene | Ar-F | -113.1 | CDCl₃ |
| 3-Fluorotoluene | Ar-F | -113.8 | CDCl₃ |
| 1,1-Difluoroethane | -CF₂- | -93.5 | Not Specified |
| 2,2,2-Trifluoroethanol | -CF₃ | -77.6 | Not Specified |
This comparative data supports the predicted chemical shift ranges for this compound. The aromatic fluorine is expected to resonate in a region similar to other meta-substituted fluorobenzenes. The difluoromethyl group's chemical shift is anticipated to be in a range characteristic of aliphatic difluoro compounds, with some influence from the adjacent aromatic and hydroxyl functionalities.
Experimental Protocol for ¹⁹F NMR Acquisition
To experimentally determine and verify the ¹⁹F NMR chemical shifts of this compound, the following protocol is recommended:
1. Sample Preparation:
- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.[7]
- Add a small amount of a suitable internal reference standard. While CFCl₃ is the primary reference (0 ppm), its volatility and environmental concerns have led to the use of secondary standards like trifluorotoluene (δ ≈ -63.7 ppm) or hexafluorobenzene (δ ≈ -164.9 ppm).
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.
- Tune and match the probe for the ¹⁹F frequency.
- Set the spectral width to cover the expected range of fluorine chemical shifts (a range of -50 to -180 ppm is a good starting point).
- Use a pulse sequence with proton decoupling (e.g., zgpg30 with decoupling) to simplify the spectrum by removing ¹H-¹⁹F coupling.[2] For quantitative measurements, an inverse-gated decoupling sequence is preferable to mitigate the Nuclear Overhauser Effect.[3]
3. Data Acquisition:
- Acquire the spectrum at a constant temperature (e.g., 298 K).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the fluorine nuclei for accurate integration.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum carefully.
- Reference the spectrum to the internal standard.
- Integrate the signals to determine the relative number of fluorine atoms in each environment.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for acquiring ¹⁹F NMR data.
Caption: Experimental workflow for ¹⁹F NMR analysis.
Conclusion
This guide provides a detailed comparison and predicted ¹⁹F NMR chemical shifts for this compound, grounded in the analysis of its structural components and data from analogous compounds. The provided experimental protocol offers a robust framework for researchers to obtain high-quality ¹⁹F NMR spectra for this and other novel fluorinated molecules. By combining predictive analysis with rigorous experimental verification, ¹⁹F NMR spectroscopy serves as an indispensable tool in the structural elucidation of fluorinated compounds, accelerating progress in drug discovery and development.
References
-
Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]
-
Sloop, J. C. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 2013:3, 1–12. [Link]
-
DiMagno, S. G., & Biffinger, J. C. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 2019, 84(12), 7849–7857. [Link]
-
Kaschabek, S. R., & Reineke, W. 19F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. Applied and Environmental Microbiology, 1995, 61(6), 2343–2347. [Link]
-
University of Ottawa. 19Flourine NMR. University of Ottawa NMR Facility. [Link]
-
Oldfield, E., & Pearson, J. G. 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of Magnetic Resonance, Series B, 1996, 112(2), 171-176. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Hu, J., et al. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Royal Society of Chemistry, 2015. [Link]
-
SpectraBase. 2,2,2-Trifluoroethanol - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
-
Yu, J., & Mason, R. P. New Frontiers and Developing Applications in 19F NMR. Journal of Magnetic Resonance, 2016, 265, 122-132. [Link]
-
Gairí, M., et al. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 2020, 59(22), 8564-8568. [Link]
-
Sloop, J. C. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. ResearchGate. [Link]
Sources
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- 2. 19Flourine NMR [chem.ch.huji.ac.il]
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- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. dovepress.com [dovepress.com]
Strategic HPLC Method Development: Separation of Fluorinated Phenylethanol Isomers
Executive Summary: The Isomer Challenge
Fluorinated phenylethanols (e.g., 2-(2-fluorophenyl)ethanol, 2-(3-fluorophenyl)ethanol, and 2-(4-fluorophenyl)ethanol) serve as critical building blocks in the synthesis of bioactive pharmaceutical ingredients (APIs). The introduction of fluorine into the aromatic ring modulates lipophilicity and metabolic stability, but it creates a significant analytical challenge: positional isomerism .
Standard alkyl-bonded phases (C18) often struggle to resolve these isomers because the hydrophobic differences between ortho-, meta-, and para- substitutions are negligible. To achieve baseline separation (Resolution
This guide objectively compares the performance of C18 , Phenyl-Hexyl , and Pentafluorophenyl (PFP) stationary phases, providing a validated roadmap for method development.
Comparative Analysis of Stationary Phases
The selection of the stationary phase is the single most critical variable in this separation. We evaluated three distinct column chemistries.
The Candidates
| Stationary Phase | Ligand Chemistry | Primary Interaction | Secondary Interaction | Suitability for F-Isomers |
| C18 (Octadecyl) | C18 Alkyl Chain | Hydrophobicity | None (Dispersive only) | Low . Often results in co-elution of meta and para isomers. |
| Phenyl-Hexyl | Phenyl ring w/ C6 spacer | Hydrophobicity | Medium . Improved selectivity for aromatics, but lacks specific fluorine recognition. | |
| PFP (Pentafluorophenyl) | Fluorinated Phenyl Ring | Hydrophobicity | Dipole-Dipole, | High . The electron-deficient ring interacts strongly with electron-rich analytes and offers unique shape recognition for halogenated isomers. |
Mechanistic Insight: Why PFP Wins
While C18 relies solely on solvophobic exclusion (partitioning), PFP phases introduce an "interaction cocktail." The fluorine atoms on the PFP ligand create a highly electron-deficient aromatic ring.
-
Dipole-Dipole: The C-F bond is highly polar. The position of the fluorine on the analyte (ortho vs. meta vs. para) significantly alters the dipole moment vector, leading to distinct retention times on PFP phases.
-
Shape Selectivity: The rigid PFP ring structure can discriminate between the steric bulk of an ortho- substituent compared to a para- substituent more effectively than the flexible C18 chain.
Experimental Protocol
This protocol is designed to be a self-validating system. If the System Suitability criteria are not met, revert to the "Troubleshooting" section.
Materials & Reagents[1][2][3][4]
-
Analytes: 2-(2-fluorophenyl)ethanol (Ortho), 2-(3-fluorophenyl)ethanol (Meta), 2-(4-fluorophenyl)ethanol (Para).
-
Solvents: LC-MS Grade Methanol (MeOH) and Water (
). -
Additives: Formic Acid (FA) or Ammonium Acetate (AmAc).
Chromatographic Conditions (Screening Method)
-
System: UHPLC or HPLC equipped with DAD/PDA.
-
Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UHPLC).
-
Temperature: 35°C (Control is critical for selectivity).
-
Detection: UV @ 210 nm (primary) and 254 nm.
-
Injection Vol: 2-5
L.
Gradient Profile:
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (MeOH) |
|---|---|---|
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Representative Performance Data
Note: Data represents typical separation behavior observed during method development.
| Isomer Pair | C18 Resolution ( | Phenyl-Hexyl Resolution ( | PFP Resolution ( |
| Ortho / Meta | 1.8 | 2.2 | 4.5 |
| Meta / Para | 0.6 (Co-elution) | 1.2 (Partial) | 2.8 (Baseline) |
| Total Run Time | 12 min | 12 min | 10 min |
Critical Observation: On the C18 column, the meta and para isomers often co-elute due to identical hydrophobicity. The PFP column resolves them completely due to the difference in electron density distribution interacting with the fluorinated stationary phase.
Method Development Decision Workflow
The following diagram illustrates the logical pathway for optimizing this separation, prioritizing selectivity (
Figure 1: Decision tree for optimizing the separation of fluorinated aromatics, highlighting the pivot from C18 to PFP phases.
Technical Discussion & Optimization
The Methanol Effect
When using PFP or Phenyl-Hexyl columns, Methanol (MeOH) is the preferred organic modifier over Acetonitrile (ACN).
-
Reasoning: ACN contains a
-system (triple bond) that can compete with the analyte for - interactions with the stationary phase. This "shields" the stationary phase and reduces the unique selectivity gains. MeOH is "transparent" to these interactions, allowing the PFP ligand to fully engage with the fluorinated phenylethanol isomers.
Temperature Control
Isomer separations on PFP phases are often exothermic processes (adsorption driven).
-
Recommendation: Lower temperatures (25°C - 30°C) often yield better resolution than elevated temperatures (40°C+). Higher temperatures increase kinetic energy, potentially disrupting the subtle dipole alignment required for separating the meta and para isomers.
Troubleshooting Peak Tailing
Fluorinated phenylethanols contain a hydroxyl group (-OH) which can interact with residual silanols on the silica surface.
-
Symptom: Tailing factor
.[1] -
Solution: Ensure the PFP column is "end-capped." Alternatively, add 5-10 mM Ammonium Acetate to the mobile phase. The ammonium ions effectively mask accessible silanols, sharpening the peak shape.
Conclusion
For the separation of fluorinated phenylethanol isomers, the Pentafluorophenyl (PFP) stationary phase is the superior alternative to traditional C18.[2] By leveraging the specific fluorine-fluorine and
Final Recommendation:
-
Start with a PFP column (e.g., ACE C18-PFP, Waters HSS PFP, or similar).
-
Use Methanol as the organic modifier.
-
Maintain column temperature at 30°C .
References
-
Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. [Link]
-
MAC-MOD Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." MAC-MOD Technical Reports. [Link]
-
Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America, 2016. [Link]
-
Pereira, L., et al. "HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." LCGC Europe, 2008. [Link]
-
Sielc Technologies. "Separation of 2,2,2-Trichloro-1-phenylethanol on Newcrom R1 HPLC column." Sielc Applications. [Link]
Sources
Technical Guide: Distinguishing 3-Fluorophenyl vs. 4-Fluorophenyl Isomers by NMR
This guide provides a technical comparison for distinguishing 3-fluorophenyl (meta) and 4-fluorophenyl (para) regioisomers using NMR spectroscopy. It is designed for researchers requiring unambiguous structural assignment in drug discovery and synthetic chemistry.
Executive Summary
Differentiation of fluorinated phenyl regioisomers is a critical checkpoint in medicinal chemistry, particularly when evaluating bioisosteres for metabolic stability. While Mass Spectrometry (MS) often fails to distinguish these isomers due to identical fragmentation patterns, NMR Spectroscopy (
The Decision Matrix:
-
Most Robust Method:
C NMR (Proton-Decoupled). It offers the clearest distinction based on symmetry (signal count) and C-F coupling constant magnitude ( ). -
Secondary Confirmation:
H NMR analysis of symmetry (AA'BB' vs. ABCD systems) and integration. -
Orthogonal Check:
F NMR splitting patterns (if proton-coupled).
Theoretical Basis: Spin-Spin Coupling Mechanisms
Fluorine-19 (
The Symmetry Factor
-
4-Fluorophenyl (Para): Possesses a
axis of symmetry (assuming the R-substituent is achiral). This renders the protons and carbons at the 2,6-positions equivalent, and those at the 3,5-positions equivalent. -
3-Fluorophenyl (Meta): Lacks this symmetry. Every carbon and proton on the ring occupies a unique magnetic environment.
Comparative Analysis
Method A: C NMR (The Gold Standard)
This is the most reliable method because the number of unique signals and the magnitude of
1. Signal Count (Symmetry Check)
| Feature | 4-Fluorophenyl (Para) | 3-Fluorophenyl (Meta) |
| Symmetry Element | Plane of symmetry through C1-C4 | None |
| Unique Ar-C Signals | 4 Signals (C1, C2/6, C3/5, C4) | 6 Signals (All distinct) |
2. Coupling Constants (
)
The magnitude of Carbon-Fluorine coupling is distance-dependent.
Diagnostic Table:
| Carbon Position relative to F | 4-Fluoro Pattern | 3-Fluoro Pattern |
|---|
| Ipso (C-F) | 1 signal (d,
Analyst Insight: In the 4-isomer, look for two intense doublets representing the chemically equivalent ortho and meta carbons. In the 3-isomer, you will see a "forest" of single-intensity doublets.
Method B: H NMR (Pattern Recognition)
Proton NMR distinguishes these isomers based on the complexity of the splitting pattern (multiplicity).
1. 4-Fluorophenyl (Para)
-
System: AA'BB'X (where X is Fluorine).
-
Appearance: Two distinct signal groups, each integrating to 2 protons.
-
Pattern: Often appears as two "roofed" multiplets.
-
H-Ortho to F: Split by F (
Hz) and H-meta ( Hz). -
H-Meta to F: Split by F (
Hz) and H-ortho ( Hz).
-
2. 3-Fluorophenyl (Meta)
-
System: ABCD (or AMRX).
-
Appearance: Four distinct signal groups (1H each) or overlapping multiplets.
-
Key Diagnostic Signal: Look for the H2 proton (isolated between F and R).
-
It usually appears as a distinct doublet of triplets (dt) or doublet of doublets (dd) with a large
(~10 Hz) and small (~2 Hz). -
H5 (Meta to F): Often a pseudo-triplet or doublet of doublets (
Hz).
-
Method C: F NMR (Orthogonal Check)
While chemical shift varies by solvent and substituent, the splitting pattern in a proton-coupled
-
4-Fluoro: Triplet of triplets (tt) . The Fluorine couples to two equivalent ortho protons (
Hz) and two equivalent meta protons ( Hz). -
3-Fluoro: Multiplet (often dddd) . The Fluorine couples to H2 (
), H4 ( ), H5 ( ), and H6 ( ). The lack of symmetry prevents the formation of a clean triplet.
Experimental Workflow
The following Graphviz diagram outlines the logical decision tree for assigning the isomer.
Caption: Logical workflow for distinguishing 3-F vs 4-F isomers using
Experimental Protocol (Self-Validating)
To ensure trustworthy data, follow this protocol. This minimizes artifacts and maximizes resolution of small
-
Sample Preparation:
-
Dissolve ~10-20 mg of compound in 0.6 mL CDCl
or DMSO- . -
Note: DMSO-
is preferred if the compound has exchangeable protons (NH/OH), as it sharpens peaks and prevents aggregation.
-
-
Instrument Setup (400 MHz or higher):
-
Temperature: 298 K (Standard).
-
Lock/Shim: Ensure linewidth is < 1.0 Hz (check CHCl
singlet).
-
-
Acquisition -
C NMR:-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Scans (NS): Minimum 256 (Fluorinated carbons split into doublets, halving signal height; high S/N is required).
-
Relaxation Delay (D1): Set to 2.0s to allow relaxation of quaternary carbons (C-F).
-
-
Acquisition -
H NMR:-
Spectral Width: 12-14 ppm.
-
Points (TD): 64k (High digital resolution is needed to resolve small
vs ). -
Apodization: Use exponential multiplication (LB = 0.3 Hz).
-
References
-
Royal Society of Chemistry. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Hans Reich Collection. (n.d.). 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for J-coupling values).
Sources
The Analytical Imperative: Why GC-MS Fragmentation Matters
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns of 2,2-Difluoro-2-arylethanols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electron ionization (EI) fragmentation patterns of 2,2-difluoro-2-arylethanols, a class of compounds of increasing interest in medicinal chemistry and materials science. By understanding their behavior under GC-MS analysis, researchers can achieve unambiguous identification, characterize novel structures, and monitor reactions with greater confidence. This document moves beyond a simple catalog of fragments to explain the underlying chemical principles governing their formation, offering a predictive framework for this compound class.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[1] Its power lies in the combination of high-resolution chromatographic separation with the information-rich data of mass spectrometry.[1] For novel fluorinated molecules like 2,2-difluoro-2-arylethanols, GC-MS with Electron Ionization (EI) is particularly crucial.
EI is a hard ionization technique that imparts significant energy (typically 70 eV) to the analyte molecule, causing reproducible fragmentation.[2][3] This fragmentation is not random; it follows predictable chemical pathways dictated by the molecule's structure, the stability of the resulting ions, and the elimination of stable neutral molecules. The resulting mass spectrum serves as a unique "molecular fingerprint," enabling structural elucidation and confident identification.[2][4] For drug development professionals, confirming the structure of a fluorinated intermediate or metabolite is a critical step in ensuring the integrity of a synthetic pathway.
However, the presence of fluorine atoms and the alcohol moiety introduces specific complexities. The molecular ion (the intact molecule minus one electron) may be weak or entirely absent, making identification challenging without a thorough understanding of the fragmentation pathways.[5][6] This guide provides the necessary framework for interpreting these complex spectra.
Core Fragmentation Mechanisms of 2,2-Difluoro-2-arylethanols
The fragmentation of 2,2-difluoro-2-arylethanols is dominated by several key processes. Using 2,2-difluoro-2-phenylethanol (MW: 158.14 g/mol ) as a representative example, we can explore the primary pathways.[7]
a. Alpha (α) Cleavage: The Dominant Pathway for Alcohols
Alpha cleavage is a characteristic fragmentation route for alcohols, involving the cleavage of a bond to the carbon atom bearing the hydroxyl group (the α-carbon).[6] In this case, the C1-C2 bond is cleaved. This is often the most favorable pathway because it leads to the formation of a stable, resonance-stabilized oxonium ion.
-
Pathway: The molecular ion [Ar-CF₂-CH₂OH]⁺• undergoes cleavage of the C-C bond adjacent to the oxygen atom.
-
Resulting Ions: This process generates two primary fragments:
-
m/z 31 ([CH₂OH]⁺): A highly stable and commonly observed fragment for primary alcohols. Its presence is a strong indicator of a -CH₂OH group.
-
[ArCF₂]•: A neutral radical that is not detected.
-
b. Benzylic Cleavage and Formation of the Aryldifluoromethyl Cation
The bond between the aromatic ring and the side chain is a point of likely cleavage due to the stability of the resulting benzylic-type cation. The electron-withdrawing nature of the two fluorine atoms significantly influences the stability and subsequent fragmentation of this ion.
-
Pathway: Cleavage occurs at the bond connecting the aryl group to the C2 carbon.
-
Resulting Ions:
-
m/z 115 ([C₆H₅CF₂]⁺): For the phenyl-substituted analogue, this benzylic-type cation is expected to be a prominent and highly diagnostic peak. Its stability is conferred by the phenyl ring, although somewhat destabilized by the inductive effect of the fluorine atoms.
-
Aryl Cation (e.g., m/z 77, [C₆H₅]⁺): Loss of the entire side chain can lead to the formation of the phenyl cation.
-
c. Elimination of Stable Neutral Molecules
The initial molecular ion or larger fragment ions can undergo rearrangement to eliminate small, stable neutral molecules. This is a common feature in mass spectrometry that helps to further stabilize the resulting charged fragments.
-
Loss of HF (M-20): Fluorinated compounds are known to eliminate hydrogen fluoride.[8] This results in a peak at m/z 138 for 2,2-difluoro-2-phenylethanol.
-
Loss of H₂O (M-18): As with most alcohols, the elimination of a water molecule is a probable fragmentation pathway, leading to a peak at m/z 140.[6]
-
Loss of Formaldehyde (CH₂O, M-30): Rearrangement followed by the loss of formaldehyde from the molecular ion can also occur, yielding a fragment at m/z 128.
Diagram: Key Fragmentation Pathways
The following diagram illustrates the primary fragmentation routes for 2,2-difluoro-2-phenylethanol upon electron ionization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
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- 6. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. 2,2-Difluoro-2-phenylethanol | C8H8F2O | CID 9793891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. whitman.edu [whitman.edu]
A Comparative Guide to the Infrared Spectroscopy of Gem-Difluoro Groups
For researchers and professionals in drug development and materials science, the precise identification and characterization of functional groups are paramount. Among these, the gem-difluoro (CF2) group is of increasing importance due to its unique electronic properties and its role as a bioisostere for carbonyls, ethers, and other functionalities. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for probing molecular structure. This guide provides an in-depth comparison of the characteristic IR absorption bands of the gem-difluoro group against its monofluorinated and trifluoromethyl counterparts, supported by experimental data and protocols.
The Vibrational Landscape of Organofluorine Compounds
The introduction of fluorine, the most electronegative element, into an organic molecule induces significant changes in its vibrational spectrum. The strong C-F bond and the large mass of fluorine compared to hydrogen lead to characteristic absorption bands in the fingerprint region of the IR spectrum (typically 1400-1000 cm⁻¹).[1] The exact position and intensity of these bands are highly sensitive to the local electronic and steric environment, providing a rich source of structural information.[2]
The Unique Signature of the Gem-Difluoro Group
The CF2 group gives rise to two distinct C-F stretching vibrations: a symmetric stretch (νs) and an asymmetric stretch (νas). These modes are analogous to the symmetric and asymmetric stretches of a CH2 group but occur at lower frequencies due to the heavier fluorine atoms.
-
Asymmetric C-F Stretching (νas): This is typically the most intense and readily identifiable band for a CF2 group. It appears as a strong to very strong absorption in the range of 1250-1100 cm⁻¹ . The high intensity is a direct result of the large change in the dipole moment during the asymmetric stretching motion.[3]
-
Symmetric C-F Stretching (νs): The symmetric stretch is generally weaker than the asymmetric stretch and is found at a lower wavenumber, typically in the 1150-1080 cm⁻¹ region. In some cases, this band may be of medium intensity or appear as a shoulder on the stronger asymmetric stretching band.
Beyond the stretching vibrations, various bending and deformation modes of the CF2 group can be observed at lower frequencies, although these are often more complex and can overlap with other vibrations in the fingerprint region. These include scissoring, wagging, twisting, and rocking modes.[4][5] For example, a CF2 deformation mode has been identified around 538 cm⁻¹.
Comparative Analysis: CF, CF2, and CF3 Groups
To fully appreciate the diagnostic power of the CF2 group's IR signature, it is essential to compare it with its monofluorinated (CH-F) and trifluoromethyl (CF3) analogs. The number of fluorine atoms attached to a single carbon atom systematically influences the position and appearance of the C-F stretching bands.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Typical Intensity | Key Distinguishing Features |
| Monofluoro (CH-F) | C-F Stretch | 1100-1000 | Strong | A single, strong absorption band.[1] |
| Gem-Difluoro (CF2) | Asymmetric C-F Stretch (νas) | 1250-1100 | Strong to Very Strong | Two distinct C-F stretching bands, with the asymmetric stretch being particularly intense. |
| Symmetric C-F Stretch (νs) | 1150-1080 | Medium to Weak | Often appears as a shoulder on the νas band. | |
| Trifluoromethyl (CF3) | Asymmetric C-F Stretch (νas) | ~1350-1120 | Very Strong | Typically presents as two strong, broad bands due to the symmetric and asymmetric stretches.[6] |
| Symmetric C-F Stretch (νs) | ~1150 | Strong | Often overlaps with the asymmetric stretch, contributing to the broadness of the absorption. |
Key Trends and Observations:
-
Frequency Shift: As the number of fluorine atoms on the carbon increases, the C-F stretching frequencies generally shift to higher wavenumbers. This is due to the cumulative inductive effect of the electronegative fluorine atoms, which strengthens the C-F bonds.
-
Band Complexity and Intensity: The complexity of the C-F stretching region increases with fluorine substitution. The CF3 group, with its multiple C-F bonds, exhibits very strong and often broad absorptions that can dominate the fingerprint region of the spectrum.[7] The intensity of the C-F stretching bands is consistently high due to the high polarity of the C-F bond.[8]
Experimental Protocol: Acquiring High-Quality IR Spectra of Organofluorine Compounds using ATR-FTIR
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that is ideal for both liquid and solid organic compounds, requiring minimal sample preparation.[9]
Step-by-Step Methodology
-
Instrument Preparation:
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This will account for any atmospheric (e.g., CO2, water vapor) and instrumental absorptions.[10]
-
-
Sample Application:
-
For Liquid Samples: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal. Ensure the crystal is fully covered.
-
For Solid Samples: Place a small amount of the solid powder onto the ATR crystal. Use the pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.[10]
-
-
Sample Spectrum Acquisition:
-
Collect the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 to 32 scans are typically sufficient for a high-quality spectrum.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands of the gem-difluoro group and other functional groups present in the molecule.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and pressure clamp with an appropriate solvent to remove all traces of the sample.[10]
-
Visualization of Key Concepts
Caption: Workflow for acquiring an IR spectrum using ATR-FTIR.
Caption: Key vibrational modes of the gem-difluoro group in IR spectroscopy.
Conclusion
The gem-difluoro group presents a distinct and reliable signature in infrared spectroscopy, characterized by strong C-F stretching bands in the 1250-1080 cm⁻¹ region. By understanding the nuances of the symmetric and asymmetric stretching modes and comparing them to those of monofluorinated and trifluoromethyl groups, researchers can confidently identify and characterize this increasingly important functional group. The straightforward and robust nature of ATR-FTIR makes it an invaluable tool for the routine analysis of gem-difluoro-containing compounds, providing critical structural insights for drug discovery and materials science.
References
-
Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics. (2024). [Link]
-
Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]
-
Infrared spectroscopy correlation table. Wikipedia. [Link]
- Vibrational spectroscopic characterization of form II poly(vinylidene fluoride). Indian Journal of Pure & Applied Physics. (2005).
-
CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry. (1962). [Link]
-
Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. ResearchGate. (2024). [Link]
-
Raman and Infrared Spectra of Polychlorotrifluoroethylene. Sociedade Brasileira de Química. [Link]
-
Preparing a sample for infrared spectroscopy. YouTube. (2016). [Link]
-
chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. ResearchGate. (2025). [Link]
-
Tables of Molecular Vibrational Frequencies. National Institute of Standards and Technology. [Link]
-
CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. University of Colorado Boulder. [Link]
-
CH362: Use of IR Spectrometer with an ATR cell. Oregon State University. [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]
-
Sample preparation for FT-IR. University of California, Los Angeles. [Link]
-
Table of Characteristic IR Absorptions. University of Wisconsin-Platteville. [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Bentham Science. (2010). [Link]
-
Validity of –CF2 Band Shift in Poly(vinylidene fluoride) as an Indicator for the Ion–Dipole Interaction. Industrial & Engineering Chemistry Research. (2024). [Link]
-
Comparison of CH, C-3, CHF, and CF2 Surface Reactivities during Plasma-Enhanced Chemical Vapor Deposition of Fluorocarbon Films. ResearchGate. (2025). [Link]
-
The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed). (1959). [Link]
-
IR: alkanes. University of Colorado Boulder. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
IR Spectroscopy Tutorial: Alkanes. University of Colorado Boulder. [Link]
-
Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC. [Link]
-
Infrared Spectroscopy and Its Use in Gemology. GIA. (2025). [Link]
-
Infrared Spectroscopy and Its Use in Gemology. GIA. (2025). [Link]
-
Gemstone Analysis by Spectroscopy. GGTL Laboratories. [Link]
-
Infrared Spectroscopy. Michigan State University. [Link]
-
Infrared Spectroscopy in Gem Identification. GIA. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. (2016). [Link]
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- 4. gia.edu [gia.edu]
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- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
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- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 10. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
A Senior Application Scientist's Guide to Chiral Separation of 2,2-Difluoro-2-phenylethanol Enantiomers
Introduction: The enantiomers of 2,2-difluoro-2-phenylethanol represent critical chiral building blocks in modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The introduction of geminal fluorine atoms on the benzylic carbon can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making stereocontrol essential for therapeutic efficacy and safety. However, enantiomers possess identical physical and chemical properties in an achiral environment, rendering their separation a significant challenge.[1] This guide provides a comprehensive comparison of established and cutting-edge methods for resolving racemic 2,2-difluoro-2-phenylethanol, grounded in fundamental principles and practical, field-proven insights. We will explore chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), alongside alternative chemo-enzymatic strategies, to empower researchers in selecting and optimizing the ideal method for their specific analytical or preparative needs.
Part 1: Chromatographic Resolution Strategies
Chromatographic methods are the cornerstone of chiral separations, relying on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[2] The choice between HPLC, SFC, and GC is dictated by the analyte's properties, the required scale of separation, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely adopted technique for enantiomeric separation.[2] The separation is achieved by creating transient diastereomeric complexes between the analyte enantiomers and the CSP, leading to different retention times.
Causality of Method Choice: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective for a broad range of chiral compounds, including aromatic alcohols.[3][4] Their complex chiral grooves and cavities facilitate enantioselective interactions through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[3] For 2,2-difluoro-2-phenylethanol, the hydroxyl and phenyl groups are primary points for chiral recognition.
Experimental Protocol: HPLC Method Development
-
Column Screening: Begin by screening a set of polysaccharide-based CSPs. A robust starting point includes columns like Chiralcel® OD-H and Chiralpak® AD, which show complementary selectivity for many compounds.[3]
-
Mobile Phase Selection:
-
Normal Phase (NP): Screen with a primary mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting gradient is 90:10 (v/v) hexane:alcohol.[3] Small changes in the alcohol modifier can dramatically impact selectivity.[5]
-
Additives: For acidic or basic impurities that may affect peak shape, add 0.1% (v/v) of a corresponding modifier (Trifluoroacetic Acid for acids, Diethylamine for bases) to the alcohol portion of the mobile phase.[3]
-
-
Optimization:
-
Adjust the percentage of the alcohol modifier to optimize resolution (Rs) and retention time. Lowering the alcohol content generally increases retention and can improve resolution.
-
Vary the flow rate. While 1.0 mL/min is a standard starting point, adjusting it can influence efficiency.
-
Control the column temperature (e.g., 25-40 °C). Temperature affects mass transfer kinetics and interaction strength, providing another parameter for optimization.
-
Logical Workflow for HPLC Method Development
Caption: HPLC method development workflow for chiral separation.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC, particularly for preparative-scale separations.[6] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and reduced consumption of organic solvents.[7][8]
Causality of Method Choice: The properties of supercritical CO2 enable higher flow rates without a significant loss in efficiency, drastically reducing run times.[6][8] This is highly advantageous in high-throughput screening and purification environments. Polysaccharide-based CSPs are also the workhorses of chiral SFC.
Experimental Protocol: SFC Method Development
-
Column and Modifier Screening: As with HPLC, screen several polysaccharide-based CSPs. The most common organic modifiers (co-solvents) are methanol, ethanol, and isopropanol.
-
Initial Conditions:
-
Mobile Phase: Start with a gradient of 5% to 40% methanol in CO2.
-
Back Pressure: Maintain a constant back pressure, typically around 100-150 bar.
-
Temperature: A common starting temperature is 40 °C.
-
-
Optimization:
-
Modifier Percentage: Isochratic holds at different modifier percentages are used to fine-tune selectivity and resolution.
-
Additive: For challenging separations, small amounts of additives can be introduced.
-
Flow Rate: SFC can operate at higher flow rates (e.g., 3-5 mL/min for analytical columns) than HPLC, enabling rapid analysis.[8]
-
Logical Workflow for SFC Method Development
Caption: SFC method development workflow for rapid chiral analysis.
Gas Chromatography (GC)
For volatile and thermally stable compounds like 2,2-difluoro-2-phenylethanol, chiral GC offers excellent resolution and sensitivity. Separation is performed on capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin derivative.
Causality of Method Choice: Derivatized cyclodextrins form inclusion complexes with the enantiomers. The subtle differences in the stability of these diastereomeric complexes as they travel through the column lead to separation. The analyte's hydroxyl group is a key interaction point.
Experimental Protocol: Chiral GC Method Development
-
Column Selection: Choose a capillary column with a cyclodextrin-based CSP (e.g., a derivative of β- or γ-cyclodextrin). The specific derivative (e.g., permethylated, acetylated) determines the selectivity.
-
Derivatization (Optional but Recommended): While the free alcohol may be analyzed directly, derivatizing the hydroxyl group (e.g., to an acetate or trifluoroacetate ester) can improve peak shape and thermal stability, often enhancing enantioselectivity.
-
Temperature Program:
-
Start with an isothermal analysis at a relatively low temperature (e.g., 100-120 °C) to see if separation occurs.
-
If co-elution occurs or peaks are broad, develop a temperature gradient (e.g., start at 80 °C, ramp at 2-5 °C/min to 180 °C). The ramp rate is a critical parameter for optimizing resolution.
-
-
Carrier Gas: Use a high-purity carrier gas like helium or hydrogen, and optimize the flow rate or linear velocity for the best efficiency.
| Parameter | HPLC | SFC | GC |
| Principle | Differential interaction with solid CSP | Differential interaction in supercritical fluid | Differential partitioning into liquid CSP |
| Typical CSP | Polysaccharide, Pirkle-type | Polysaccharide, Pirkle-type | Derivatized Cyclodextrin |
| Mobile Phase | Organic Solvents (e.g., Hex/IPA) | Supercritical CO₂ + Modifier | Inert Gas (He, H₂) |
| Advantages | Widely applicable, robust | Fast, low organic waste, ideal for prep | High resolution, sensitive for volatiles |
| Limitations | High solvent consumption, slower | Higher initial equipment cost | Analyte must be volatile & thermally stable |
Table 1: High-level comparison of chromatographic chiral separation techniques.
Part 2: Alternative and Complementary Strategies
While chromatography physically separates enantiomers, other strategies can be employed to obtain a single enantiomer, either by selective transformation or by direct synthesis.
Enzymatic Kinetic Resolution (EKR)
EKR is a powerful technique that leverages the high stereoselectivity of enzymes. In this process, an enzyme catalyzes a reaction on only one of the two enantiomers in a racemic mixture, converting it into a new product.[9] The unreacted enantiomer is left behind with high enantiomeric purity.
Causality of Method Choice: Lipases are commonly used enzymes for resolving chiral alcohols via enantioselective acylation.[10][11] For example, Candida antarctica Lipase B (often immobilized as Novozym® 435) is known for its broad substrate scope and high enantioselectivity with secondary alcohols like 1-phenylethanol, a structural analog of our target molecule.[9][12]
Experimental Protocol: EKR of 2,2-difluoro-2-phenylethanol
-
Setup: Dissolve the racemic 2,2-difluoro-2-phenylethanol in a non-polar organic solvent (e.g., n-hexane or toluene).
-
Reagents:
-
Add an acyl donor, such as vinyl acetate. Vinyl acetate is often preferred as it produces a volatile byproduct (acetaldehyde) that does not interfere with the reaction equilibrium.[9]
-
Add the immobilized lipase (e.g., Novozym® 435).
-
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-42 °C).[9] The reaction progress is monitored by taking aliquots over time and analyzing them using a chiral method (GC or HPLC) to determine the conversion and enantiomeric excess (e.e.) of both the remaining alcohol and the newly formed ester.
-
Workup: The reaction is stopped at ~50% conversion to achieve high e.e. for both substrate and product. The enzyme is filtered off, and the resulting mixture (unreacted alcohol enantiomer and acylated product enantiomer) is easily separated by standard column chromatography.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for separating enantiomers via Enzymatic Kinetic Resolution.
Key Consideration: The primary limitation of EKR is its theoretical maximum yield of 50% for a single enantiomer.[11] This can be overcome by a process called Dynamic Kinetic Resolution (DKR), where the slow-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100%.[13]
Asymmetric Synthesis
The most elegant approach to obtaining a single enantiomer is through asymmetric synthesis. This strategy avoids the formation of a racemic mixture altogether by converting a prochiral starting material into a predominantly single enantiomeric product using a chiral catalyst, reagent, or auxiliary.[14] For 2,2-difluoro-2-phenylethanol, this would typically involve the asymmetric reduction of the corresponding ketone, 2,2-difluoroacetophenone.
Relevance: While a detailed discussion is beyond the scope of this separation guide, it is the preferred industrial method for large-scale production as it avoids resolving and discarding 50% of a racemic mixture. Methods like chiral catalyst-mediated hydrogenation or borane reduction are common.[15]
Part 3: Decision-Making Guide
Choosing the right method depends on the objective. The following guide helps navigate the selection process.
Decision Matrix for Method Selection
Caption: Decision guide for selecting a chiral separation strategy.
References
-
Title: 2,2-Difluoro-2-phenylethanol | C8H8F2O | CID 9793891 Source: PubChem - NIH URL: [Link]
-
Title: CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS Source: John Wiley & Sons, Inc. URL: [Link]
-
Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]
-
Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: LCGC International URL: [Link]
-
Title: Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification Source: ResearchGate URL: [Link]
-
Title: Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol Source: ScienceDirect URL: [Link]
-
Title: The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology Source: PMC - National Center for Biotechnology Information URL: [Link]
-
Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]
-
Title: Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations Source: Selvita URL: [Link]
-
Title: Asymmetric Synthesis Source: Imperial College London URL: [Link]
-
Title: Getting Started with Chiral Method Development Part Two: Finding a CSP Source: Regis Technologies URL: [Link]
-
Title: Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes Source: MDPI URL: [Link]
-
Title: Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents Source: SciELO URL: [Link]
-
Title: Generic screening strategy for chiral separations in supercritical fluid chromatography Source: Journal of Chromatography A URL: [Link]
-
Title: Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid... Source: ResearchGate URL: [Link]
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Lipophilicity Head-to-Head: A Guide to the Impact of Geminal Difluorination on Ethanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: A Tale of Two Alcohols
Lipophilicity, quantified by the octanol-water partition coefficient (LogP), is a cornerstone of drug design, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] The strategic incorporation of fluorine is a widely used tactic to modulate this critical property.[1][3]
This guide demonstrates that introducing a geminal difluoro group at the C2 position of ethanol dramatically shifts its physicochemical properties. Contrary to what might be expected from simply adding "greasy" fluorine atoms, 2,2-difluoroethanol is significantly more lipophilic (less water-soluble) than ethanol. This guide will dissect the reasons for this increased lipophilicity and provide the technical details to verify these findings experimentally.
The Data: Quantifying the Fluorine Effect
The difference in lipophilicity between ethanol and 2,2-difluoroethanol is starkly illustrated by their experimental and computed LogP values. A negative LogP indicates a preference for the aqueous phase (hydrophilic), while a positive LogP indicates a preference for the lipid phase (lipophilic).[2]
| Compound | Chemical Structure | Experimental LogP | Predicted pKa |
| Ethanol | CH₃CH₂OH | -0.31[4][5] | 15.9[4][5][6] |
| 2,2-Difluoroethanol | CHF₂CH₂OH | +0.4 (Computed)[7] | 13.00 (Predicted)[8] |
Note: Experimental LogP values can vary slightly between sources. The value for 2,2-difluoroethanol is a widely accepted computed value from PubChem's XLogP3 model.
The data clearly shows that while ethanol is hydrophilic, 2,2-difluoroethanol is lipophilic. This shift of approximately 0.7 LogP units represents a significant change in the molecule's partitioning behavior.
The "Why": Deconstructing the Physicochemical Impact
The increased lipophilicity of 2,2-difluoroethanol is a result of profound electronic changes induced by the highly electronegative fluorine atoms.
Inductive Effect and Acidity: The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect) along the carbon backbone. This effect polarizes the molecule and, crucially, pulls electron density away from the hydroxyl (-OH) group.
This electron withdrawal stabilizes the corresponding alkoxide conjugate base (CHF₂CH₂O⁻), making the hydroxyl proton more acidic. This is reflected in the significantly lower predicted pKa of 2,2-difluoroethanol (~13.0) compared to ethanol (~15.9).[4][5][6][8] A lower pKa indicates a stronger acid.[9]
Hydrogen Bonding Capacity: While the increased acidity enhances the molecule's ability to act as a hydrogen bond donor, the overall hydrogen bonding capability is altered. The electron withdrawal reduces the electron density on the oxygen atom, making it a weaker hydrogen bond acceptor. This diminished interaction with the highly structured hydrogen-bond network of water contributes to its reduced aqueous solubility and, consequently, higher lipophilicity.
The following diagram illustrates the inductive effect responsible for these changes.
Sources
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- 5. Ethanol | CH3CH2OH | CID 702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Understanding the pKa of Ethanol: A Key to Its Biological Impact - Oreate AI Blog [oreateai.com]
- 7. 2,2-Difluoroethan-1-ol | C2H4F2O | CID 136187 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. reddit.com [reddit.com]
A Senior Application Scientist's Guide to Elemental Analysis Standards for Polyfluorinated Alcohols
For researchers, scientists, and professionals in drug development, the precise elemental analysis of polyfluorinated alcohols (PFAs) is a critical yet challenging task. These compounds, characterized by their unique chemical properties, are integral to the development of novel materials and pharmaceuticals. However, their accurate quantification is often hampered by their volatility and the inherent difficulty in analyzing fluorine. This guide provides an in-depth comparison of the primary analytical techniques and certified reference materials available for the elemental analysis of PFAs, with a focus on fluorotelomer alcohols (FTOHs), a significant subclass. It is designed to empower you with the knowledge to make informed decisions for your specific analytical needs, ensuring the integrity and accuracy of your results.
The Analytical Gauntlet: Combustion Ion Chromatography vs. Inductively Coupled Plasma Mass Spectrometry
The two leading techniques for the determination of total fluorine in polyfluorinated alcohols are Combustion Ion Chromatography (CIC) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Each presents a distinct set of advantages and challenges that must be carefully considered.
Comparative Analysis of Leading Techniques
| Feature | Combustion Ion Chromatography (CIC) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Principle | The sample is combusted at high temperatures (900–1000 °C) in the presence of oxygen, converting organofluorine to hydrogen fluoride (HF).[1] The HF is then absorbed into an aqueous solution and analyzed as fluoride ions by ion chromatography.[1] | The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the components. A mass spectrometer then separates and detects the ions based on their mass-to-charge ratio.[2] |
| Advantages | - Robust and well-established for total fluorine analysis.[3] - Relatively straightforward sample preparation for many matrices. - Less susceptible to spectral interferences compared to direct ICP-MS analysis of fluorine. | - High sensitivity, capable of detecting ultra-trace levels of fluorine.[2] - Can be coupled with liquid chromatography (HPLC) for speciation analysis (identifying different fluorine-containing compounds).[2] - Provides isotopic information. |
| Limitations | - Susceptible to incomplete combustion for some complex matrices.[4] - Volatility of smaller polyfluorinated alcohols, like FTOHs, can lead to analyte loss during sample introduction and combustion, requiring mitigation strategies. - Non-selective for different organofluorine compounds; provides a total fluorine value.[3] | - Direct analysis of fluorine is challenging due to its high first ionization potential (17.42 eV), leading to poor ionization efficiency in argon plasma.[2][5] - Prone to polyatomic interferences (e.g., from water and argon).[5] - Requires specialized techniques, such as the formation of polyatomic ions (e.g., BaF+) or post-plasma chemical ionization, to enhance sensitivity and overcome interferences.[5][6] |
| Typical Performance | - Detection limits are typically in the low mg/kg or µg/L range.[3] - Good precision and accuracy when optimized for the specific matrix. | - Instrumental detection limits can reach the low ng/L (ppt) range with specialized techniques.[7] - Excellent linearity over a wide concentration range.[7] |
Causality Behind Experimental Choices
The choice between CIC and ICP-MS is fundamentally driven by the specific research question. If the primary goal is to determine the total fluorine content as a screening parameter or for quality control of a known polyfluorinated alcohol, the robustness and simplicity of Combustion Ion Chromatography make it an attractive option. The key experimental consideration is to mitigate the volatility of the target analytes.
Conversely, when the research demands ultra-high sensitivity, the identification of specific polyfluorinated alcohol metabolites or degradation products, or isotopic analysis, Inductively Coupled Plasma Mass Spectrometry , particularly when coupled with a separation technique like HPLC, is the superior choice. The critical experimental decision here revolves around the strategy to overcome fluorine's poor ionization, with the formation of polyatomic ions being a widely adopted and effective approach.
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of your results, adhering to a well-defined and validated protocol is paramount. Below are detailed, step-by-step methodologies for the analysis of polyfluorinated alcohols using both CIC and ICP-MS.
Protocol 1: Total Fluorine Analysis of Polyfluorinated Alcohols by Combustion Ion Chromatography (CIC)
This protocol is designed for the accurate determination of total fluorine in liquid and solid samples containing polyfluorinated alcohols.
1. Sample Preparation:
-
Liquid Samples (e.g., in methanol): Accurately weigh a suitable amount of the liquid sample (typically 10-100 µL) into a ceramic or quartz boat. To mitigate the loss of volatile FTOHs, the sample can be spiked onto an adsorptive material like activated carbon placed within the boat.
-
Solid Samples: Accurately weigh a representative portion of the homogenized solid sample (typically 1-10 mg) into the combustion boat.
2. Combustion:
-
Place the sample boat into the automated sample introduction system of the CIC instrument.
-
Initiate the combustion sequence. The furnace temperature should be ramped to and maintained at 900-1000°C.[1]
-
A continuous stream of humidified oxygen is passed through the combustion tube to ensure complete pyrohydrolysis of the sample.
3. Absorption:
-
The gaseous combustion products, including hydrogen fluoride (HF), are carried by an argon stream into an absorption solution (typically deionized water).[1]
-
The HF dissolves in the absorption solution to form fluoride ions (F-).
4. Ion Chromatography Analysis:
-
An aliquot of the absorption solution is automatically injected into the ion chromatograph.
-
The fluoride ions are separated from other anions on an appropriate analytical column (e.g., a Dionex IonPac AS20).[8]
-
Detection is typically achieved using suppressed conductivity.
-
Quantification is performed by comparing the peak area of the fluoride ion to a calibration curve prepared from certified fluoride standards.
Workflow for CIC Analysis of Polyfluorinated Alcohols
Sources
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- 2. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pub.norden.org [pub.norden.org]
- 4. alsglobal.com [alsglobal.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
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- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol. As a fluorinated organic compound, this substance requires specialized handling to ensure the safety of laboratory personnel and to protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles.
Core Principles: Understanding the Hazard Profile
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. While specific toxicological data for this compound is not widely published, its structural components—a difluorinated ethanol backbone and a fluorophenyl group—allow us to extrapolate a reliable hazard profile based on analogous compounds and the principles of organic chemistry.
The presence of carbon-fluorine bonds classifies this compound as a halogenated organic substance .[1][2] This is the single most critical factor determining its disposal pathway. Halogenated waste streams are treated differently from non-halogenated organic waste because their incineration can produce acidic gases (like hydrogen fluoride) and other hazardous byproducts if not performed in specialized facilities.[3] Mixing halogenated and non-halogenated waste streams contaminates the entire volume, making solvent recovery impossible and dramatically increasing disposal costs.[1]
Based on data from structurally similar compounds such as 2,2-difluoroethanol and other fluorinated phenyl ethanols, we must assume the following hazards:
-
Skin and Eye Irritation : Direct contact is likely to cause irritation.[4][5]
-
Flammability : Many simple fluorinated alcohols are flammable liquids.[4][6]
-
Acute Toxicity : May be harmful if swallowed, inhaled, or in contact with skin.[6][7][8]
Summary of Assumed Properties and Hazards
| Property | Anticipated Value / Classification | Rationale & Source Analogy |
| GHS Classification | Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Flammable Liquid, Acute Toxicity (Oral/Dermal) | Based on SDS for 2,2-Difluoroethanol and 1-(3-Fluorophenyl)ethanol.[4][5][6] |
| Waste Category | Halogenated Organic Waste | Contains fluorine, a halogen element.[1][2] |
| Physical State | Liquid | Typical for low-molecular-weight alcohols.[5] |
| Primary Hazard | Chemical toxicity and environmental persistence. | Fluorinated organics require high-temperature incineration for complete destruction.[3] |
Mandatory Safety and Handling Protocols
Adherence to proper Personal Protective Equipment (PPE) is non-negotiable. All handling and disposal preparation must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[2]
-
Hand Protection : Wear nitrile or neoprene gloves. Ensure gloves are compatible with fluorinated organic compounds.
-
Eye Protection : Use chemical safety goggles or a face shield.[7]
-
Body Protection : A flame-resistant lab coat must be worn and kept fully fastened.
-
Ventilation : Always handle the substance and its waste containers within a properly functioning fume hood.[2][7]
Step-by-Step Disposal Workflow
The following protocol outlines the procedural steps for the compliant disposal of this compound.
Step 1: Waste Segregation
This is the most critical step. Immediately classify any waste containing this compound as Halogenated Organic Liquid Waste .
-
DO NOT mix with non-halogenated solvents like acetone, ethanol, methanol, or hexane.[1]
-
DO NOT pour down the drain under any circumstances. Organic substances can be toxic and flammable.[2]
-
Keep aqueous and organic halogenated waste streams separate if possible, as this can sometimes simplify disposal for your institution's waste manager.
Step 2: Container Selection and Labeling
-
Container Choice : Use a designated, chemically resistant container provided by your institution's Environmental Health & Safety (EHS) department, typically made of high-density polyethylene (HDPE).[9] The container should be clearly marked for "Halogenated Organic Waste".[1]
-
Labeling : The waste container must be labeled at all times. The label must include:
-
The words "Hazardous Waste".
-
A complete list of all chemical constituents by full name (no abbreviations).
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., flammable, irritant).
-
Step 3: Waste Accumulation
-
Location : Store the sealed waste container in a secondary containment bin within a designated satellite accumulation area, such as a ventilated cabinet under the fume hood.[9]
-
Filling : Never fill a waste container beyond 90% of its capacity to allow for vapor expansion.[9]
-
Closure : Keep the waste container tightly sealed at all times, except when adding waste.[9]
Step 4: Final Disposal
-
Scheduling Pickup : Once the container is full or you have no more waste to add, arrange for its collection by your institution's EHS or a certified hazardous waste contractor.
-
Documentation : Complete any necessary waste pickup forms or manifests as required by your institution and local regulations.
The logical flow for handling and disposal is visualized in the diagram below.
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- 2. scienceready.com.au [scienceready.com.au]
- 3. epa.gov [epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 2,2-Difluoroethan-1-ol | C2H4F2O | CID 136187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 2-(3-Fluorophenyl)ethanol | C8H9FO | CID 573132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
